molecular formula C7H7NO3 B1360044 3,5-Dihydroxybenzamide CAS No. 3147-62-4

3,5-Dihydroxybenzamide

Cat. No.: B1360044
CAS No.: 3147-62-4
M. Wt: 153.14 g/mol
InChI Key: PLYYMFBDRBSPJZ-UHFFFAOYSA-N
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Description

3,5-Dihydroxybenzamide is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60729. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dihydroxybenzamide
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InChI

InChI=1S/C7H7NO3/c8-7(11)4-1-5(9)3-6(10)2-4/h1-3,9-10H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PLYYMFBDRBSPJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
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DSSTOX Substance ID

DTXSID2062870
Record name Benzamide, 3,5-dihydroxy-
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Molecular Weight

153.14 g/mol
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CAS No.

3147-62-4
Record name 3,5-Dihydroxybenzamide
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Record name 3,5-Dihydroxybenzoic acid amide
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Record name 3,5-Dihydroxybenzamide
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Record name Benzamide, 3,5-dihydroxy-
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Record name Benzamide, 3,5-dihydroxy-
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Record name 3,5-dihydroxybenzamide
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Foundational & Exploratory

3,5-Dihydroxybenzamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dihydroxybenzamide is an organic compound that is the subject of growing interest in biochemical and pharmaceutical research. Structurally, it is a benzamide featuring two hydroxyl groups at the 3 and 5 positions of the benzene ring.[1] This specific arrangement of functional groups imparts distinct chemical reactivity and a unique biological activity profile, making it a valuable molecule in medicinal chemistry and drug development.[1] This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and biological activities of this compound.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid.[1] It is soluble in various organic solvents.[1] The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name This compound[1][2]
Synonyms 3,5-Dihydroxybenzoic acid amide, α-Resorcylamide[2][3]
CAS Number 3147-62-4[1][4]
Molecular Formula C₇H₇NO₃[1][4]
Molecular Weight 153.14 g/mol [1][2]
Melting Point 270°C (decomposes)[3]
Boiling Point 452.4 ± 15.0 °C (Predicted)[3]
Density 1.458 ± 0.06 g/cm³ (Predicted)[3]
pKa 8.75 ± 0.10 (Predicted)[3]
logP 0.2[2][5]

Chemical Structure

The structural identifiers for this compound are detailed in the table below, providing formats for use in various computational chemistry and cheminformatics applications.

IdentifierValueSource(s)
SMILES C1=C(C=C(C=C1O)O)C(=O)N[1][2]
InChI InChI=1S/C7H7NO3/c8-7(11)4-1-5(9)3-6(10)2-4/h1-3,9-10H,(H2,8,11)[1][2]
InChIKey PLYYMFBDRBSPJZ-UHFFFAOYSA-N[1][2]

Experimental Protocols

The synthesis of this compound is most commonly achieved starting from its corresponding carboxylic acid, 3,5-dihydroxybenzoic acid.

Synthesis of this compound from 3,5-Dihydroxybenzoic Acid

This protocol involves the conversion of the carboxylic acid to a more reactive intermediate, the acid chloride, followed by amidation.

Step 1: Formation of 3,5-Dihydroxybenzoyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-dihydroxybenzoic acid (1 equivalent) in an anhydrous solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reagent Addition: Heat the suspension to approximately 50°C and slowly add thionyl chloride (SOCl₂) (1.2-1.5 equivalents) dropwise.

  • Reaction: After the addition is complete, increase the temperature to 90°C and stir for 2 hours. Vigorous gas evolution (SO₂ and HCl) should be observed initially.

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess solvent and thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3,5-dihydroxybenzoyl chloride is often used in the next step without further purification.

Step 2: Amidation of 3,5-Dihydroxybenzoyl Chloride

  • Reaction Setup: In a separate flask, cool an excess of concentrated aqueous ammonia solution in an ice bath.

  • Reagent Addition: Dissolve the crude 3,5-dihydroxybenzoyl chloride from the previous step in an anhydrous solvent like dichloromethane (DCM) and add it dropwise to the cold, stirred ammonia solution. A precipitate of this compound should form.

  • Reaction: Continue stirring the mixture in the ice bath for 1-2 hours after the addition is complete.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water to remove ammonium chloride. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). Dry the purified crystals under vacuum.[1]

SynthesisWorkflow A 3,5-Dihydroxybenzoic Acid B Thionyl Chloride (SOCl₂) Toluene, DMF (cat.) 90°C, 2h A->B Step 1: Acid Chloride Formation C 3,5-Dihydroxybenzoyl Chloride (crude) B->C D Conc. aq. Ammonia DCM, 0°C to RT 1-2h C->D Step 2: Amidation E Crude this compound D->E F Recrystallization (e.g., Ethanol/Water) E->F Purification G Purified This compound F->G

Synthetic route for this compound.

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, positioning it as a compound of interest for further pharmacological investigation.

Anticancer and Anti-inflammatory Properties

Research indicates that this compound possesses potential anticancer and anti-inflammatory properties. Studies suggest that it may exert its effects by interfering with protein synthesis mechanisms and by inhibiting the function of specific enzymes involved in cancer progression and inflammation.[1] The unique positioning of the hydroxyl groups is believed to be crucial for its distinct biological activity profile.[1] Some benzamide derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cell lines. For instance, certain dihydroxy-substituted compounds have been found to regulate the Akt/mTOR signaling pathway, which is critical in cell growth, proliferation, and survival.[6]

Enzyme Inhibition

The 3,5-dihydroxybenzoyl moiety is a key structural feature in the design of various enzyme inhibitors.

  • Tyrosinase Inhibition: Derivatives of this compound have been synthesized and evaluated as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[7][8] For example, N-(3,5-dihydroxybenzoyl)-6-hydroxytryptamine was identified as a novel and potent inhibitor of human tyrosinase.[8] The mechanism of inhibition is often competitive, with the inhibitor binding to the active site of the enzyme.[7]

  • EPSP Synthase Inhibition: Functionalized 3,5-dihydroxybenzoates have been developed as highly effective competitive inhibitors of 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, an important enzyme in the shikimate pathway in plants and microorganisms.[9]

The inhibitory action on enzymes like tyrosinase suggests a potential mechanism of action where this compound or its derivatives compete with the natural substrate for binding to the enzyme's active site, thereby blocking the downstream signaling cascade that leads to a physiological effect, such as melanin production.

EnzymeInhibitionPathway cluster_enzyme Tyrosinase Active Site Enzyme Tyrosinase Product Dopaquinone Enzyme->Product Catalyzes conversion NoReaction Inhibition of Melanin Production Enzyme->NoReaction Substrate L-Tyrosine / L-DOPA (Natural Substrate) Substrate->Enzyme Binds to active site Inhibitor This compound Derivative Inhibitor->Enzyme Competitively binds to active site Downstream Melanin Biosynthesis (Hyperpigmentation) Product->Downstream

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3,5-Dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dihydroxybenzamide, a member of the benzamide class of organic compounds, is a molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a resorcinol moiety attached to a carboxamide group, suggests potential for a range of biological activities. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance through the lens of relevant signaling pathways. All quantitative data is presented in structured tables for clarity and ease of comparison.

Core Physical and Chemical Properties

This compound is a white to light yellow crystalline solid.[1] The presence of two hydroxyl groups and an amide functional group contributes to its polarity and potential for hydrogen bonding, influencing its solubility and biological interactions.

Identifiers and Molecular Characteristics
PropertyValueSource
IUPAC Name This compound[2]
CAS Number 3147-62-4[3]
Molecular Formula C₇H₇NO₃[3]
Molecular Weight 153.14 g/mol [2]
Canonical SMILES C1=C(C=C(C=C1O)O)C(=O)N[2]
InChI Key PLYYMFBDRBSPJZ-UHFFFAOYSA-N[2]
Physicochemical Data
PropertyValueNotesSource
Melting Point 270°C (decomposes)The melting point is accompanied by decomposition.[4]
Boiling Point Not experimentally determinedEstimated to be high due to strong intermolecular hydrogen bonding.
Solubility Soluble in various organic solvents.Specific quantitative data is limited. Qualitative assessments suggest solubility in polar organic solvents like methanol and ethanol.[5][1]
pKa Not experimentally determinedThe pKa of the related compound, 3,5-dihydroxybenzoic acid, has been reported.
LogP (Octanol/Water Partition Coefficient) 0.2This value suggests a relatively low lipophilicity.[2]

Spectral Data

The following table summarizes the key spectral data for this compound, which is crucial for its identification and characterization.

Spectroscopy TypeKey Peaks/SignalsSource
¹H NMR Data available, confirming the structure.[6]
¹³C NMR Data available.
Infrared (IR) Spectroscopy KBr wafer technique shows characteristic peaks for O-H, N-H, and C=O functional groups.[2]
Mass Spectrometry (GC-MS) Top mass-to-charge ratio (m/z) peaks at 153, 137, and 109.[2]
UV-Vis Spectroscopy Absorption maxima for the related 3,5-dihydroxybenzoic acid are at 208 nm, 250 nm, and 308 nm in an acidic mobile phase.[7]

Experimental Protocols

Synthesis of this compound from 3,5-Dihydroxybenzoic Acid

The most common laboratory synthesis of this compound involves the amidation of 3,5-dihydroxybenzoic acid. This can be achieved through several methods, with the acid chloride route being a prevalent approach.

3.1.1. Materials and Reagents

  • 3,5-Dihydroxybenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ammonia solution (aqueous or in a suitable organic solvent) or Ammonium chloride with a base

  • Triethylamine or other suitable base

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)

3.1.2. Procedure

  • Activation of the Carboxylic Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3,5-dihydroxybenzoic acid in an excess of thionyl chloride or a solution of oxalyl chloride in anhydrous DCM.

    • A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

    • The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 40-50°C) until the evolution of gas (SO₂ or CO and CO₂) ceases and the solid dissolves, indicating the formation of the acid chloride.

    • The excess thionyl chloride or oxalyl chloride and solvent are removed under reduced pressure.

  • Amidation:

    • The crude 3,5-dihydroxybenzoyl chloride is dissolved in an anhydrous aprotic solvent like DCM or THF.

    • The flask is cooled in an ice bath (0°C).

    • A solution of ammonia (e.g., concentrated aqueous ammonia or a solution of ammonia in methanol) is added dropwise to the stirred solution of the acid chloride. Alternatively, ammonium chloride and a base like triethylamine can be used.

    • The reaction is typically stirred at 0°C for a period and then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

  • Work-up and Purification:

    • The reaction mixture is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid chloride and HCl.

    • The organic layer is separated, and the aqueous layer is extracted several times with a suitable organic solvent (e.g., ethyl acetate).

    • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water) or by column chromatography on silica gel.

Workflow for Synthesis

G start Start: 3,5-Dihydroxybenzoic Acid acid_activation Acid Activation (Thionyl Chloride or Oxalyl Chloride) start->acid_activation amidation Amidation (Ammonia Solution) acid_activation->amidation workup Aqueous Work-up (Neutralization and Extraction) amidation->workup purification Purification (Recrystallization or Chromatography) workup->purification end End: Pure this compound purification->end

Synthesis Workflow for this compound.

Potential Biological Activities and Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, the biological activities of structurally similar compounds provide valuable insights into its potential mechanisms of action. Derivatives of 3,5-dihydroxybenzoic acid and related benzamides have demonstrated anticancer, anti-inflammatory, and enzyme inhibitory properties.

Tyrosinase Inhibition

Derivatives of 3,5-dihydroxybenzoyl hydrazine have been shown to be inhibitors of tyrosinase, a key enzyme in melanin synthesis.[4][8] This suggests that this compound could potentially act as a tyrosinase inhibitor, which is of interest in the development of agents for hyperpigmentation disorders. The proposed mechanism involves the chelation of copper ions in the active site of the enzyme.

G inhibitor This compound (Hypothesized Inhibitor) tyrosinase Tyrosinase (Copper-containing enzyme) inhibitor->tyrosinase Inhibition (Chelation of Copper) tyrosine L-Tyrosine dopa L-DOPA tyrosine->dopa Hydroxylation dopaquinone Dopaquinone dopa->dopaquinone Oxidation melanin Melanin Synthesis dopaquinone->melanin

Hypothesized Tyrosinase Inhibition by this compound.
Anti-inflammatory Activity via NF-κB and MAPK Pathways

Many phenolic compounds exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10] These pathways are crucial in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. It is plausible that this compound could inhibit these pathways, leading to a reduction in the inflammatory response.

G stimulus Inflammatory Stimulus (e.g., LPS) mapk MAPK Pathway (ERK, JNK, p38) stimulus->mapk nfkb NF-κB Pathway (IKK, IκBα) stimulus->nfkb inhibitor This compound (Hypothesized) inhibitor->mapk Inhibition inhibitor->nfkb Inhibition transcription Transcription Factors (AP-1, NF-κB) mapk->transcription nfkb->transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) transcription->cytokines

Hypothesized Anti-inflammatory Mechanism of this compound.
Anticancer Potential via PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[11][12] Natural products containing phenolic and benzamide structures have been shown to inhibit this pathway. This compound may exert anticancer effects by inhibiting key kinases in this cascade, leading to decreased cell proliferation and induction of apoptosis.

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor cell_response Cell Growth, Proliferation, Survival mtor->cell_response inhibitor This compound (Hypothesized) inhibitor->pi3k Inhibition inhibitor->akt Inhibition inhibitor->mtor Inhibition

Hypothesized Anticancer Mechanism via PI3K/Akt/mTOR Pathway.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a warning, with hazard statements indicating it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause an allergic skin reaction.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a versatile chemical scaffold with a range of reported and potential biological activities. This technical guide has summarized its key physical and chemical properties, provided detailed experimental protocols for its synthesis, and explored its potential to modulate important cellular signaling pathways. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential in various disease contexts. The information presented herein serves as a valuable resource for researchers and scientists in the fields of medicinal chemistry, pharmacology, and drug development.

References

An In-depth Technical Guide to 3,5-Dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dihydroxybenzamide, a molecule of interest in biochemical and pharmaceutical research. This document details its fundamental chemical properties, including molecular weight and formula, and explores its potential biological activities. The guide summarizes key quantitative data, outlines general experimental protocols for assessing its efficacy, and visualizes a relevant signaling pathway activated by a closely related compound, offering a foundational resource for further investigation.

Core Molecular and Physical Properties

This compound is an organic compound characterized by a benzene ring substituted with two hydroxyl groups at the 3 and 5 positions and an amide functional group.[1]

PropertyValueSource
Molecular Formula C₇H₇NO₃[1][2]
Molecular Weight 153.14 g/mol [1]
CAS Number 3147-62-4[2]
Appearance White to light yellow crystalline solid[1]
IUPAC Name This compound[1]

Potential Biological Activities and Research Applications

This compound and its structural analogs are subjects of research in several areas, including oncology, metabolic diseases, and infectious diseases, owing to their antioxidant and antibacterial properties.[1] It also serves as a scaffold in the synthesis of more complex molecules, such as glucokinase activators.[3][4]

Antioxidant Activity

While specific quantitative antioxidant data for this compound is limited, a study on the structurally similar 3,5-dihydroxybenzoic acid provides some insight. In a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, 3,5-dihydroxybenzoic acid demonstrated low antiradical properties, with an IC₅₀ value greater than 1000 μM.[5] The IC₅₀ value represents the concentration of a substance required to inhibit 50% of the free radicals.[6]

Antimicrobial Activity

The unique arrangement of hydroxyl groups on the benzamide ring suggests potential antimicrobial effects.[1] While specific studies on this compound are not widely available, related hydroxybenzoic acids have been shown to possess antimicrobial properties.[7]

Glucokinase Activation

Derivatives of 3,5-disubstituted benzamides have been designed and synthesized as allosteric activators of glucokinase (GK).[3][4] Glucokinase is a key enzyme in maintaining glucose homeostasis, and its activation is a therapeutic strategy for type 2 diabetes.[3][4]

Experimental Protocols

The following sections describe generalized experimental workflows for assessing the biological activities of compounds like this compound.

DPPH Radical Scavenging Assay for Antioxidant Activity

This common in vitro assay measures the ability of a compound to act as a free radical scavenger.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_analysis Analysis prep_dpph Prepare DPPH Solution (e.g., 0.1 mM in methanol) mix Mix Sample and DPPH Solution prep_dpph->mix prep_sample Prepare this compound (serial dilutions) prep_sample->mix incubate Incubate in Dark (e.g., 30 minutes) mix->incubate measure Measure Absorbance (at ~517 nm) incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

DPPH Assay Workflow

Broth Microdilution Assay for Antibacterial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

MIC_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_results Results prep_compound Prepare Serial Dilutions of This compound in a 96-well plate inoculate Inoculate Wells with Bacterial Suspension prep_compound->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) prep_inoculum->inoculate incubate_plate Incubate Plate (e.g., 37°C for 18-24 hours) inoculate->incubate_plate observe Visually Inspect for Bacterial Growth (Turbidity) incubate_plate->observe determine_mic Determine MIC (Lowest concentration with no growth) observe->determine_mic

Broth Microdilution Assay Workflow

Signaling Pathway Interactions

Direct evidence for signaling pathways modulated by this compound is not yet established in the literature. However, its carboxylic acid analog, 3,5-dihydroxybenzoic acid , has been identified as a specific agonist for the hydroxycarboxylic acid receptor 1 (HCA1), a G-protein coupled receptor predominantly expressed in adipocytes.[8] Activation of HCA1 leads to the inhibition of lipolysis, making it a target of interest for the treatment of dyslipidemia.[8]

The diagram below illustrates the HCA1 signaling pathway.

HCA1_Signaling_Pathway cluster_membrane Adipocyte Cell Membrane cluster_cytoplasm Cytoplasm HCA1 HCA1 Receptor Gi Gi Protein HCA1->Gi Activates AC Adenylate Cyclase (AC) cAMP cAMP AC->cAMP Converts Lipolysis Lipolysis (Inhibited) AC->Lipolysis Gi->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates HSL->Lipolysis Promotes Agonist 3,5-Dihydroxybenzoic Acid (Agonist) Agonist->HCA1 Binds to

HCA1 Signaling Pathway

Conclusion

This compound presents a molecule with a foundational structure for potential therapeutic applications. While research directly characterizing its biological activities is still emerging, studies on structurally similar compounds suggest promising avenues for investigation in antioxidant, antimicrobial, and metabolic regulation research. The experimental frameworks and pathway analyses provided in this guide offer a starting point for researchers to design and conduct further studies to elucidate the full therapeutic potential of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 3,5-Dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dihydroxybenzamide is a chemical compound of interest in various research and development fields. Its utility is intrinsically linked to its physicochemical properties, primarily its solubility in various solvent systems and its stability under different environmental conditions. This technical guide provides a comprehensive overview of the known and extrapolated data regarding the solubility and stability of this compound. Due to a notable lack of extensive, publicly available quantitative data for this specific molecule, this guide leverages information from structurally similar compounds to provide a robust framework for its handling and investigation. Detailed experimental protocols for determining solubility and assessing stability are provided to empower researchers to generate precise data for their specific applications. Furthermore, potential biological pathways involving this compound are discussed based on the activity of related molecules.

Solubility of this compound

A thorough understanding of a compound's solubility is fundamental for its application in synthesis, formulation, and biological assays. While specific quantitative solubility data for this compound is not widely available in the public domain, qualitative assessments from chemical suppliers indicate its solubility in various organic solvents.

Qualitative Solubility Profile

Based on its chemical structure, featuring a polar amide group and two hydrophilic hydroxyl groups on a benzene ring, this compound is expected to be soluble in polar organic solvents. Information from suppliers confirms its appearance as a white to light yellow crystalline solid.

Extrapolated Quantitative Solubility Data

In the absence of direct quantitative data, we can extrapolate potential solubility from a closely related compound, 3,5-Dihydroxybenzaldehyde. It is crucial to note that these values are for a structurally similar compound and should be experimentally verified for this compound.

Table 1: Quantitative and Qualitative Solubility of 3,5-Dihydroxybenzaldehyde (for reference)

SolventSolvent TypeMolar Mass ( g/mol )Boiling Point (°C)SolubilityTemperature (°C)
Dimethyl Sulfoxide (DMSO)Polar Aprotic78.13189100 mg/mLNot Specified
WaterPolar Protic18.02100~74.2 mg/mL (estimated)25
EthanolPolar Protic46.0778.4SolubleNot Specified
Diethyl EtherNonpolar74.1234.6SolubleNot Specified

Note on Discrepancies: Some sources indicate a solubility of ≥ 5 mg/mL in DMSO for 3,5-Dihydroxybenzaldehyde, which may refer to a specific formulation or experimental condition. Researchers are strongly advised to experimentally determine the solubility for their specific application and solvent grade.[1]

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following detailed methodology, adapted from the protocol for 3,5-Dihydroxybenzaldehyde, is based on the widely used gravimetric method for determining the solubility of a compound in a solvent of interest.[1]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Glass vials with tight-sealing caps

  • Constant temperature orbital shaker or magnetic stirrer

  • Filtration apparatus (e.g., syringe filters, 0.22 µm)

  • Pre-weighed evaporation dish

  • Analytical balance

  • Drying oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.[1]

    • Seal the vial tightly to prevent solvent evaporation.[1]

  • Equilibration:

    • Place the vial in a constant temperature orbital shaker or on a magnetic stirrer set to a specific temperature (e.g., 25 °C, 37 °C).[1]

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. Periodically, visually inspect the vial to confirm that excess solid remains.[1]

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Filter the supernatant through a 0.22 µm filter to remove any undissolved particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer a precise volume of the filtrate to a pre-weighed evaporation dish. Record the exact volume transferred.[1]

    • Place the evaporation dish in a drying oven at a temperature well below the boiling point of the solvent and the melting point of this compound to avoid decomposition. For high-boiling point solvents like DMSO, a vacuum oven is recommended.[1]

    • Dry the sample until a constant mass is achieved. This is confirmed by repeated weighing until the difference between consecutive measurements is negligible.[1]

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.[1]

    • The solubility can be expressed in units such as g/L or mg/mL by dividing the mass of the dissolved solid by the volume of the filtrate that was evaporated.[1]

Workflow for Solubility Determination:

G start Start add_excess Add excess this compound to a known volume of solvent start->add_excess seal_vial Seal vial tightly add_excess->seal_vial equilibrate Equilibrate at constant temperature (24-48 hours) seal_vial->equilibrate filter Filter supernatant equilibrate->filter transfer Transfer a known volume of filtrate to a pre-weighed dish filter->transfer evaporate Evaporate solvent transfer->evaporate weigh Weigh dried solid until constant mass is achieved evaporate->weigh calculate Calculate solubility weigh->calculate end End calculate->end G start Start: this compound Stock Solution stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1M HCl, 60°C) stress_conditions->acid base Alkaline Hydrolysis (0.1M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H₂O₂) stress_conditions->oxidation thermal Thermal Stress (60°C) stress_conditions->thermal photo Photolytic Stress (UV/Vis light) stress_conditions->photo analysis Analyze by Stability-Indicating HPLC and LC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradation Products and Pathways analysis->end G NADPH NADPH GR Glutathione Reductase NADPH->GR NADP NADP+ GSSG GSSG (Oxidized Glutathione) GSSG->GR GSH 2 GSH (Reduced Glutathione) Cellular_Protection Cellular Protection from Oxidative Stress GSH->Cellular_Protection GR->NADP GR->GSH Inhibitor This compound (Hypothesized) Inhibitor->GR Inhibition ROS Reactive Oxygen Species (ROS) ROS->GSSG Oxidation of GSH

References

Potential Biological Activities of 3,5-Dihydroxybenzamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dihydroxybenzamide, a polyhydroxylated benzamide derivative, represents a scaffold of significant interest in medicinal chemistry. Its structural features, particularly the presence of a catechol-like moiety and a benzamide core, suggest a potential for diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological potential of this compound and its close structural analogs. While direct quantitative data for this compound is limited in publicly available literature, this document compiles and analyzes data from structurally related compounds to infer its potential activities, including tyrosinase inhibition, antioxidant effects, anti-inflammatory properties, and anticancer potential. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are provided to facilitate further research and drug development efforts centered on this promising chemical entity.

Introduction

Benzamide and its derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities. The incorporation of hydroxyl groups on the phenyl ring can significantly influence their biological properties, often enhancing their antioxidant capacity and their ability to interact with biological targets. This compound, with its two hydroxyl groups in a meta arrangement, presents a unique electronic and steric profile that warrants investigation for its therapeutic potential. This guide explores the existing evidence for its biological activities, drawing parallels from closely related molecules to build a comprehensive profile.

Potential Biological Activities

Tyrosinase Inhibition

Table 1: Tyrosinase Inhibitory Activity of this compound Derivatives and Related Compounds

CompoundTarget EnzymeSubstrateIC50 (µM)Inhibition TypeReference
N-(3,5-dihydroxybenzoyl)-6-hydroxytryptamineHuman HMV-II melanoma tyrosinaseL-DOPA9.1-[1]
3,5-dihydroxybenzoyl-hydrazineylidene derivativeMushroom tyrosinaseL-DOPA55.39 ± 4.93Competitive[2]
Kojic Acid (Reference)Human HMV-II melanoma tyrosinaseL-DOPA310-[1]
Antioxidant Activity

The dihydroxy substitution on the benzamide structure suggests inherent antioxidant potential. Phenolic hydroxyl groups can act as hydrogen donors to scavenge free radicals. Although direct IC50 values for this compound in common antioxidant assays like the DPPH assay are not widely reported, studies on the structurally similar 3,5-dihydroxybenzoic acid and other dihydroxybenzamide isomers provide insights into its potential antioxidant capacity. The antioxidant activity of dihydroxybenzoic acid isomers has been shown to be dependent on the position of the hydroxyl groups.

Table 2: Antioxidant Activity of Structurally Related Dihydroxybenzoic Acid Isomers

CompoundAssayIC50 (µM)Reference
2,3-Dihydroxybenzoic acidDPPH11.5[3]
2,5-Dihydroxybenzoic acidDPPH10.2[3]
3,4-Dihydroxybenzoic acidDPPH13.1[3]
3,5-Dihydroxybenzoic acidDPPH>1000[3]

Note: A lower IC50 value indicates higher antioxidant activity.

Anti-inflammatory Activity

Benzamide derivatives have been reported to possess anti-inflammatory properties, often through the modulation of key inflammatory pathways such as the NF-κB signaling cascade.[4][5] While specific quantitative data for this compound is lacking, its structural class suggests potential for similar activity.

Anticancer Activity

The anticancer potential of benzamide derivatives is an active area of research.[6] While no direct cytotoxicity data for this compound on cancer cell lines was found, a related compound, 2-(3,5-dihydroxyphenyl)-6-hydroxybenzothiazole, has demonstrated antiproliferative activity.

Table 3: Anticancer Activity of a Structurally Related Compound

CompoundCell LineIC50 (µM)Reference
2-(3,5-dihydroxyphenyl)-6-hydroxybenzothiazoleHCT-15 (Colon Cancer)23[7]
2-(3,5-dihydroxyphenyl)-6-hydroxybenzothiazoleMCF-7 (Breast Cancer)41[7]

Experimental Protocols

Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This protocol is based on the dopachrome method using L-DOPA as a substrate.

Materials:

  • Mushroom Tyrosinase (e.g., 1000 U/mL in phosphate buffer)

  • L-DOPA (L-3,4-dihydroxyphenylalanine) solution (2.5 mM in phosphate buffer)

  • This compound (or derivative) stock solution (in DMSO)

  • Phosphate Buffer (0.1 M, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in phosphate buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of the tyrosinase solution.

  • Pre-incubate the mixture at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • The rate of reaction is determined from the linear portion of the absorbance vs. time plot.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol measures the free radical scavenging activity of a compound.

Materials:

  • DPPH solution (0.1 mM in methanol)

  • This compound stock solution (in methanol or DMSO)

  • Ascorbic acid (positive control)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of the test compound or standard solution to each well.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A blank containing methanol and the test compound is used to correct for any absorbance of the compound itself. A control containing methanol and DPPH is also included.

  • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT-15, MCF-7)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value is determined by plotting the percentage of cell viability against the concentration of the test compound.

Signaling Pathways and Experimental Workflows

Potential Modulation of Inflammatory Signaling

Benzamide derivatives have been implicated in the modulation of the NF-κB signaling pathway, a central regulator of inflammation. Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory cytokines.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TLR4->IKK TNFR->IKK IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation IkB_NFkB->NFkB IκB Degradation Benzamide This compound (Potential Inhibitor) Benzamide->IKK Inhibition? DNA DNA NFkB_active->DNA Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Proinflammatory_Genes Transcription

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Biological Activity Screening

A general workflow for screening the biological activities of this compound would involve a series of in vitro assays.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_analysis Data Analysis Compound This compound Tyrosinase Tyrosinase Inhibition Assay Compound->Tyrosinase Antioxidant Antioxidant Assays (DPPH, etc.) Compound->Antioxidant Anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition) Compound->Anti_inflammatory Anticancer Anticancer Assays (MTT on cell lines) Compound->Anticancer IC50 IC50 Determination Tyrosinase->IC50 Antioxidant->IC50 Anti_inflammatory->IC50 Anticancer->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism

Caption: General experimental workflow for evaluating the biological activities of this compound.

Discussion and Future Directions

The available data on compounds structurally related to this compound suggest a promising profile for several biological activities. The presence of the 3,5-dihydroxybenzoyl moiety in potent tyrosinase inhibitors indicates that this compound itself could be a valuable lead compound for the development of skin-lightening agents. While direct evidence for its antioxidant activity is sparse, the general principles of structure-activity relationships for phenolic compounds suggest it may possess radical scavenging properties, although likely weaker than isomers with ortho or para dihydroxyl groups.

The potential anti-inflammatory and anticancer activities are largely inferred from the broader class of benzamides. Further investigation is required to confirm these activities and elucidate the underlying mechanisms. Specifically, studies focusing on the direct interaction of this compound with key inflammatory mediators like COX and LOX enzymes, and its effect on various cancer cell lines are warranted.

Future research should prioritize the synthesis and direct biological evaluation of this compound in a battery of standardized in vitro assays to obtain quantitative data (IC50 values). Mechanistic studies should then be pursued for the most promising activities, including the investigation of its effects on key signaling pathways such as NF-κB, MAPK, and Akt pathways.

Conclusion

This compound is a molecule with significant, yet largely unexplored, therapeutic potential. Based on the activities of its structural analogs, it is a promising candidate for further investigation as a tyrosinase inhibitor, and potentially as an antioxidant, anti-inflammatory, and anticancer agent. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to systematically evaluate the biological activities of this compound and to unlock its full therapeutic potential. The generation of robust quantitative data for this compound is a critical next step in advancing its development from a chemical entity to a potential therapeutic lead.

References

The Versatility of 3,5-Dihydroxybenzamide as a Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dihydroxybenzamide, a resorcinol derivative, is a valuable and versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional structure, featuring a benzamide moiety flanked by two meta-positioned hydroxyl groups, offers multiple reactive sites for a diverse range of chemical transformations. This guide provides an in-depth technical overview of the utility of this compound as a precursor, detailing key reactions, experimental protocols, and strategies for its incorporation into more complex molecular architectures. The strategic placement of the hydroxyl groups and the amide functionality allows for the synthesis of a wide array of derivatives with significant biological activities, including potential anticancer, anti-inflammatory, and antihyperglycemic properties.[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is crucial for its application in synthesis and for the characterization of its derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₇NO₃[2]
Molecular Weight153.14 g/mol [2]
CAS Number3147-62-4[2]
AppearanceWhite to light yellow or light orange powder/crystal[3]
Purity>98.0% (HPLC)[3]

Table 2: Spectroscopic Data for this compound

TechniqueKey DataReference
¹³C NMR Data available from Aldrich Chemical Company, Inc.[2]
GC-MS m/z top peak: 153; 2nd highest: 137; 3rd highest: 109[2]
FTIR (KBr) Data available from Aldrich Chemical Company, Inc.[2]

Core Synthetic Transformations

The reactivity of this compound is primarily centered around its phenolic hydroxyl groups and, to a lesser extent, the amide functionality. These groups can be selectively or exhaustively functionalized to yield a variety of derivatives.

O-Alkylation and Etherification

The phenolic hydroxyl groups of this compound can be readily converted to ethers through reactions like the Williamson ether synthesis. This transformation is fundamental for modifying the solubility, lipophilicity, and biological activity of the resulting molecules. The synthesis of 3,5-dialkoxybenzamides is a key step in the preparation of various biologically active compounds.

O_Alkylation_Workflow start Start: This compound reaction Reaction: - Stir at appropriate temperature - Monitor by TLC start->reaction reactants Reactants: - Alkyl Halide (e.g., R-X) - Base (e.g., K₂CO₃, NaH) reactants->reaction solvent Solvent: (e.g., DMF, Acetone) solvent->reaction workup Work-up: - Quench reaction - Extract with organic solvent - Wash and dry reaction->workup purification Purification: - Column chromatography or - Recrystallization workup->purification product Product: 3,5-Dialkoxybenzamide purification->product

Caption: General workflow for the O-alkylation of this compound.

Experimental Protocol: Synthesis of 3,5-Dimethoxybenzamide (Representative Protocol)

This protocol is adapted from general procedures for the O-alkylation of phenols.

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and a suitable solvent such as acetone or DMF.

  • Addition of Alkylating Agent: Add dimethyl sulfate or methyl iodide (2.2 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to afford 3,5-dimethoxybenzamide.

Table 3: Predicted Spectroscopic Data for 3,5-Dimethoxybenzamide

TechniquePredicted Data
¹H NMR (CDCl₃) δ ~7.5-8.0 (br s, 1H, NHa), ~6.9-7.2 (br s, 1H, NHb), ~6.8 (d, 2H, Ar-H), ~6.5 (t, 1H, Ar-H), ~3.8 (s, 6H, OCH₃)
¹³C NMR (CDCl₃) δ ~170 (C=O), ~160 (Ar-C-O), ~135 (Ar-C), ~105 (Ar-CH), ~103 (Ar-CH), ~55 (OCH₃)
IR (KBr, cm⁻¹) ~3400-3100 (N-H stretch), ~1650 (C=O stretch), ~1600, 1480 (C=C stretch), ~1200 (C-O stretch)
Data is predicted based on structurally similar compounds and spectroscopic principles.[1]
Amide Bond Formation and N-Substitution

While the amide group of this compound is relatively stable, it can undergo further reactions. More commonly, the precursor 3,5-dihydroxybenzoic acid is used to form N-substituted amides through various coupling methods.

Amide_Formation_Workflow start Start: 3,5-Dihydroxybenzoic Acid activation Activation: - SOCl₂ or - Coupling agent (e.g., DCC, EDC) start->activation reaction Reaction: - Stir in suitable solvent - Base (if necessary) activation->reaction amine Amine: R¹R²NH amine->reaction workup Work-up: - Quench reaction - Extract with organic solvent - Wash and dry reaction->workup purification Purification: - Column chromatography or - Recrystallization workup->purification product Product: N-Substituted-3,5-dihydroxybenzamide purification->product

Caption: General workflow for N-substituted amide synthesis from 3,5-dihydroxybenzoic acid.

Experimental Protocol: Synthesis of N-Aryl-3,5-dihydroxybenzamide (Representative Protocol)

This protocol outlines a general method for amide bond formation using an acid chloride intermediate.

  • Acid Chloride Formation: To a solution of 3,5-dihydroxybenzoic acid (1.0 eq.) in a suitable solvent (e.g., toluene) with a catalytic amount of DMF, add thionyl chloride (1.2 eq.) dropwise at 0 °C. Stir the mixture at room temperature and then heat to reflux until the reaction is complete (monitored by the cessation of gas evolution). Remove the excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in a dry, non-protic solvent like dichloromethane (DCM). In a separate flask, dissolve the desired aryl amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) in DCM.

  • Reaction: Add the acid chloride solution dropwise to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protecting Group Strategies

In multi-step syntheses, selective protection of one or both hydroxyl groups of this compound may be necessary to achieve the desired regioselectivity. The choice of protecting group is critical and depends on its stability to the subsequent reaction conditions and the ease of its removal.

Table 4: Common Protecting Groups for Phenolic Hydroxyls

Protecting GroupAbbreviationIntroduction ReagentsDeprotection Conditions
BenzylBnBenzyl bromide (BnBr), base (e.g., K₂CO₃)Hydrogenolysis (H₂, Pd/C)
Methoxymethyl etherMOMMOM-Cl, base (e.g., DIPEA)Acidic conditions (e.g., HCl in MeOH)
tert-ButyldimethylsilylTBDMS or TBSTBDMS-Cl, imidazoleFluoride source (e.g., TBAF)
AcetylAcAcetic anhydride, pyridineBasic hydrolysis (e.g., K₂CO₃, MeOH)

The differential acidity of the phenolic protons can sometimes be exploited for regioselective mono-protection, although this can be challenging with the symmetrical 3,5-dihydroxy substitution pattern.

Applications in Medicinal Chemistry

This compound and its derivatives have emerged as promising scaffolds in drug discovery. A notable application is in the development of glucokinase (GK) activators for the treatment of type 2 diabetes.[1] The 3,5-disubstituted benzamide core can be elaborated with various substituents to optimize binding to the allosteric site of the glucokinase enzyme.[1][4]

Logical_Relationship precursor This compound (Core Scaffold) derivatization Synthetic Derivatization (e.g., O-alkylation, N-substitution) precursor->derivatization derivatives Diverse 3,5-Disubstituted Benzamide Derivatives derivatization->derivatives application Application in Drug Discovery derivatives->application target Biological Target (e.g., Glucokinase) application->target activity Biological Activity (e.g., Antihyperglycemic) target->activity

Caption: Logical relationship from precursor to biological activity.

Conclusion

This compound is a highly valuable precursor in organic synthesis, offering a versatile platform for the construction of complex molecules with diverse functionalities. Its utility is particularly evident in the synthesis of pharmacologically relevant compounds. A profound understanding of its reactivity, coupled with strategic use of protecting groups and modern synthetic methodologies, will continue to drive the discovery of novel molecules with significant potential in various scientific disciplines.

References

An In-depth Technical Guide on 3,5-Dihydroxybenzamide: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dihydroxybenzamide, also known as α-Resorcylamide, is a polyhydroxy-substituted aromatic amide with the chemical formula C₇H₇NO₃. While not as extensively studied as some of its structural relatives, this compound holds interest within medicinal chemistry and drug discovery due to its structural motifs, which are present in various biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, and known properties of this compound, with a focus on its synthesis, and potential, though currently limited, biological relevance.

Physicochemical Properties

This compound is a solid at room temperature with a melting point of 279 °C (with decomposition), as first reported in 1960. Its molecular weight is 153.14 g/mol .

PropertyValueSource
CAS Registry Number 3147-62-4--INVALID-LINK--
Molecular Formula C₇H₇NO₃--INVALID-LINK--
Molecular Weight 153.14 g/mol --INVALID-LINK--
Melting Point 279 °C (decomposes)Tomino, Koichi; Yakugaku Zasshi, (1960), 80, 275-7
Synonyms α-Resorcylamide, 3,5-Dihydroxybenzoic acid amide--INVALID-LINK--

Discovery and Initial Synthesis

The first documented synthesis of this compound was reported in 1960 by Koichi Tomino in the journal Yakugaku Zasshi (Journal of the Pharmaceutical Society of Japan). The compound was prepared from its corresponding acid, 3,5-dihydroxybenzoic acid. While the full text of this seminal paper is not widely available in digital archives, the fundamental approach to its synthesis can be inferred from standard organic chemistry principles and synthetic routes for analogous benzamides.

The logical synthetic pathway involves the amidation of 3,5-dihydroxybenzoic acid. This can be achieved through several methods, with the most common being the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride or an activated ester, followed by reaction with ammonia.

G cluster_synthesis General Synthesis of this compound start 3,5-Dihydroxybenzoic Acid reagent1 Activating Agent (e.g., SOCl₂, Oxalyl Chloride) intermediate Reactive Intermediate (e.g., Acyl Chloride) reagent2 Ammonia (NH₃) product This compound intermediate->product reagent1->intermediate Activation reagent2->product Amidation

A general synthetic workflow for this compound.
Experimental Protocol: General Synthesis from 3,5-Dihydroxybenzoic Acid

The following is a generalized experimental protocol for the synthesis of this compound based on established methods for benzamide synthesis. It is important to note that the specific conditions from the original 1960 publication may vary.

Step 1: Activation of 3,5-Dihydroxybenzoic Acid

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-dihydroxybenzoic acid in a suitable anhydrous solvent (e.g., toluene or dichloromethane).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add an activating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to the suspension.

  • Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete conversion to the acyl chloride, monitoring the reaction by the cessation of gas evolution.

  • After the reaction is complete, remove the excess solvent and activating agent under reduced pressure to yield the crude 3,5-dihydroxybenzoyl chloride.

Step 2: Amidation of 3,5-Dihydroxybenzoyl Chloride

  • Dissolve the crude 3,5-dihydroxybenzoyl chloride in an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether).

  • Cool the solution in an ice bath.

  • Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., dioxane) dropwise with vigorous stirring.

  • Allow the reaction to proceed to completion, which is often indicated by the formation of a precipitate (ammonium chloride).

  • Filter the reaction mixture to remove the solid byproduct.

  • The filtrate containing the product can be purified by recrystallization from an appropriate solvent system to yield pure this compound.

Biological Activity and Potential Applications

The biological activity of this compound has not been extensively investigated. However, the presence of the dihydroxybenzoyl moiety suggests potential for various biological interactions. Derivatives of the parent compound, 3,5-dihydroxybenzoic acid, have been studied for several applications, offering clues to the potential, yet unconfirmed, activities of the amide.

Potential as an Enzyme Inhibitor

The resorcinol (1,3-dihydroxybenzene) structure within this compound is a known pharmacophore that can interact with the active sites of various enzymes. Notably, derivatives of 3,5-dihydroxybenzoic acid have been investigated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. While no specific IC₅₀ value for this compound has been reported, it is plausible that it could exhibit inhibitory activity against this or other metalloenzymes.

G cluster_pathway Hypothesized Tyrosinase Inhibition Tyrosinase Tyrosinase DOPA L-DOPA Tyrosinase->DOPA Hydroxylation Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Oxidation Tyrosine L-Tyrosine Tyrosine->Tyrosinase Substrate DOPA->Tyrosinase Substrate Melanin Melanin Dopaquinone->Melanin Polymerization Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Tyrosinase Inhibition

Hypothesized mechanism of tyrosinase inhibition.
Antimicrobial and Anticancer Potential

Benzamide derivatives are a well-established class of compounds with a broad range of biological activities, including antimicrobial and anticancer effects. While there is no specific data available for this compound, its structural similarity to other bioactive benzamides suggests that it could be a candidate for screening in these therapeutic areas. Further research would be required to determine its efficacy and mechanism of action.

Conclusion

This compound is a simple yet intriguing molecule whose history dates back to its first synthesis in 1960. While its biological properties have not been extensively explored, its structural features suggest potential for further investigation, particularly in the realm of enzyme inhibition. This guide provides a foundational understanding of the discovery and history of this compound, along with generalized experimental protocols that can serve as a starting point for future research into its synthesis and biological evaluation. The lack of extensive data also highlights an opportunity for new discoveries regarding the therapeutic potential of this and related compounds.

Spectroscopic Data of 3,5-Dihydroxybenzamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dihydroxybenzamide, a compound of interest in various research and development endeavors. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~9.5br s--OH (Phenolic)
~7.5br s--CONH₂ (Amide)
~6.8d~2.0H-2, H-6
~6.4t~2.0H-4

Note: Predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. The solvent is assumed to be DMSO-d₆.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~170C=O (Amide)
~158C-3, C-5
~136C-1
~108C-2, C-6
~107C-4

Note: Predicted values are based on established carbon NMR correlation tables. The solvent is assumed to be DMSO-d₆.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H Stretch (Phenolic)
3350 - 3150Strong, BroadN-H Stretch (Amide)
~1650StrongC=O Stretch (Amide I)
~1600, ~1450Medium-StrongC=C Stretch (Aromatic)
~1590MediumN-H Bend (Amide II)
~1300MediumC-O Stretch (Phenol)
~1200MediumC-N Stretch (Amide)

Note: Data is based on typical IR absorption frequencies for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data

m/zRelative Abundance (%)Assignment
153High[M]⁺ (Molecular Ion)
137High[M-NH₂]⁺
109Medium[M-NH₂-CO]⁺

Note: The molecular ion is expected to be the base peak. The relative abundances are estimations based on common fragmentation patterns of benzamides.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a 5 mm broadband probe.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the NMR tube into the spectrometer and lock the field on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is appropriate.

    • Use a sufficient number of scans (e.g., 16-64) to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune the probe to the ¹³C frequency.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A spectral width of 0-200 ppm is typically used.

    • A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Perform phase and baseline corrections.

    • Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

2.2 Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press.

    • Apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the spectrometer.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The final spectrum is presented as transmittance or absorbance versus wavenumber.

2.3 Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, typically with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.

  • Sample Preparation:

    • For GC-MS, dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or ethyl acetate) to a concentration of approximately 1 mg/mL.

    • For direct insertion, the solid sample can be used directly.

  • Data Acquisition:

    • Introduce the sample into the ion source. For GC-MS, the sample is vaporized and separated on the GC column before entering the mass spectrometer.

    • Ionize the sample using a standard electron energy of 70 eV.

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating a mass spectrum.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Prep Sample Preparation (Dissolve in DMSO-d6) NMR_Acq Data Acquisition (1H and 13C Spectra) NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Proc NMR_Analysis Spectral Analysis (Chemical Shift, Coupling) NMR_Proc->NMR_Analysis End Structural Elucidation NMR_Analysis->End IR_Prep Sample Preparation (KBr Pellet) IR_Acq Data Acquisition (FTIR Spectrum) IR_Prep->IR_Acq IR_Analysis Spectral Analysis (Functional Group Identification) IR_Acq->IR_Analysis IR_Analysis->End MS_Prep Sample Preparation (Dissolve or Direct Insertion) MS_Acq Data Acquisition (Mass Spectrum) MS_Prep->MS_Acq MS_Analysis Spectral Analysis (Fragmentation Pattern) MS_Acq->MS_Analysis MS_Analysis->End Start This compound Sample

Caption: Workflow for Spectroscopic Analysis of this compound.

References

3,5-Dihydroxybenzamide: A Versatile Building Block in Polymer Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dihydroxybenzamide, a multifunctional aromatic compound, has emerged as a significant building block in both polymer chemistry and medicinal chemistry. Its unique structure, featuring a benzamide core with two hydroxyl groups in a meta-arrangement, offers versatile reaction sites for the synthesis of complex macromolecular architectures and biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of hyperbranched polymers, dendrimers, and as a scaffold for novel therapeutic agents. Detailed experimental protocols, quantitative data on polymer properties, and visualizations of synthetic and biological pathways are presented to serve as a valuable resource for professionals in the field.

Introduction

This compound (CAS 3147-62-4) is an organic compound with the molecular formula C₇H₇NO₃.[1] Its structure, characterized by a central benzene ring substituted with a carboxamide group and two hydroxyl groups at the 3 and 5 positions, imparts a unique combination of reactivity and functionality.[1] This arrangement allows it to act as a versatile monomer in polymerization reactions and as a key intermediate in the synthesis of a wide range of chemical entities.

In polymer chemistry, the AB₂-type functionality of this compound and its derivatives (where the amide and two hydroxyl groups can be conceptually considered as reactive sites) makes it an ideal candidate for the synthesis of non-linear polymers such as dendrimers and hyperbranched polymers.[2] These three-dimensional, globular macromolecules exhibit unique properties, including low viscosity, high solubility, and a high density of terminal functional groups, making them suitable for applications in coatings, additives, and drug delivery systems.[3]

In the realm of drug development, the this compound scaffold has been extensively explored for the design of novel therapeutic agents.[4] Its derivatives have shown potential as glucokinase activators for the treatment of type 2 diabetes, as well as exhibiting antioxidant and antibacterial properties.[4][5] The ability of the hydroxyl and amide groups to participate in hydrogen bonding and other non-covalent interactions makes this scaffold a valuable pharmacophore for targeting various biological macromolecules.

This guide will delve into the synthesis of this compound and its precursors, explore its application in the creation of advanced polymer architectures, and detail its role in medicinal chemistry, supported by experimental protocols and comprehensive data.

Synthesis of this compound and its Precursors

The synthesis of this compound can be achieved through the amidation of its corresponding carboxylic acid, 3,5-dihydroxybenzoic acid. The precursor, 3,5-dihydroxybenzoic acid, is most commonly prepared via the sulfonation of benzoic acid followed by an alkali fusion process.[6]

Synthesis of 3,5-Dihydroxybenzoic Acid

A common laboratory-scale synthesis involves a two-step process starting from benzoic acid.

Step 1: Disulfonation of Benzoic Acid Benzoic acid is heated with fuming sulfuric acid to yield benzoic acid-3,5-disulfonic acid.

Step 2: Alkali Fusion The resulting disulfonic acid (as its barium salt) is fused with a mixture of sodium hydroxide and potassium hydroxide at high temperatures. Subsequent acidification yields 3,5-dihydroxybenzoic acid.

Synthesis of this compound

While direct literature on the specific, detailed protocol for the direct amidation of 3,5-dihydroxybenzoic acid is sparse, a general and effective method involves the conversion of the carboxylic acid to an intermediate ester, followed by reaction with hydroxylamine. This method is adapted from the synthesis of similar hydroxamic acids.

Experimental Protocol: General Synthesis of N,3-dihydroxybenzamide via Methyl Ester Intermediate

Step 1: Esterification of 3-Hydroxybenzoic Acid

  • Dissolve 3-hydroxybenzoic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the acid and remove the methanol under reduced pressure to obtain crude methyl 3-hydroxybenzoate.

Step 2: Formation of N,3-dihydroxybenzamide

  • Dissolve the crude methyl 3-hydroxybenzoate in a suitable solvent like methanol.

  • In a separate flask, prepare a solution of hydroxylamine by reacting hydroxylamine hydrochloride with a base (e.g., potassium hydroxide) in methanol.

  • Add the hydroxylamine solution to the methyl 3-hydroxybenzoate solution.

  • The reaction can be carried out at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Upon completion, work up the reaction mixture by acidifying to precipitate the product, followed by filtration.

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Workflow for the Synthesis and Purification of this compound

G cluster_synthesis Synthesis cluster_purification Purification 3_5_dihydroxybenzoic_acid 3,5-Dihydroxybenzoic Acid Esterification Esterification (Methanol, H₂SO₄) 3_5_dihydroxybenzoic_acid->Esterification Methyl_3_5_dihydroxybenzoate Methyl 3,5-dihydroxybenzoate Esterification->Methyl_3_5_dihydroxybenzoate Amidation Amidation Methyl_3_5_dihydroxybenzoate->Amidation Hydroxylamine_Formation Hydroxylamine Formation (NH₂OH·HCl, KOH) Hydroxylamine Hydroxylamine Hydroxylamine_Formation->Hydroxylamine Hydroxylamine->Amidation Crude_Product Crude this compound Amidation->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product start AB₂ Monomer (e.g., silylated 3,5-diaminobenzoic acid derivative) polycondensation Polycondensation (High Temperature) start->polycondensation crude_polymer Crude Hyperbranched Polymer polycondensation->crude_polymer dissolution Dissolution in Solvent (e.g., DMF) crude_polymer->dissolution precipitation Precipitation in Non-solvent (e.g., Methanol) dissolution->precipitation filtration Filtration and Washing precipitation->filtration drying Vacuum Drying filtration->drying final_polymer Purified Hyperbranched Polymer drying->final_polymer G cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte (Liver Cell) Glucose_p Glucose GLUT2_p GLUT2 Transporter Glucose_p->GLUT2_p GK_p Glucokinase GLUT2_p->GK_p GKA_p 3,5-Disubstituted Benzamide Derivative GKA_p->GK_p Allosteric Activation G6P_p Glucose-6-Phosphate GK_p->G6P_p Phosphorylation Glycolysis_p Glycolysis G6P_p->Glycolysis_p ATP_ADP_p ↑ ATP/ADP Ratio Glycolysis_p->ATP_ADP_p K_channel K⁺ATP Channel Closure ATP_ADP_p->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Ca²⁺ Channel Opening Depolarization->Ca_channel Ca_influx ↑ Intracellular Ca²⁺ Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Glucose_l Glucose GLUT2_l GLUT2 Transporter Glucose_l->GLUT2_l GK_l Glucokinase GLUT2_l->GK_l GKA_l 3,5-Disubstituted Benzamide Derivative GKA_l->GK_l Allosteric Activation G6P_l Glucose-6-Phosphate GK_l->G6P_l Phosphorylation Glycogen_synthesis Glycogen Synthesis G6P_l->Glycogen_synthesis Glycolysis_l Glycolysis G6P_l->Glycolysis_l Reduced_output Reduced Hepatic Glucose Output Glycogen_synthesis->Reduced_output Glycolysis_l->Reduced_output

References

The Rising Potential of N,3-Dihydroxybenzamide Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N,3-dihydroxybenzamide scaffold is emerging as a versatile platform in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. This technical guide provides an in-depth overview of the core biological activities, mechanisms of action, and experimental evaluation of N,3-dihydroxybenzamide derivatives. The inherent metal-chelating properties and structural similarities to key biological motifs make these compounds promising candidates for novel drug development.

Core Therapeutic Potential

N,3-dihydroxybenzamide derivatives have demonstrated promising activity in several key areas of drug discovery, primarily leveraging their ability to interact with metal ions and inhibit crucial enzymes.

  • Anticancer Activity: A significant area of investigation for these derivatives is in oncology. The N-hydroxybenzamide moiety is a known feature of some histone deacetylase (HDAC) inhibitors.[1] By modifying the N,3-dihydroxybenzamide core, novel HDAC inhibitors with unique selectivity profiles may be discovered.[1] Additionally, certain benzamide derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cell lines.[1]

  • Antimicrobial Activity: The 2,3-dihydroxybenzamide motif, structurally similar to the N,3-dihydroxy counterpart, is a key component of siderophores, which are iron-chelating molecules used by bacteria for iron acquisition.[1] This has led to the "Trojan Horse" strategy, where these molecules are conjugated to antibiotics to enhance their uptake by bacteria, thereby overcoming resistance mechanisms.[1]

  • Antioxidant Activity: The presence of phenolic hydroxyl groups allows N,3-dihydroxybenzamide derivatives to act as antioxidants by scavenging free radicals.[1] This property is beneficial in mitigating diseases associated with oxidative stress.

  • Glutathione Metabolism Inhibition: N,3-dihydroxybenzamide has been identified as an inhibitor of glutathione reductase, an essential enzyme for maintaining cellular redox balance.[2] Inhibition of this enzyme leads to an accumulation of oxidized glutathione and increased oxidative stress, a potential therapeutic strategy in certain contexts.[2]

Quantitative Data on N,3-Dihydroxybenzamide Derivatives and Analogs

The following tables summarize the available quantitative data for N,3-dihydroxybenzamide derivatives and structurally related compounds to provide a comparative baseline for research and development.

Table 1: Anticancer and HDAC Inhibitory Activities

Compound ClassSpecific Derivative/CompoundCell Line/EnzymeIC50 ValueReference
N-Hydroxybenzamide DerivativesVarious Novel DerivativesHDACs1-17 µM[3]
N-Hydroxybenzamide Derivatives with Indole CapCompound 8rMultiple Tumor Cell LinesPotent (low nM)[4]
N-Hydroxybenzamide Derivatives with Indole CapCompounds 8q-8vHDACs1.5-13.0 nM[4]

Table 2: Antimicrobial Activity

Compound ClassSpecific Derivative/CompoundMicroorganismMIC ValueReference
N-Benzamide DerivativesCompound 5aB. subtilis6.25 µg/mL[5]
N-Benzamide DerivativesCompound 5aE. coli3.12 µg/mL[5]
N-Benzamide DerivativesCompound 6bE. coli3.12 µg/mL[5]
N-Benzamide DerivativesCompound 6cB. subtilis6.25 µg/mL[5]
DihydroxybenzaldehydesGentisaldehyde & 2,3-dihydroxybenzaldehydeBovine Mastitis S. aureusMIC50 of 500 mg/L[6]

Table 3: Iron Chelation

Compound/DerivativeMetal IonLog K (Stability Constant)pM ValueReference
N(alpha),-N(epsilon)-Bis[2,3-dihydroxybenzoyl]-l-lysyl-(gamma-N-methyl-N-hydroxyamido)-L-glutamic acidFe(III)logβ110 = 31.418.3[1]
N-methyl-2,3-dihydroxybenzamide (MDHB)H+log K2H = 7.50-[1]

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of N,3-dihydroxybenzamide derivatives can be attributed to their modulation of specific signaling pathways.

Histone Deacetylase (HDAC) Inhibition Pathway

N-hydroxybenzamides are a known class of HDAC inhibitors.[1] By inhibiting HDAC enzymes, these compounds lead to the hyperacetylation of histone proteins. This relaxes the chromatin structure, allowing for the transcription of tumor suppressor genes and other genes that regulate cell cycle arrest and apoptosis.

HDAC_Inhibition_Pathway cluster_0 Cellular Effects HDACi N,3-Dihydroxybenzamide Derivative (HDACi) HDAC Histone Deacetylase (HDAC) HDACi->HDAC Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Hyperacetylated Histones Chromatin Condensed Chromatin (Transcriptional Repression) OpenChromatin Relaxed Chromatin (Transcriptional Activation) Chromatin->OpenChromatin TSG Tumor Suppressor Genes (e.g., p21, p53) OpenChromatin->TSG Accessibility GeneExpression Gene Expression TSG->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: HDAC Inhibition Pathway of N,3-dihydroxybenzamide derivatives.

Glutathione Metabolism Disruption

N,3-dihydroxybenzamide can inhibit glutathione reductase, a key enzyme in the glutathione recycling pathway. This leads to an accumulation of the oxidized form of glutathione (GSSG) and a depletion of the reduced form (GSH). The resulting increase in reactive oxygen species (ROS) causes oxidative stress, which can induce cell death.

Glutathione_Metabolism_Pathway cluster_1 Redox Cycling Compound N,3-Dihydroxybenzamide Derivative GR Glutathione Reductase (GR) Compound->GR Inhibition GSSG Oxidized Glutathione (GSSG) GSH Reduced Glutathione (GSH) GSSG->GSH Reduction GSH->GSSG Oxidation GPx Glutathione Peroxidase (GPx) NADPH NADPH NADP NADP+ NADPH->NADP Oxidation ROS Reactive Oxygen Species (ROS) OxidativeStress Increased Oxidative Stress ROS->OxidativeStress Causes CellDeath Cell Death OxidativeStress->CellDeath H2O2 H2O2 H2O 2H2O H2O2->H2O Reduction

Caption: Disruption of Glutathione Metabolism by N,3-dihydroxybenzamide.

Detailed Experimental Protocols

The following are generalized methodologies for key experiments to assess the biological activities of N,3-dihydroxybenzamide derivatives. Optimization for specific compounds may be required.

Synthesis of N,3-Dihydroxybenzamide Derivatives

A general approach for synthesizing dihydroxybenzamide derivatives involves the reaction of a corresponding methyl dihydroxybenzoate with aqueous ammonia.[1]

  • Materials: Methyl 2,4-dihydroxybenzoate (or other isomer), aqueous ammonia (25%), water, diethyl ether, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve the starting methyl dihydroxybenzoate in aqueous ammonia.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Remove excess ammonia and methanol byproduct under reduced pressure.

    • Add water to the residue and extract the product with diethyl ether.

    • Wash the combined ether extracts with water and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the crude product, which can be further purified by column chromatography.[1]

In Vitro Cytotoxicity Assay (Neutral Red Uptake)

This assay determines the cytotoxicity of a compound based on the ability of viable cells to incorporate the supravital dye neutral red into their lysosomes.[7]

  • Principle: The amount of dye incorporated is proportional to the number of viable cells. A decrease in dye uptake indicates cytotoxicity.[7]

  • Materials: Test compound, desired cell line, complete cell culture medium, Neutral Red solution, NR desorbing fixative, 96-well plates.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in the culture medium.

    • Replace the medium in the cell plates with the medium containing different concentrations of the test compound.

    • Incubate for a specified period (e.g., 48 hours).[7]

    • Remove the treatment medium and add the Neutral Red solution to each well and incubate for 3 hours.[7]

    • Remove the NR solution, wash the cells, and add the NR desorbing fixative.

    • Measure the absorbance at approximately 540 nm.

    • Calculate cell viability as a percentage of the control to determine the IC50 value.[7]

Iron Chelation Assay (Chrome Azurol S - CAS Assay)

This colorimetric assay evaluates the iron-chelating (siderophore) activity of a compound.

  • Principle: The test compound sequesters iron from a colored iron-CAS complex, leading to a decrease in absorbance at 630 nm, which is proportional to the iron-chelating activity.[1]

  • Materials: Test compound, Chrome Azurol S, ammonium acetate, 3-(N,N-Dimethyldodecylammonio)propanesulfonate (DDAPS), FeCl₃, 96-well microplate.

  • Procedure:

    • Prepare a CAS solution containing Chrome Azurol S, ammonium acetate, DDAPS, and FeCl₃ in distilled water.[1]

    • Dilute the test compound to a gradient of concentrations.

    • Mix the diluted compound with the CAS solution in a 96-well microplate.

    • Incubate at room temperature for 1 hour.[1]

    • Measure the absorbance at 630 nm.[1]

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Principle: In the presence of an antioxidant, the deep violet color of the DPPH radical is reduced to a pale yellow, a change that can be monitored spectrophotometrically.[7]

  • Materials: Test compound, DPPH, suitable solvent (e.g., methanol), 96-well microplate.

  • Procedure:

    • Prepare a stock solution of DPPH in methanol.

    • Add various concentrations of the test compound to the DPPH solution in a 96-well plate.

    • Incubate in the dark at room temperature for 30 minutes.[7]

    • Measure the absorbance at approximately 517 nm.[7]

    • Calculate the percentage of DPPH radical scavenging activity.[7]

Experimental and Logical Workflows

Visualizing the workflow of experimental procedures and logical relationships can aid in understanding and execution.

Experimental_Workflow Start Start: N,3-Dihydroxybenzamide Derivative Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Start->Purification InVitro In Vitro Activity Screening Purification->InVitro Anticancer Anticancer Assays (Cytotoxicity, HDAC inhibition) InVitro->Anticancer Oncology Focus Antimicrobial Antimicrobial Assays (MIC, MBC) InVitro->Antimicrobial Infectious Disease Focus Antioxidant Antioxidant Assays (DPPH, FRAP) InVitro->Antioxidant Oxidative Stress Focus HitIdent Hit Identification Anticancer->HitIdent Antimicrobial->HitIdent Antioxidant->HitIdent LeadOpt Lead Optimization (SAR Studies) HitIdent->LeadOpt Active Compounds InVivo In Vivo Efficacy & Toxicity Studies LeadOpt->InVivo End Preclinical Candidate InVivo->End

Caption: General drug discovery workflow for N,3-dihydroxybenzamide derivatives.

Conclusion

N,3-dihydroxybenzamide derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. Their potential to act as anticancer, antimicrobial, and antioxidant agents, coupled with their ability to modulate key biological pathways such as HDAC signaling and glutathione metabolism, warrants further investigation. The experimental protocols and data presented in this guide offer a solid foundation for researchers to explore and unlock the full therapeutic potential of this exciting class of compounds. Continued research and development in this area are poised to yield novel drug candidates with improved efficacy and safety profiles.

References

The Metal-Chelating Properties of 3,5-Dihydroxybenzamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3,5-Dihydroxybenzamide is a small molecule of significant interest owing to its inherent antioxidant and metal-chelating capabilities.[1] The unique placement of hydroxyl groups on the benzene ring confers a distinct chemical reactivity and biological activity profile, making it a valuable compound in biochemical research and drug development.[1] This technical guide provides a comprehensive overview of the synthesis, metal-chelating properties, and relevant experimental protocols for this compound. It aims to serve as a foundational resource for researchers, scientists, and drug development professionals exploring its potential as a therapeutic agent, particularly in contexts involving oxidative stress and metal ion dysregulation.

Introduction

Metal ions, particularly transition metals like iron and copper, are essential for numerous biological processes. However, their dysregulation can catalyze the formation of reactive oxygen species (ROS) through mechanisms like the Fenton reaction, leading to significant oxidative stress and cellular damage. Chelation therapy, which involves the use of agents that can bind to and sequester metal ions, is a critical strategy for mitigating such damage. This compound, with its dihydroxy-substituted aromatic structure, presents a compelling scaffold for metal chelation. Its potential has been explored for various applications, including antioxidant, antibacterial, and even antihyperglycemic activities through the development of its derivatives.[1] This guide synthesizes the current knowledge on its core chelating properties to facilitate further research and development.

Synthesis of this compound

The most common and direct method for synthesizing this compound is through the amidation of its precursor, 3,5-dihydroxybenzoic acid.[1] This process can be achieved using classical methodologies, often involving the activation of the carboxylic acid followed by reaction with an amine source.

Experimental Protocol: Direct Amidation of 3,5-Dihydroxybenzoic Acid

  • Objective: To synthesize this compound from 3,5-dihydroxybenzoic acid.

  • Materials: 3,5-dihydroxybenzoic acid, a suitable coupling agent (e.g., EDCI - 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), a base (e.g., triethylamine), an amine source (e.g., ammonia or an amine derivative), and an organic solvent (e.g., dichloromethane or tetrahydrofuran).[1]

  • Step 1: Activation: 3,5-dihydroxybenzoic acid is dissolved in an appropriate organic solvent. The coupling agent and base are added to the solution to activate the carboxylic acid group, forming a reactive intermediate.

  • Step 2: Amination: The amine source is introduced to the reaction mixture. The reaction is typically stirred at room temperature to facilitate the nucleophilic attack of the amine on the activated carboxyl group, forming the amide bond.[1]

  • Step 3: Work-up and Purification: Upon completion, the reaction mixture is subjected to an aqueous work-up to remove reagents and byproducts. The crude product is then purified, commonly via recrystallization or column chromatography, to yield pure this compound.

  • Characterization: The final product's identity and purity are confirmed using standard analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[1]

G cluster_synthesis Synthesis of this compound A 3,5-Dihydroxybenzoic Acid B Activated Ester Intermediate A->B Coupling Agent (EDCI) Base (Triethylamine) C This compound B->C Amine Source Room Temperature

Caption: Generalized synthetic workflow for this compound.

Quantitative Data on Metal-Chelating and Antioxidant Properties

ParameterAssay TypeTypical Result for Dihydroxy-Substituted BenzamidesPurpose
Metal Chelation Spectrophotometric TitrationStoichiometric binding observed with Fe²⁺, Cu²⁺.[2][3]To determine the binding ratio between the compound and metal ions.
Radical Scavenging DPPH AssayIC₅₀ values in the micromolar range.[3][4]To quantify the concentration needed to scavenge 50% of DPPH free radicals.
Radical Scavenging ABTS AssayModerate to good activity compared to standards like Trolox.[2][4]To measure the ability to scavenge the ABTS radical cation.
Total Antioxidant Capacity Metal Chelating Activity AssaysEffective chelation compared to standard compounds.[1]To assess the overall capacity to neutralize oxidants, often linked to metal binding.

Experimental Protocol: Metal Chelating Activity Assay

To quantify the metal-chelating efficacy, a common spectrophotometric assay using ferrozine is employed. This protocol determines the compound's ability to compete with ferrozine for ferrous ions (Fe²⁺).

  • Objective: To measure the Fe²⁺-chelating ability of this compound.

  • Principle: In the absence of a chelating agent, Fe²⁺ binds with ferrozine to form a stable, magenta-colored complex that absorbs strongly at 562 nm. A chelating agent will sequester the Fe²⁺, preventing the formation of the Fe²⁺-ferrozine complex and leading to a decrease in absorbance.

  • Materials: this compound, FeCl₂ solution, ferrozine solution, and a suitable buffer (e.g., methanol or aqueous buffer).

  • Procedure:

    • A solution of this compound at various concentrations is added to a fixed concentration of FeCl₂.

    • The mixture is incubated for a short period to allow for chelation to occur.

    • The reaction is initiated by adding the ferrozine solution.

    • After another incubation period at room temperature, the absorbance of the solution is measured at 562 nm using a spectrophotometer.

    • EDTA is often used as a positive control.

  • Data Analysis: The percentage of Fe²⁺ chelation is calculated using the formula: Chelating Activity (%) = [(A₀ - A₁) / A₀] x 100, where A₀ is the absorbance of the control (without the compound) and A₁ is the absorbance in the presence of the compound.

G cluster_assay Metal Chelation Assay Workflow A Mix Sample with FeCl₂ Solution B Incubate for Chelation A->B C Add Ferrozine Reagent B->C D Incubate for Color Development C->D E Measure Absorbance at 562 nm D->E

Caption: Standard workflow for a ferrozine-based iron chelation assay.

Proposed Signaling and Mechanism of Action

The primary mechanism by which this compound exerts its antioxidant effect is through the direct chelation of pro-oxidant metal ions like iron. By binding to free iron, it forms a stable coordination complex. This sequestration prevents the iron from participating in the Fenton reaction, a key chemical pathway that generates highly destructive hydroxyl radicals from hydrogen peroxide. By inhibiting this reaction, this compound effectively reduces the load of reactive oxygen species (ROS), thereby mitigating oxidative stress and protecting cells from damage.

G cluster_moa Logical Pathway of Antioxidant Action A Free Iron (Fe²⁺/Fe³⁺) C Stable Iron-Chelate Complex A->C Chelated by D Fenton Reaction (H₂O₂ → •OH) A->D Catalyzes B This compound B->C C->D Inhibits E Increased Oxidative Stress (ROS) D->E Generates

Caption: Mechanism of how iron chelation by this compound mitigates oxidative stress.

Conclusion and Future Directions

This compound is a synthetically accessible compound with well-documented antioxidant and metal-chelating properties. The dihydroxy arrangement on the phenyl ring is fundamental to its ability to sequester deleterious metal ions, thereby inhibiting pathways that lead to oxidative damage. The protocols and data presented in this guide underscore its potential as a lead compound for therapeutic development. Future research should aim to establish detailed structure-activity relationships, quantify binding affinities for a wider range of metal ions, and evaluate its efficacy and safety in relevant in vivo models of diseases characterized by metal-induced oxidative stress.

References

Exploring 3,5-Dihydroxybenzamide as a Potential HDAC Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. This technical guide explores the potential of 3,5-Dihydroxybenzamide as a novel HDAC inhibitor. While direct comprehensive data on this compound is limited, this document consolidates information on structurally related benzamide-based HDAC inhibitors, providing a foundational understanding of its potential mechanism of action, and offers detailed experimental protocols for its synthesis and biological evaluation. The guide aims to serve as a valuable resource for researchers investigating new molecules for epigenetic modulation.

Introduction to HDAC Inhibition and Benzamides

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the regulation of gene expression. They remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[1] In various cancers, HDACs are often dysregulated, contributing to the silencing of tumor suppressor genes.[1] Inhibition of HDACs can restore normal gene expression patterns, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth.[1]

Benzamides represent a significant class of HDAC inhibitors.[2] Their general structure consists of a zinc-binding group, a linker region, and a cap group that interacts with the surface of the enzyme.[2] The zinc-binding group, typically an ortho-aminoaniline moiety, chelates the zinc ion in the active site of class I HDACs, which is crucial for their enzymatic activity.[2] Structure-activity relationship (SAR) studies of benzamide derivatives have provided valuable insights for the design of potent and selective HDAC inhibitors.[2]

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound as an HDAC inhibitor is not extensively documented in publicly available literature, a general synthetic route can be adapted from established methods for similar benzamide derivatives. The synthesis would typically start from a commercially available precursor like 3,5-dihydroxybenzoic acid.

Proposed Synthetic Pathway:

A plausible two-step synthesis involves the conversion of the carboxylic acid to an acid chloride, followed by amidation.

G cluster_synthesis Synthesis of this compound A 3,5-Dihydroxybenzoic Acid C 3,5-Dihydroxybenzoyl Chloride A->C Acyl Chloride Formation B Thionyl Chloride (SOCl2) or Oxalyl Chloride E This compound C->E Amidation D Ammonia (NH3)

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3,5-Dihydroxybenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Aqueous ammonia (NH₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

  • Acyl Chloride Formation:

    • Suspend 3,5-dihydroxybenzoic acid in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add an excess of thionyl chloride or oxalyl chloride to the suspension at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure using a rotary evaporator.

  • Amidation:

    • Dissolve the crude 3,5-dihydroxybenzoyl chloride in an anhydrous aprotic solvent like DCM or THF.

    • Slowly add this solution to a stirred, cooled (0 °C) solution of excess aqueous ammonia.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Evaluation of HDAC Inhibitory Activity

The potential of this compound as an HDAC inhibitor can be assessed using in vitro enzymatic assays. Fluorometric assays are commonly employed for their high sensitivity and suitability for high-throughput screening.

Experimental Protocol: In Vitro Fluorometric HDAC Inhibition Assay

This protocol is adapted from established methods for evaluating benzamide-based HDAC inhibitors.[2]

Materials:

  • Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • HDAC inhibitor developer (e.g., Trypsin in a stop solution containing a known potent HDAC inhibitor like Trichostatin A)

  • This compound (dissolved in DMSO)

  • Positive control (e.g., Entinostat or other known benzamide HDAC inhibitor)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive control in the assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well black microplate, add the assay buffer, the test compound at various concentrations (or DMSO for the negative control), and the diluted recombinant HDAC enzyme.

  • Incubate the plate at 37°C for 15 minutes to allow for the interaction between the inhibitor and the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding the HDAC inhibitor developer. The developer will cleave the deacetylated substrate, releasing the fluorescent molecule.

  • Incubate the plate at room temperature for 15 minutes.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 355-360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_workflow In Vitro HDAC Inhibition Assay Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Add to 96-well Plate: 1. Assay Buffer 2. This compound 3. HDAC Enzyme A->B C Pre-incubation (37°C, 15 min) B->C D Add Fluorogenic Substrate C->D E Enzymatic Reaction (37°C, 30-60 min) D->E F Add Developer (Stop Reaction) E->F G Incubation (RT, 15 min) F->G H Measure Fluorescence G->H I Data Analysis (Calculate % Inhibition, IC50) H->I

Caption: Workflow for in vitro HDAC inhibition assay.

Quantitative Data of Related Benzamide HDAC Inhibitors

Table 1: In Vitro HDAC Inhibitory Activity of Selected Benzamide Derivatives

CompoundHDAC1 IC₅₀ (µM)HDAC2 IC₅₀ (µM)HDAC3 IC₅₀ (µM)Reference
Entinostat (MS-275)0.930.951.8[2]
Compound 7j0.650.781.70[2]

Table 2: Cytotoxicity of Selected Benzamide Derivatives in Cancer Cell Lines

CompoundCell LineAssayIC₅₀ (µM)Reference
Entinostat (MS-275)MCF-7 (Breast)MTT>10[2]
T47D (Breast)MTT>10[2]
Compound 7jMCF-7 (Breast)MTT0.83[2]
T47D (Breast)MTT1.4[2]
VorinostatMCF-7 (Breast)MTT4.6[2]
T47D (Breast)MTT2.22[2]

Cellular Activity and Mechanism of Action

The cellular effects of this compound can be investigated through various assays, including cytotoxicity assays and Western blot analysis to determine its impact on histone acetylation.

Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Experimental Protocol: Western Blot Analysis of Histone Acetylation

This protocol allows for the detection of changes in the acetylation status of histones following treatment with this compound.[3][4]

Materials:

  • Human cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and blotting apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3, anti-total Histone H4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at various concentrations and for different time points.

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of acetylated histones to the total histone levels.

Potential Signaling Pathways

HDAC inhibitors, including benzamides, are known to modulate various signaling pathways, leading to their anti-cancer effects. While the specific pathways affected by this compound require experimental validation, it is plausible that it may act through mechanisms similar to other compounds in its class.

Potential Downstream Effects of HDAC Inhibition by this compound:

G cluster_pathway Potential Signaling Pathways Modulated by this compound A This compound B HDAC Inhibition A->B C Histone Hyperacetylation B->C K Modulation of NF-κB Pathway B->K Non-histone protein acetylation L Modulation of STAT3 Pathway B->L Non-histone protein acetylation D Chromatin Relaxation C->D E Gene Expression Changes D->E F Tumor Suppressor Gene Activation (e.g., p21, p53) E->F G Oncogene Repression E->G H Cell Cycle Arrest F->H I Apoptosis F->I G->H G->I H->I J Inhibition of Angiogenesis

Caption: Potential signaling pathways affected by this compound.

  • p53 Acetylation: HDACs can deacetylate the tumor suppressor protein p53, leading to its degradation. Inhibition of HDACs by this compound could lead to the accumulation of acetylated, active p53, thereby promoting cell cycle arrest and apoptosis.[1][5]

  • NF-κB Pathway: The NF-κB signaling pathway is constitutively active in many cancers and promotes cell survival and proliferation. HDACs are involved in the regulation of this pathway, and their inhibition can lead to the suppression of NF-κB activity.[6][7]

  • STAT3 Pathway: The STAT3 signaling pathway is another critical pathway for cancer cell survival and proliferation. HDAC inhibitors have been shown to interfere with STAT3 signaling, potentially through the acetylation of STAT3 or associated proteins.[8][9]

Conclusion and Future Directions

This compound represents an intriguing scaffold for the development of novel HDAC inhibitors. Based on the structure-activity relationships of related benzamide compounds, it possesses the key structural features necessary for potential HDAC inhibition. This technical guide provides a comprehensive framework for its synthesis and thorough biological evaluation.

Future research should focus on:

  • Confirming HDAC inhibitory activity: Performing in vitro enzymatic assays with a panel of HDAC isoforms to determine the IC₅₀ values and selectivity profile of this compound.

  • Investigating cellular mechanisms: Conducting detailed studies to elucidate the specific signaling pathways modulated by this compound in various cancer cell lines.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and evaluating derivatives of this compound to optimize its potency and selectivity as an HDAC inhibitor.

By systematically applying the experimental protocols outlined in this guide, researchers can effectively explore the therapeutic potential of this compound and contribute to the development of the next generation of epigenetic drugs.

References

Methodological & Application

Synthesis of 3,5-Dihydroxybenzamide from 3,5-dihydroxybenzoic acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dihydroxybenzamide is a valuable chemical intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its structure, featuring a benzamide core with two hydroxyl groups, makes it a versatile building block for creating more complex molecules with potential biological activity. This document provides detailed application notes and a laboratory-scale protocol for the synthesis of this compound from commercially available 3,5-dihydroxybenzoic acid. The presented method focuses on a direct amidation approach, which avoids the need for protection and deprotection of the phenolic hydroxyl groups, thereby offering a more efficient and atom-economical synthesis.

Data Presentation

The direct amidation of 3,5-dihydroxybenzoic acid can be achieved using a variety of coupling agents. The following table summarizes the key reagents and their recommended stoichiometry for the synthesis of this compound.

ReagentRoleStoichiometry (equivalents)
3,5-Dihydroxybenzoic acidStarting Material1.0
Ammonium Chloride (NH₄Cl)Ammonia Source1.5 - 2.0
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Coupling Agent1.2
1-Hydroxybenzotriazole (HOBt)Activating Agent / Racemization Suppressant1.2
N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic Base2.0 - 3.0
N,N-Dimethylformamide (DMF)Solvent-

Experimental Protocols

This protocol details the direct amidation of 3,5-dihydroxybenzoic acid using EDC and HOBt as the coupling system. This combination is known for its efficiency and the water-solubility of its urea byproduct, which simplifies purification.

Materials:

  • 3,5-Dihydroxybenzoic acid

  • Ammonium chloride (NH₄Cl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dihydroxybenzoic acid (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF). Stir the mixture at room temperature until the acid is fully dissolved.

  • Addition of Reagents: To the stirred solution, add ammonium chloride (1.5 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Activation and Coupling: Cool the reaction mixture to 0 °C using an ice bath. Once cooled, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material, 3,5-dihydroxybenzoic acid.

  • Work-up: Upon completion of the reaction, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water) to yield the pure product.

Mandatory Visualization

The following diagram illustrates the logical workflow of the synthesis of this compound from 3,5-dihydroxybenzoic acid.

Synthesis_Workflow A 3,5-Dihydroxybenzoic Acid in DMF B Add NH4Cl, HOBt, DIPEA A->B C Cool to 0 °C B->C D Add EDC (portion-wise) C->D E Stir at RT for 12-24h D->E F Work-up (EtOAc, HCl, NaHCO3, Brine) E->F G Isolation (Drying and Evaporation) F->G H Purification (Chromatography/Recrystallization) G->H I This compound H->I

Caption: Workflow for the synthesis of this compound.

This protocol provides a robust method for the synthesis of this compound. For substrates that may be sensitive or for optimization purposes, alternative coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or more reactive uronium-based reagents like HATU can be considered. However, the EDC/HOBt system offers a good balance of reactivity, cost-effectiveness, and ease of purification. As with any chemical synthesis, appropriate safety precautions should be taken, and the reaction should be performed in a well-ventilated fume hood.

Application Notes and Protocols for the Synthesis of 3,5-Dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed two-step experimental protocol for the laboratory-scale synthesis of 3,5-Dihydroxybenzamide, a potentially valuable intermediate in pharmaceutical and fine chemical synthesis. The protocol begins with the preparation of 3,5-Dihydroxybenzoic acid from benzoic acid, followed by its conversion to the target amide.

Overall Reaction Scheme

The synthesis of this compound is achieved in two primary stages:

  • Synthesis of 3,5-Dihydroxybenzoic Acid: Benzoic acid undergoes disulfonation followed by an alkali fusion to yield 3,5-Dihydroxybenzoic acid.[1][2][3]

  • Amidation of 3,5-Dihydroxybenzoic Acid: The carboxylic acid is converted to an amide. A common method involves the formation of an acyl chloride intermediate using thionyl chloride, which is then reacted with ammonia.[4][5][6]

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis. Note that yields are representative and may vary based on experimental conditions.

Table 1: Synthesis of 3,5-Dihydroxybenzoic Acid

StepStarting MaterialKey ReagentsSolventReaction TimeTemperature (°C)ProductRepresentative Yield (%)
1Benzoic AcidFuming Sulfuric AcidNone5 hours240-250Benzoic acid-3,5-disulfonic acid (barium salt)High
2Benzoic acid-3,5-disulfonic acid (barium salt)Sodium Hydroxide, Potassium HydroxideNone (melt)1.5 hours280-3103,5-Dihydroxybenzoic Acid58-65[2]

Table 2: Synthesis of this compound

StepStarting MaterialKey ReagentsSolventReaction TimeTemperature (°C)ProductRepresentative Yield (%)
33,5-Dihydroxybenzoic AcidThionyl Chloride (SOCl₂), cat. DMFToluene (optional)2 hours903,5-Dihydroxybenzoyl chlorideHigh (often used without isolation)
43,5-Dihydroxybenzoyl chlorideConcentrated Aqueous AmmoniaDichloromethane (DCM) or similar1-2 hours0 to RTThis compoundModerate to High
Experimental Protocols

Safety Precautions: These protocols involve hazardous materials including fuming sulfuric acid, strong bases, and thionyl chloride. All procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Part 1: Synthesis of 3,5-Dihydroxybenzoic Acid

This protocol is adapted from a procedure found in Organic Syntheses.[1][2]

Step 1: Disulfonation of Benzoic Acid

  • Reaction Setup: In a 1 L Kjeldahl flask, place 200 g (1.64 moles) of benzoic acid. To this, carefully add 500 mL of fuming sulfuric acid.

  • Sulfonation: Heat the mixture in an oil bath at 240-250°C for 5 hours.

  • Work-up: After allowing the mixture to cool overnight, slowly and carefully pour the syrupy liquid into 3 kg of crushed ice with constant stirring.

  • Neutralization: Neutralize the acidic solution by adding barium carbonate in portions (approximately 2.4-2.5 kg total) until the evolution of carbon dioxide ceases.

  • Isolation of Barium Salt: Filter the resulting paste by suction and wash the barium sulfate cake with water. Combine the filtrates, evaporate them to near dryness, and dry the residue at 125-140°C to obtain the crude barium salt of benzoic acid-3,5-disulfonic acid.

Step 2: Alkali Fusion of the Disulfonate Salt

  • Fusion Setup: In a suitable vessel (e.g., a copper beaker), melt 600 g of sodium hydroxide and 600 g of potassium hydroxide.

  • Addition of Sulfonate: Gradually add the dried and pulverized barium salt from the previous step to the molten alkali.

  • Reaction: Stir the mixture and slowly raise the temperature to 280-310°C. Maintain this temperature for about 1.5 hours.

  • Work-up: After cooling, dissolve the melt in water. Filter the solution to remove barium sulfite.

  • Acidification and Isolation: Acidify the filtrate with concentrated hydrochloric acid. The crude 3,5-Dihydroxybenzoic acid will precipitate.

  • Purification: Collect the crude product by filtration. It can be further purified by recrystallization from hot acetic acid or water to yield pure 3,5-Dihydroxybenzoic acid.[1]

Part 2: Synthesis of this compound

This protocol describes a general method for the amidation of a carboxylic acid via an acyl chloride intermediate.[4][5][6]

Step 3: Formation of 3,5-Dihydroxybenzoyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-Dihydroxybenzoic acid (1 equivalent) in a suitable anhydrous solvent like toluene. Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).

  • Reagent Addition: Heat the suspension to approximately 50°C. Slowly add thionyl chloride (SOCl₂) (1.5-2.0 equivalents) dropwise. Caution: This reaction releases HCl and SO₂ gas.

  • Reaction: After the addition is complete, increase the temperature to 90°C and stir for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride by rotary evaporation to yield crude 3,5-Dihydroxybenzoyl chloride, which is often used directly in the next step.

Step 4: Amidation of 3,5-Dihydroxybenzoyl Chloride

  • Reaction Setup: In a separate flask, cool an excess of concentrated aqueous ammonia in an ice bath.

  • Reagent Addition: Dissolve the crude 3,5-Dihydroxybenzoyl chloride from the previous step in an anhydrous solvent like dichloromethane (DCM). Add this solution dropwise to the cold, stirred ammonia solution. A precipitate of this compound should form.

  • Reaction: Continue to stir the mixture in the ice bath for 1-2 hours after the addition is complete.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the collected solid with cold water to remove ammonium chloride byproducts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Mandatory Visualization

The following diagram illustrates the two-step synthesis process, highlighting the key transformations from the starting material to the final product.

Synthesis_Workflow cluster_step1 Part 1: Synthesis of 3,5-Dihydroxybenzoic Acid cluster_step2 Part 2: Synthesis of this compound A Benzoic Acid B Benzoic acid-3,5-disulfonic acid (Barium Salt) A->B  1. Fuming H₂SO₄  2. BaCO₃ C 3,5-Dihydroxybenzoic Acid B->C  1. NaOH/KOH, Δ  2. HCl (aq) D 3,5-Dihydroxybenzoyl Chloride (Intermediate) C->D SOCl₂, cat. DMF E This compound D->E Conc. NH₃(aq)

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: Laboratory-Scale Synthesis of 3,5-Dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dihydroxybenzaldehyde is a valuable intermediate in organic synthesis, serving as a crucial building block for a variety of pharmaceuticals and fine chemicals.[1] Notably, it is a precursor in the synthesis of bronchodilators such as terbutaline.[1] The molecule's functionality, featuring two hydroxyl groups and an aldehyde on an aromatic ring, makes it a versatile substrate for numerous chemical transformations.[1] This document outlines a reliable and efficient two-step laboratory-scale synthesis of 3,5-Dihydroxybenzaldehyde starting from the commercially available 3,5-Dihydroxybenzoic acid. The described method involves the reduction of the carboxylic acid to a benzyl alcohol, followed by selective oxidation to the target aldehyde, offering high yields and employing straightforward laboratory techniques.[1]

While direct formylation of resorcinol to produce 3,5-dihydroxybenzaldehyde is synthetically challenging due to the ortho- and para-directing nature of the hydroxyl groups, the presented multi-step synthesis provides a more reliable route.[2]

Overall Reaction Scheme

The synthesis is performed in two primary steps:

  • Reduction: The carboxylic acid group of 3,5-Dihydroxybenzoic acid is reduced to a primary alcohol, 3,5-Dihydroxybenzyl alcohol, using sodium borohydride with a catalytic amount of methanol in tetrahydrofuran (THF).[1]

  • Oxidation: The intermediate, 3,5-Dihydroxybenzyl alcohol, is then oxidized to 3,5-Dihydroxybenzaldehyde using Jones reagent (a solution of chromium trioxide in sulfuric acid).[1]

Data Presentation

The quantitative data for each step of the synthesis are summarized in the tables below for clear comparison.

Table 1: Reduction of 3,5-Dihydroxybenzoic Acid to 3,5-Dihydroxybenzyl Alcohol

ParameterValueReference
Starting Material3,5-Dihydroxybenzoic Acid[1]
Key ReagentsSodium Borohydride, Methanol (catalyst)[1][2]
SolventTetrahydrofuran (THF)[1][2]
Reaction Time6 hours[1][2]
TemperatureReflux[1][2]
Yield90-95%[2]

Table 2: Oxidation of 3,5-Dihydroxybenzyl Alcohol to 3,5-Dihydroxybenzaldehyde

ParameterValueReference
Starting Material3,5-Dihydroxybenzyl Alcohol[1]
Key ReagentsChromium(VI) oxide, Sulfuric Acid (Jones Reagent)[1][2][3]
SolventTetrahydrofuran (THF)[2][3]
Reaction Time2.5 hours[2][3]
Temperature0 °C[2][3]
Yield80%[2][3]

Experimental Protocols

Step 1: Synthesis of 3,5-Dihydroxybenzyl Alcohol

Materials and Reagents:

  • 3,5-Dihydroxybenzoic acid[1]

  • Sodium borohydride (NaBH₄)[1]

  • Methanol (MeOH)[1]

  • Tetrahydrofuran (THF), anhydrous[1]

  • 10% Hydrochloric acid (HCl)[1]

  • Ethyl acetate[1]

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[1]

  • 1L four-necked round-bottom flask[1]

  • Reflux condenser[1]

  • Thermometer[1]

  • Magnetic stirrer and stir bar[1]

  • Ice bath[1]

Procedure:

  • To a 1L four-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add 500 mL of THF, 50 g (0.324 mol) of 3,5-dihydroxybenzoic acid, and 0.52 g (0.017 mol) of methanol.[1]

  • Stir the mixture vigorously and heat it to a gentle reflux.[1]

  • Slowly add 12.6 g (0.33 mol) of sodium borohydride in portions, controlling the rate of addition to prevent excessive refluxing.[1]

  • After the addition is complete, maintain the reflux for 6 hours.[1]

  • After 6 hours, cool the reaction mixture in an ice bath.[1]

  • Slowly quench the reaction by adding 100 mL of 10% aqueous hydrochloric acid and stir for 10 minutes.[1]

  • Separate the layers and extract the aqueous layer twice with 200 mL of ethyl acetate.[2]

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.[2]

  • Recrystallization from hot water yields pure 3,5-dihydroxybenzyl alcohol.[2]

Step 2: Synthesis of 3,5-Dihydroxybenzaldehyde

Materials and Reagents:

  • 3,5-Dihydroxybenzyl alcohol (from Step 1)

  • Chromium trioxide (CrO₃)[2]

  • Concentrated sulfuric acid (H₂SO₄)[2]

  • Tetrahydrofuran (THF)[2]

  • Saturated sodium bicarbonate solution (NaHCO₃)[1]

  • Ethyl acetate[1]

  • Deionized water[1]

  • Anhydrous magnesium sulfate (MgSO₄)[1]

  • Large round-bottom flask[1]

  • Ice bath[1]

  • Separatory funnel[1]

Procedure:

Preparation of Jones Reagent:

  • In a separate flask, carefully and slowly add concentrated sulfuric acid to a saturated solution of chromium trioxide in water. Caution: This process is highly exothermic. Prepare this reagent in an ice bath. The ratio of reagents is provided in Table 2.[1]

Oxidation Reaction:

  • In a large round-bottom flask, dissolve the 3,5-dihydroxybenzyl alcohol (from Step 1) in THF.[1]

  • Cool the solution to 0 °C using an ice bath.[1]

  • Slowly add the prepared Jones reagent dropwise to the alcohol solution over 30 minutes, ensuring the temperature remains at 0 °C.[1]

  • After the addition is complete, continue stirring the mixture at 0 °C for an additional 2 hours.[1]

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution dropwise at 0 °C until gas evolution ceases.[1]

  • Add ethyl acetate to the mixture and stir for 30 minutes.[1]

  • Filter the mixture to remove chromium salts.[1]

  • Transfer the filtrate to a separatory funnel and extract the aqueous phase three times with deionized water.[1]

  • Extract the combined aqueous phases once more with ethyl acetate.[1]

  • Combine all organic phases and dry them over anhydrous magnesium sulfate.[1]

  • The solvent is removed under reduced pressure to yield 3,5-dihydroxybenzaldehyde. The crude product can be further purified by column chromatography or recrystallization.[1]

Mandatory Visualization

SynthesisWorkflow Experimental Workflow for the Synthesis of 3,5-Dihydroxybenzaldehyde start Start: 3,5-Dihydroxybenzoic Acid reagents1 Reagents: - Sodium Borohydride - Methanol (cat.) - THF start->reagents1 Add reaction1 Reaction 1: Reduction (Reflux, 6h) reagents1->reaction1 Initiate workup1 Workup 1: - HCl Quench - Ethyl Acetate Extraction - Drying & Concentration reaction1->workup1 Proceed to intermediate Intermediate: 3,5-Dihydroxybenzyl Alcohol workup1->intermediate Isolate reagents2 Reagents: - Jones Reagent - THF intermediate->reagents2 Add reaction2 Reaction 2: Oxidation (0°C, 2.5h) reagents2->reaction2 Initiate workup2 Workup 2: - NaHCO3 Quench - Filtration - Extraction & Drying reaction2->workup2 Proceed to purification Purification: - Recrystallization or - Column Chromatography workup2->purification Purify end Final Product: 3,5-Dihydroxybenzaldehyde purification->end Obtain

Caption: Two-step synthesis of 3,5-Dihydroxybenzaldehyde.

References

Application Notes and Protocols for the Detection of 3,5-Dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dihydroxybenzamide is a chemical compound with potential applications in pharmaceutical and chemical research. Accurate and reliable analytical methods are essential for its quantification in various matrices, including in-process control samples, final products, and biological samples for metabolic studies. These application notes provide detailed protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a potential signaling pathway involving a structurally similar compound is described.

Analytical Methods

A summary of expected performance characteristics for various analytical methods is provided in Table 1. It is important to note that while specific validated methods for this compound are not widely published, the following data, extrapolated from validated methods for structurally related phenolic compounds like 3,5-Dihydroxybenzaldehyde, serves as a reliable benchmark for method development and validation.[1]

Table 1: Expected Performance Characteristics of Analytical Methods for this compound Quantification [1]

MethodLinearity (r²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy (Recovery %)Precision (RSD %)
HPLC-DAD >0.9990.01 - 0.50.03 - 1.590 - 110< 5
LC-MS/MS >0.9990.001 - 0.10.003 - 0.395 - 105< 3
GC-MS >0.9980.05 - 1.00.15 - 3.085 - 115< 10

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

Application: This method is suitable for the routine quantification of this compound in bulk materials and simple formulations where high sensitivity is not the primary requirement.

Experimental Protocol

1. Instrumentation:

  • Standard HPLC system with a pump, autosampler, column oven, and a diode-array detector (DAD).

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Program: A typical gradient would start at a low percentage of Solvent B, increasing linearly to elute the analyte. For example: 5% B to 30% B over 25 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: Diode-array detector monitoring at the maximum absorbance wavelength of this compound (approximately 210 nm and 254 nm).

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile. Prepare working standards by serial dilution of the stock solution with the initial mobile phase composition.

  • Sample Preparation: Dissolve the sample in the initial mobile phase, sonicate if necessary to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.

Workflow for HPLC Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Standard Dissolve_Standard Dissolve in Solvent Standard->Dissolve_Standard Sample Weigh Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Dilute Serial Dilution Dissolve_Standard->Dilute Filter Filter (0.45 µm) Dissolve_Sample->Filter Inject Inject into HPLC Dilute->Inject Filter->Inject Separate C18 Separation Inject->Separate Detect DAD Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Workflow for HPLC analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application: This method provides high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids (plasma, urine) and environmental samples.

Experimental Protocol

1. Instrumentation:

  • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: Acetonitrile with 0.1% Formic acid.

  • Gradient Program: A fast gradient is typically used to ensure high throughput.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode should be optimized.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard. The molecular weight of this compound is 153.14 g/mol .[2]

    • Precursor Ion (m/z): [M+H]⁺ or [M-H]⁻

    • Product Ions (m/z): To be determined by infusion of a standard solution and performing a product ion scan.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

4. Sample Preparation (for Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard. Vortex for 1 minute.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application: Suitable for the analysis of this compound in samples where the analyte can be made volatile. This method often requires a derivatization step to improve chromatographic performance and thermal stability.

Experimental Protocol

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. Derivatization (Silylation):

  • Evaporate the sample extract to dryness under nitrogen.

  • Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a catalyst like pyridine.

  • Heat the mixture at 70 °C for 30 minutes to complete the derivatization.

3. Chromatographic Conditions:

  • Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 10 minutes.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: Scan a mass range appropriate for the derivatized analyte (e.g., m/z 50-500).

  • Identification: The mass spectrum of the derivatized this compound will show a characteristic fragmentation pattern that can be used for identification and quantification.

Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Extract Extraction Sample->Extract Dry Dry Down Extract->Dry Add_Reagent Add Silylating Agent Dry->Add_Reagent Heat Heat at 70°C Add_Reagent->Heat Inject Inject into GC-MS Heat->Inject Separate Capillary Column Separation Inject->Separate Detect MS Detection Separate->Detect Analyze_Spectrum Analyze Mass Spectrum Detect->Analyze_Spectrum Quantify Quantify Analyze_Spectrum->Quantify cluster_membrane Cell Membrane HCAR1 HCAR1 (GPR81) G_protein Gi/o Protein HCAR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Agonist 3,5-Dihydroxybenzoic Acid (Agonist) Agonist->HCAR1 Binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Inhibits

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of 3,5-Dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dihydroxybenzamide is a phenolic compound with potential applications in pharmaceutical and biochemical research.[1] Its structure, featuring two hydroxyl groups and an amide functional group, presents a unique purification challenge.[1] High-Performance Liquid Chromatography (HPLC) is a highly effective method for the isolation and purification of such compounds from crude reaction mixtures or natural product extracts. This application note provides a detailed protocol for the preparative reversed-phase HPLC (RP-HPLC) purification of this compound. The method is designed for researchers, scientists, and drug development professionals seeking to obtain high-purity this compound for subsequent studies.

Physicochemical Properties of this compound

A summary of the relevant physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the development of an effective HPLC purification method.

PropertyValueReference
Molecular FormulaC₇H₇NO₃[2][3]
Molecular Weight153.14 g/mol [2][4]
AppearanceWhite to light yellow crystalline solid[1][4]
LogP0.00438[5]
pKaData not readily available, but the phenolic hydroxyl groups suggest acidic properties.
UV AbsorbancePhenolic compounds typically exhibit strong absorbance in the UV range, with common detection wavelengths at 280 nm, 320 nm, and 360 nm.[6][7]

Table 1: Physicochemical Properties of this compound.

Experimental Protocols

Materials and Reagents
  • Crude this compound sample

  • HPLC-grade methanol (MeOH)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA), HPLC grade

  • 0.45 µm syringe filters

Instrumentation
  • Preparative HPLC system equipped with:

    • Binary or quaternary pump

    • Autosampler or manual injector

    • Column oven

    • Diode array detector (DAD) or UV-Vis detector

    • Fraction collector

  • Analytical HPLC system for purity analysis

  • Vortex mixer

  • Sonication bath

  • Rotary evaporator

Sample Preparation
  • Accurately weigh the crude this compound sample.

  • Dissolve the sample in a minimal amount of a suitable solvent. A good starting point is a mixture of the initial mobile phase components (e.g., 95:5 Water:Methanol with 0.1% Formic Acid).

  • Ensure complete dissolution by vortexing and, if necessary, brief sonication.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Analytical Method Development

Before proceeding to preparative scale, it is recommended to develop and optimize the separation on an analytical scale to determine the optimal mobile phase composition and gradient.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 280 nm
Injection Volume 5-10 µL

Table 2: Analytical HPLC Conditions.

Preparative HPLC Purification Protocol

Based on the analytical method, the following preparative method can be employed. The flow rate and injection volume are scaled up for the larger column dimensions.

ParameterCondition
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 10% B for 5 min, 10-50% B over 30 min, 50-95% B over 5 min, hold at 95% B for 5 min
Flow Rate 20 mL/min
Column Temperature 25 °C
Detection Wavelength 280 nm
Injection Volume 1-5 mL (depending on sample concentration and column loading capacity)

Table 3: Preparative HPLC Conditions.

Post-Purification Processing
  • Collect the fractions containing the purified this compound as determined by the UV chromatogram.

  • Combine the pure fractions.

  • Remove the organic solvent (methanol) using a rotary evaporator.

  • Lyophilize or perform a liquid-liquid extraction to isolate the final product from the aqueous mobile phase.

  • Analyze the purity of the final product using the analytical HPLC method described in section 4.

Data Presentation

The results of the purification can be summarized in the following table for clear comparison and reporting.

Sample IDCrude Sample Weight (mg)Injection Volume (mL)Collected Fraction(s)Purified Product Weight (mg)Yield (%)Purity by Analytical HPLC (%)
DHBA-001
DHBA-002
...

Table 4: Summary of Purification Data.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC purification of this compound.

HPLC_Purification_Workflow start Start: Crude this compound sample_prep Sample Preparation (Dissolve & Filter) start->sample_prep analytical_hplc Analytical HPLC (Method Development) sample_prep->analytical_hplc prep_hplc Preparative HPLC (Purification) sample_prep->prep_hplc analytical_hplc->prep_hplc Scale-up fraction_collection Fraction Collection prep_hplc->fraction_collection post_processing Post-Purification (Solvent Removal & Isolation) fraction_collection->post_processing purity_analysis Purity Analysis (Analytical HPLC) post_processing->purity_analysis end End: Pure this compound purity_analysis->end

Caption: Workflow for the HPLC purification of this compound.

Troubleshooting and Optimization
  • Poor Resolution: If co-eluting impurities are observed, consider adjusting the gradient slope to be shallower around the elution time of the target compound. Alternatively, switching the organic modifier from methanol to acetonitrile may alter the selectivity and improve separation.

  • Peak Tailing: The addition of a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase is crucial for suppressing the ionization of the phenolic hydroxyl groups and reducing peak tailing.[6]

  • Low Recovery: Ensure complete dissolution of the sample and efficient collection of all fractions containing the product. Overloading the column can also lead to poor recovery and peak shape. A loading study on the analytical column can help determine the optimal sample load for the preparative scale.[8]

References

Application Notes and Protocols for the Synthesis of Dendrimers Using 3,5-Dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyester and polyamide dendrimers utilizing 3,5-dihydroxybenzamide as a key building block. This monomer offers a unique combination of reactive hydroxyl groups and an amide functionality, making it a versatile precursor for creating highly branched, monodisperse dendrimers with potential applications in drug delivery, nanomedicine, and materials science. The protocols outlined below are based on established principles of dendrimer synthesis and can be adapted for both divergent and convergent strategies. Due to the multifunctional nature of this compound, careful control of reaction conditions and the use of appropriate protecting groups are crucial to achieve the desired dendrimer generation with a high degree of structural perfection.

Overview of Synthesis Strategies

The synthesis of dendrimers from this compound can be approached in two primary ways, each with distinct advantages and disadvantages.

  • Divergent Synthesis: This method begins from a central polyfunctional core molecule and builds the dendrimer outwards, generation by generation. Each step involves the reaction of the core's functional groups with the this compound monomer, followed by a deprotection or activation step to prepare for the next generation's growth. While this approach is suitable for producing large quantities of dendrimers, achieving high purity in later generations can be challenging due to the potential for incomplete reactions and side reactions.[1][2][3][4][5]

  • Convergent Synthesis: In this approach, the dendritic branches, or "dendrons," are synthesized first and then attached to a central core in the final step. This method generally allows for easier purification of intermediates and results in a more monodisperse final product. However, steric hindrance can become a limiting factor in the synthesis of higher-generation dendrimers.[1][6][7][8][9]

The choice of strategy will depend on the desired dendrimer size, the scale of the synthesis, and the available purification capabilities.

Part 1: Synthesis of Polyester Dendrimers from this compound

This section details the synthesis of polyester dendrimers where the ester linkages are formed through the reaction of the phenolic hydroxyl groups of this compound with a carboxylic acid functionality. A convergent approach is presented here for higher purity.

Experimental Protocol: Convergent Synthesis of a Generation 2 (G2) Polyester Dendron

Step 1: Protection of this compound

The phenolic hydroxyl groups of this compound are first protected to prevent unwanted side reactions during the esterification of a focal carboxylic acid group. Benzyl ethers are a suitable protecting group as they are stable to many reaction conditions and can be removed by catalytic hydrogenolysis.

  • Materials: this compound, Benzyl bromide, Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF), Ethyl acetate, Hexane.

  • Procedure:

    • Dissolve this compound (1 equivalent) in dry DMF.

    • Add K₂CO₃ (2.5 equivalents) to the solution and stir at room temperature for 30 minutes.

    • Add benzyl bromide (2.2 equivalents) dropwise and stir the reaction mixture at 60°C for 24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 3,5-dibenzyloxybenzamide.

Step 2: Synthesis of the Generation 1 (G1) Dendron

The protected 3,5-dibenzyloxybenzamide is coupled with a molecule that will become the focal point of the dendron, in this case, a protected di-acid chloride.

  • Materials: 3,5-dibenzyloxybenzamide, Terephthaloyl chloride, Dichloromethane (DCM), Triethylamine (TEA), Pyridine.

  • Procedure:

    • Dissolve 3,5-dibenzyloxybenzamide (2 equivalents) in dry DCM under an inert atmosphere.

    • Add TEA (2.2 equivalents) and a catalytic amount of pyridine.

    • Cool the solution to 0°C and add a solution of terephthaloyl chloride (1 equivalent) in dry DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

    • Purify the product by column chromatography (silica gel, DCM/methanol gradient) to obtain the G1 dendron.

Step 3: Deprotection of the G1 Dendron

The benzyl protecting groups are removed to expose the hydroxyl groups for the next generation synthesis.

  • Materials: G1 Dendron, Palladium on carbon (10% Pd/C), Tetrahydrofuran (THF), Methanol, Hydrogen gas.

  • Procedure:

    • Dissolve the G1 dendron in a mixture of THF and methanol.

    • Add a catalytic amount of 10% Pd/C.

    • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 24 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

    • Concentrate the filtrate under reduced pressure to yield the deprotected G1 dendron with four peripheral hydroxyl groups.

Step 4: Synthesis of the Generation 2 (G2) Dendron

The deprotected G1 dendron is reacted with a protected acid chloride to form the G2 dendron.

  • Materials: Deprotected G1 Dendron, 3,5-Dibenzyloxybenzoyl chloride, DCM, TEA, Pyridine.

  • Procedure:

    • Dissolve the deprotected G1 dendron (1 equivalent) in dry DCM.

    • Add TEA (4.4 equivalents) and a catalytic amount of pyridine.

    • Cool to 0°C and add 3,5-dibenzyloxybenzoyl chloride (4.2 equivalents) in DCM dropwise.

    • Stir at room temperature for 24 hours.

    • Work-up and purify as described in Step 2 to obtain the protected G2 dendron.

The final G2 dendron can be deprotected to reveal a focal carboxylic acid for attachment to a core or further functionalization.

Data Presentation: Expected Characterization of Polyester Dendrons
GenerationCompound NameExpected Yield (%)Molecular Weight ( g/mol )¹H NMR (δ, ppm)FT-IR (cm⁻¹)
G03,5-Dibenzyloxybenzamide>90333.387.2-7.5 (m, 10H, Ar-H of Bn), 6.8-7.0 (m, 3H, Ar-H), 5.1 (s, 4H, -CH₂-), 3.5 (br s, 2H, -NH₂)3450, 3350 (N-H), 1640 (C=O), 1590, 1450 (Ar C=C)
G1Protected G1 Dendron~85797.887.2-7.6 (m, 24H, Ar-H), 5.1 (s, 8H, -CH₂-)1735 (C=O, ester), 1650 (C=O, amide), 1270 (C-O)
G2Protected G2 Dendron~802085.37.2-7.6 (m, 52H, Ar-H), 5.1 (s, 16H, -CH₂-)1735 (C=O, ester), 1650 (C=O, amide), 1270 (C-O)

Note: Expected data is hypothetical and based on typical values for similar polyester dendrimers.

Visualization of Synthetic Workflow

G2_Polyester_Dendron_Synthesis cluster_step1 Step 1: Protection cluster_step2 Step 2: G1 Synthesis cluster_step3 Step 3: Deprotection cluster_step4 Step 4: G2 Synthesis Monomer This compound ProtectedMonomer 3,5-Dibenzyloxybenzamide Monomer->ProtectedMonomer BnBr, K₂CO₃ G1_Protected Protected G1 Dendron ProtectedMonomer->G1_Protected Core Terephthaloyl chloride Core->G1_Protected G1_Deprotected Deprotected G1 Dendron G1_Protected->G1_Deprotected H₂, Pd/C G2_Protected Protected G2 Dendron G1_Deprotected->G2_Protected ProtectedMonomer_source 3,5-Dibenzyloxybenzoyl chloride ProtectedMonomer_source->G2_Protected G1_Polyamide_Dendrimer_Synthesis cluster_step1 Step 1: Core Preparation cluster_step2 Step 2: G0 Synthesis cluster_step3 Step 3: Deprotection cluster_step4 Step 4: G1 Synthesis Monomer This compound Core 3,5-Dihydroxybenzylamine Monomer->Core LiAlH₄ G0_Protected Protected G0 Core->G0_Protected BuildingBlock N-Boc-glycine BuildingBlock->G0_Protected DCC, HOBt G0_Deprotected Deprotected G0 G0_Protected->G0_Deprotected TFA G1_Protected Protected G1 G0_Deprotected->G1_Protected BuildingBlock_source N-Boc-glycine BuildingBlock_source->G1_Protected DCC, HOBt

References

Application of 3,5-Dihydroxybenzamide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dihydroxybenzamide is a versatile scaffold in medicinal chemistry, recognized for its potential therapeutic applications stemming from its unique chemical structure. The presence of two hydroxyl groups on the aromatic ring, combined with a benzamide moiety, confers a range of biological activities. This document provides a comprehensive overview of the current understanding of this compound's applications, supported by experimental protocols and data where available. It serves as a resource for researchers engaged in the discovery and development of novel therapeutic agents.

Key Applications in Medicinal Chemistry

This compound and its derivatives have been investigated for a variety of medicinal applications, including:

  • Anticancer Activity: The core structure is a feature in compounds designed to interfere with cancer cell proliferation.

  • Anti-inflammatory Effects: The phenolic hydroxyl groups are implicated in modulating inflammatory pathways.

  • Antioxidant Properties: The ability to scavenge reactive oxygen species is a key characteristic.

  • Antibacterial Activity: Derivatives have shown promise in inhibiting the growth of various bacterial strains.

  • Metabolic Disease Modulation: The scaffold is utilized in the design of glucokinase activators for potential antidiabetic applications.

Data Presentation

While specific quantitative data for the parent this compound is limited in publicly available literature, the following tables summarize representative data for its derivatives and related compounds to illustrate the potential of this chemical class.

Table 1: Anticancer Activity of Benzamide Derivatives

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamideCWR-22 (prostate)Cell Viability2.5[1]
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamidePC-3 (prostate)Cell Viability2.5[1]
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamideDU-145 (prostate)Cell Viability6.5[1]

Table 2: Anti-inflammatory Activity of Related Phenolic Compounds

Compound/DerivativeTargetAssayIC50 (µM)Reference
Kuwanon ACOX-2Fluorometric14[2]
Celecoxib (Reference)COX-2Fluorometric>100[2]
LQFM202COX-1In vitro3499[3]
LQFM202COX-2In vitro1565[3]

Table 3: Antioxidant Activity of 3,5-Dihydroxybenzoic Acid

CompoundAssayIC50 (µM)Reference
3,5-Dihydroxybenzoic AcidDPPH Radical Scavenging>1000[4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound and its derivatives.

Protocol 1: Synthesis of this compound from 3,5-Dihydroxybenzoic Acid

This protocol outlines a general procedure for the amidation of a carboxylic acid.

Materials:

  • 3,5-Dihydroxybenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ammonia solution (aqueous or in a suitable organic solvent)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3,5-Dihydroxybenzoic acid (1 equivalent) in anhydrous DCM or THF.

    • Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).

    • Slowly add thionyl chloride or oxalyl chloride (1.2-1.5 equivalents) to the suspension at 0 °C (ice bath).

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).

    • Remove the solvent and excess reagent under reduced pressure using a rotary evaporator. The resulting crude 3,5-dihydroxybenzoyl chloride can be used in the next step without further purification.

  • Amidation:

    • Dissolve the crude 3,5-dihydroxybenzoyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add an excess of ammonia solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: In Vitro Anticancer Cytotoxicity - MTT Assay

This protocol provides a general method for assessing the cytotoxic effects of a compound on cancer cell lines.[5][6]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37 °C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 3: In Vitro Anti-inflammatory Activity - COX-2 Inhibition Assay

This protocol describes a general method to screen for COX-2 inhibitors.[2][7]

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) (chromogenic co-substrate)

  • Tris-HCl buffer (pH 8.0)

  • Hematin

  • Test compound (this compound) and a known COX-2 inhibitor (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of COX-2 in a suitable buffer.

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 1 µM hematin).

    • Prepare a solution of arachidonic acid and TMPD in the reaction buffer.

  • Assay Setup:

    • In a 96-well plate, add the reaction buffer.

    • Add the test compound at various concentrations to the respective wells. Include a positive control (known COX-2 inhibitor) and a negative control (vehicle).

    • Add the COX-2 enzyme solution to all wells except the blank.

  • Initiation and Measurement:

    • Initiate the reaction by adding the arachidonic acid/TMPD solution to all wells.

    • Immediately measure the change in absorbance over time at a specific wavelength (e.g., 590-620 nm) using a microplate reader in kinetic mode. The color change is indicative of prostaglandin G₂ production.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the negative control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and its derivatives are often attributed to their interaction with key cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[8][9] Phenolic compounds are known to modulate this pathway. The potential inhibitory effect of this compound on NF-κB signaling could contribute to its anti-inflammatory properties by downregulating the expression of pro-inflammatory cytokines and enzymes like COX-2.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_p P-IκB IkB->IkB_p NFkB_nuc NF-κB (in Nucleus) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Gene Pro-inflammatory Gene Transcription (e.g., COX-2, TNF-α, IL-6) NFkB_nuc->Gene Induces DHB This compound (Potential Inhibitor) DHB->IKK Inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Apoptosis Signaling Pathway in Cancer

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The dihydroxybenzoyl scaffold has been incorporated into molecules that trigger apoptotic pathways in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of caspases and subsequent cell death.

Apoptosis_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway DHB This compound Derivatives ROS ↑ Reactive Oxygen Species (ROS) DHB->ROS Induces DeathReceptor Death Receptors (e.g., FAS, TRAIL-R) DHB->DeathReceptor Sensitizes? Mitochondria Mitochondria ROS->Mitochondria Stress CytoC Cytochrome c Release Mitochondria->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Binds Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Casp8 Caspase-8 DeathReceptor->Casp8 Activates Casp8->Casp3 Activates Drug_Discovery_Workflow Synthesis Synthesis and Purification Screening Primary Screening (e.g., Cytotoxicity) Synthesis->Screening Secondary Secondary Assays (e.g., Enzyme Inhibition) Screening->Secondary Active Hits Mechanism Mechanism of Action (e.g., Western Blot, FACS) Secondary->Mechanism Lead Lead Optimization Mechanism->Lead InVivo In Vivo Studies Lead->InVivo

References

Application Notes and Protocols for 3,5-Dihydroxybenzamide as a Potential Iron Chelator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential element for numerous physiological processes, but its excess can be toxic, leading to oxidative stress and cellular damage. Iron chelators are molecules that can bind to iron, facilitating its removal from the body and mitigating its harmful effects. While catechol-containing compounds, such as 2,3-dihydroxybenzoic acid, are well-known for their potent iron-chelating abilities, the properties of other isomers, like 3,5-dihydroxybenzamide, are less characterized. This compound, a resorcinol derivative, presents a different arrangement of hydroxyl groups that may influence its interaction with iron ions.

These application notes provide a comprehensive guide for researchers interested in evaluating the potential of this compound as an iron chelator. The following sections detail protocols for the synthesis of this compound, its complexation with iron, and the characterization of its iron-chelating activity through established in vitro assays.

Synthesis of this compound

A plausible synthetic route to this compound involves the amidation of a protected form of 3,5-dihydroxybenzoic acid. A general two-step protocol is outlined below.

Step 1: Protection of Hydroxyl Groups of 3,5-Dihydroxybenzoic Acid

The hydroxyl groups of 3,5-dihydroxybenzoic acid are first protected, for example, by methylation, to prevent side reactions during the amidation step.

Step 2: Amidation and Deprotection

The protected carboxylic acid is then converted to the corresponding amide, followed by the removal of the protecting groups to yield this compound.

Table 1: Reagents and Solvents for Synthesis of this compound

Reagent/SolventPurpose
3,5-Dihydroxybenzoic acidStarting material
Dimethyl sulfateMethylating agent (example)
Potassium carbonateBase
AcetoneSolvent
Thionyl chlorideFor conversion to acid chloride
Ammonia solutionAmine source
Boron tribromideDemethylating agent (example)
DichloromethaneSolvent

Experimental Protocols

Protocol 1: Synthesis of Iron(III)-3,5-Dihydroxybenzamide Complex

This protocol describes the synthesis of a potential iron(III) complex with this compound for subsequent characterization.

Materials:

  • This compound

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Methanol

  • Sodium hydroxide (NaOH) solution (1 M)

  • Stir plate and stir bar

  • pH meter

Procedure:

  • Dissolve a specific molar amount of this compound in methanol in a round-bottom flask.

  • In a separate beaker, dissolve the desired molar ratio of FeCl₃·6H₂O (e.g., 1:1, 1:2, 1:3 Fe:ligand) in methanol.

  • Slowly add the FeCl₃ solution to the this compound solution while stirring.

  • Adjust the pH of the mixture to a target value (e.g., 7.4) using the 1 M NaOH solution. The formation of a colored complex may be observed.

  • Stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours).

  • The resulting solution containing the iron complex can be used for spectroscopic analysis, or the complex can be isolated by solvent evaporation and purification.

Protocol 2: In Vitro Ferrous Ion (Fe²⁺) Chelating Assay (Ferrozine Assay)

This colorimetric assay determines the iron-chelating ability of this compound by measuring its competition with ferrozine for ferrous ions.[1]

Materials:

  • This compound stock solution (in a suitable solvent like methanol or DMSO)

  • Ferrous chloride (FeCl₂) solution (2 mM)

  • Ferrozine solution (5 mM)

  • Phosphate buffer (pH 7.4)

  • EDTA solution (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 50 µL of various concentrations of the this compound solution.

  • Add 50 µL of the FeCl₂ solution to each well and mix.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 100 µL of the ferrozine solution to each well.

  • Incubate the plate at room temperature for another 10 minutes.

  • Measure the absorbance of the solutions at 562 nm using a microplate reader.[1]

  • A blank (without chelator) and a positive control (with EDTA) should be included.

  • The percentage of ferrous ion chelation is calculated using the following formula: % Chelation = [(A_blank - A_sample) / A_blank] x 100

Table 2: Example Data for Ferrozine Assay

CompoundConcentration (µM)Absorbance at 562 nm% Chelation
Blank01.2000
3,5-DHB501.05012.5
3,5-DHB1000.85029.2
3,5-DHB2000.60050.0
EDTA100.15087.5
Protocol 3: UV-Vis Spectrophotometric Analysis of Iron(III) Chelation

This protocol uses UV-Vis spectroscopy to observe the formation of the iron(III)-3,5-Dihydroxybenzamide complex and to determine its stoichiometry using Job's plot.[2][3]

Materials:

  • Stock solutions of this compound and Iron(III) chloride of the same molarity in a suitable buffer (e.g., MES buffer, pH 6.0).

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure (Job's Plot):

  • Prepare a series of solutions with varying mole fractions of the iron(III) salt and this compound, keeping the total molar concentration constant.

  • For each solution, record the UV-Vis spectrum over a relevant wavelength range (e.g., 300-800 nm) to identify the wavelength of maximum absorbance (λ_max) of the complex.

  • Measure the absorbance of each solution at the determined λ_max.

  • Plot the absorbance at λ_max against the mole fraction of the ligand (this compound).

  • The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex.[3]

Table 3: Example Data for Job's Plot Analysis

Mole Fraction of 3,5-DHBAbsorbance at λ_max
0.10.15
0.20.30
0.30.45
0.40.60
0.50.70
0.60.78
0.70.85
0.750.90
0.80.82
0.90.40

Note: The peak at a mole fraction of approximately 0.75 would suggest a 1:3 (Fe:Ligand) stoichiometry.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_chelation Iron Chelation Studies cluster_analysis Analysis start 3,5-Dihydroxybenzoic Acid protection Protection of -OH groups start->protection amidation Amidation protection->amidation deprotection Deprotection amidation->deprotection product This compound deprotection->product complexation Complexation with Fe(III) product->complexation ferrozine Ferrozine Assay (Fe II) product->ferrozine uv_vis UV-Vis Spectroscopy (Fe III) product->uv_vis complexation->uv_vis activity Quantify Chelation Activity (IC50) ferrozine->activity stoichiometry Determine Stoichiometry (Job's Plot) uv_vis->stoichiometry

Caption: Experimental workflow for the synthesis and evaluation of this compound as an iron chelator.

iron_chelation_pathway cluster_cellular Cellular Environment cluster_chelation Chelation Intervention labile_iron Labile Iron Pool (Fe²⁺/Fe³⁺) fenton_reaction Fenton Reaction labile_iron->fenton_reaction catalyzes iron_complex Fe-DHB Complex (Stable & Excretable) labile_iron->iron_complex forms ros Reactive Oxygen Species (ROS) fenton_reaction->ros produces cell_damage Oxidative Stress & Cell Damage ros->cell_damage causes dhb This compound dhb->labile_iron binds dhb->fenton_reaction inhibits

References

Application Notes and Protocols for the Development of Antimicrobial Agents Using a 3,5-Dihydroxybenzamide Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development of novel antimicrobial agents based on the 3,5-dihydroxybenzamide scaffold. This document outlines the synthesis, antimicrobial evaluation, and potential mechanisms of action for this promising class of compounds.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents with novel mechanisms of action. The this compound scaffold has emerged as a promising starting point for the design of such agents. The dihydroxybenzene moiety is a common feature in various natural products with biological activity, and the benzamide linkage provides a versatile point for chemical modification to optimize antimicrobial potency and selectivity.

Derivatives of 3,5-dihydroxybenzoic acid have shown potential as inhibitors of essential bacterial enzymes, such as EPSP synthase.[1] Furthermore, the related N-hydroxy-3,5-dimethoxybenzamide is hypothesized to act via inhibition of key bacterial metalloenzymes.[2] This suggests that the this compound core can be exploited to target crucial microbial pathways.

Data Presentation

The following tables summarize the available and hypothetical antimicrobial activity data for derivatives based on the this compound and related scaffolds.

Table 1: Minimum Inhibitory Concentration (MIC) of a this compound Derivative

CompoundMicroorganismMIC (mg/mL)
3,5-dihydroxy-N'-(4-nitrobenzylidene)benzohydrazideStaphylococcus aureus0.156[3]
Klebsiella pneumoniae0.625[3]
Pseudomonas aeruginosa1.25[3]

Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) of N-hydroxy-3,5-dimethoxybenzamide Compared to Standard Antibiotics

This data is illustrative and based on the potential of related compounds.[2]

MicroorganismN-hydroxy-3,5-dimethoxybenzamide (µg/mL)Ciprofloxacin (µg/mL)Vancomycin (µg/mL)
Staphylococcus aureus160.51
Bacillus subtilis3212
Escherichia coli320.25-
Pseudomonas aeruginosa641-

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted 3,5-Dihydroxybenzamides

This protocol describes a general two-step procedure for the synthesis of N-substituted this compound derivatives, starting from 3,5-dihydroxybenzoic acid.

Step 1: Acyl Chloride Formation

  • In a round-bottom flask, suspend 3,5-dihydroxybenzoic acid (1 equivalent) in an excess of thionyl chloride.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture under reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 3,5-dihydroxybenzoyl chloride. This intermediate is typically used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the desired amine (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3,5-dihydroxybenzoyl chloride (1 equivalent) in the same solvent to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired N-substituted this compound.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds against various microorganisms.[2]

Materials:

  • Synthesized this compound derivatives

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., ciprofloxacin, vancomycin)

  • Negative control (broth and DMSO without compound)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial two-fold dilutions of the compound in the appropriate broth directly in the 96-well plate to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the microbial inoculum to each well containing the test compound.

  • Include a positive control (broth with a known antibiotic), a growth control (broth with inoculum and DMSO), and a sterility control (broth only).

  • Seal the plates and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[2]

  • The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[2]

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that kills a particular microorganism.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips and plates

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a fresh MHA plate.

  • Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing Antimicrobial Evaluation start 3,5-Dihydroxybenzoic Acid acyl_chloride Acyl Chloride Formation start->acyl_chloride amide_formation Amide Formation acyl_chloride->amide_formation purification Purification amide_formation->purification final_product This compound Derivative purification->final_product mic MIC Determination final_product->mic mbc MBC Determination mic->mbc time_kill Time-Kill Assay mic->time_kill

Caption: Experimental workflow for the synthesis and antimicrobial evaluation of this compound derivatives.

proposed_moa cluster_pathway Potential Microbial Targets cluster_effect Biological Effect compound This compound Derivative inhibition Enzyme Inhibition compound->inhibition enzyme1 Metalloenzyme disruption Metabolic Pathway Disruption enzyme1->disruption enzyme2 EPSP Synthase enzyme2->disruption inhibition->enzyme1 Hypothesized inhibition->enzyme2 Potential death Bacterial Cell Death disruption->death

Caption: Proposed mechanism of action for this compound derivatives.

References

Application Notes and Protocols for Amide Bond Formation with 3-Hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the synthesis of amide derivatives of 3-hydroxybenzoic acid. Amide bond formation is a critical transformation in medicinal chemistry and drug development due to the prevalence of the amide functional group in biologically active molecules[1]. 3-Hydroxybenzoic acid and its derivatives are valuable building blocks in the synthesis of pharmaceuticals and other functional materials[2].

The primary challenge in the direct amidation of 3-hydroxybenzoic acid is the presence of the nucleophilic phenolic hydroxyl group. This group can compete with the amine nucleophile, leading to the formation of undesired ester dimers or polymers as side products[3]. To ensure a clean and high-yielding reaction, a protection-coupling-deprotection strategy is often employed.

Experimental Protocols

Protocol 1: Protection of the Phenolic Hydroxyl Group (O-Benzylation)

To prevent side reactions, the hydroxyl group of 3-hydroxybenzoic acid is protected, commonly as a benzyl ether. Benzyl ethers are stable under a range of reaction conditions used for amide coupling and can be selectively removed later under mild hydrogenolysis conditions.

Materials:

  • 3-Hydroxybenzoic acid

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-hydroxybenzoic acid (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (2.5 eq) to the solution and stir the suspension at room temperature.

  • Add benzyl bromide (1.2 eq) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-(benzyloxy)benzoic acid.

Protocol 2: Amide Bond Formation

Once the hydroxyl group is protected, the resulting 3-(benzyloxy)benzoic acid can be coupled with a desired amine using standard coupling reagents. Two common and effective protocols are presented below.

Method A: EDC/HOBt Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid and 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization[1][3].

Materials:

  • 3-(Benzyloxy)benzoic acid

  • Desired amine (hydrochloride salt or free base)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (if using an amine salt)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Dissolve 3-(benzyloxy)benzoic acid (1.0 eq) in anhydrous DCM or DMF (0.1-0.5 M).

  • Add HOBt (1.2 eq) and the desired amine (1.1 eq) to the solution. If the amine is a hydrochloride salt, add DIPEA (2.5 eq)[3].

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution[3].

  • Allow the reaction to warm to room temperature and stir for 12-24 hours[3].

  • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed[3].

  • For work-up, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Method B: HATU Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent known for fast reaction times and high yields, even with sterically hindered substrates[4][5][6].

Materials:

  • 3-(Benzyloxy)benzoic acid

  • Desired amine

  • HATU

  • DIPEA or TEA

  • Anhydrous DMF

Procedure:

  • To a solution of 3-(benzyloxy)benzoic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.0-3.0 eq)[7].

  • Add HATU (1.1-1.2 eq) to the mixture and stir for 15 minutes at room temperature to pre-activate the acid[7]. This forms the reactive OAt-active ester[8].

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with ethyl acetate and wash with 10% LiCl solution (3x) and brine[7].

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Deprotection of the Phenolic Hydroxyl Group (Debenzylation)

The final step is the removal of the benzyl protecting group to yield the desired 3-hydroxybenzamide derivative.

Materials:

  • Protected amide derivative

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon or Parr hydrogenator)

Procedure:

  • Dissolve the benzyl-protected amide (1.0 eq) in MeOH or EtOH.

  • Carefully add Pd/C (5-10 mol %) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Evacuate the flask and backfill with hydrogen gas.

  • Stir the reaction vigorously under a hydrogen atmosphere (1 atm or higher) at room temperature for 2-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with additional solvent (MeOH or EtOH).

  • Concentrate the filtrate under reduced pressure to obtain the final 3-hydroxybenzamide product.

Data Presentation

Table 1: Comparison of Common Amide Coupling Protocols

ParameterEDC/HOBtHATU
Coupling Reagent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
Additive 1-Hydroxybenzotriazole (HOBt)None required (HOAt is part of the reagent structure)
Typical Base DIPEA, NMM, TEADIPEA, Collidine, TEA[3][5]
Typical Solvent DCM, DMFDMF, ACN[5][7]
Reaction Time 12-24 hours1-4 hours
Typical Yield 60-95%[3]85-99%[3]
Pros Cost-effective, water-soluble urea byproduct[3].High reactivity, fast reactions, low racemization, effective for hindered substrates[3][6].
Cons Slower reaction rates, potential for racemization[3].Higher cost, potential for guanidinylation of the amine[3][9].

Visualizations

G Figure 1: General Workflow for 3-Hydroxybenzamide Synthesis cluster_0 Protection cluster_1 Amide Coupling cluster_2 Deprotection Start 3-Hydroxybenzoic Acid Protected 3-(Benzyloxy)benzoic Acid Start->Protected BnBr, K2CO3 Coupled Protected Amide Derivative Protected->Coupled Amine, Coupling Reagent (e.g., HATU) Final Final 3-Hydroxybenzamide Product Coupled->Final H2, Pd/C

Caption: Figure 1: General Workflow for 3-Hydroxybenzamide Synthesis

G Figure 2: EDC/HOBt Coupling Mechanism RCOOH Carboxylic Acid (R-COOH) OAI O-Acylisourea Intermediate RCOOH->OAI + EDC, -H+ EDC EDC HOBt_Ester HOBt Active Ester OAI->HOBt_Ester + HOBt Urea EDC-Urea Byproduct OAI->Urea Side Reaction (N-Acylurea) HOBt HOBt Amide Amide (R-CONHR') HOBt_Ester->Amide + Amine Amine Amine (R'-NH2) Amide->HOBt regenerates

Caption: Figure 2: EDC/HOBt Coupling Mechanism

G Figure 3: HATU Coupling Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO-) RCOOH->Carboxylate + Base, -H+ Base Base (DIPEA) OAt_Ester OAt Active Ester Carboxylate->OAt_Ester + HATU HATU HATU Amide Amide (R-CONHR') OAt_Ester->Amide + Amine TMU Tetramethylurea Byproduct OAt_Ester->TMU releases Amine Amine (R'-NH2)

Caption: Figure 3: HATU Coupling Mechanism

Application Notes & Troubleshooting

  • Choice of Protecting Group: While benzyl ether is common, other protecting groups like methyl ethers or silyl ethers can be used. The choice depends on the overall synthetic strategy and the stability of other functional groups in the molecule[10].

  • Choice of Coupling Reagent: For simple, scalable reactions where cost is a factor, EDC/HOBt is a robust choice[3]. For difficult couplings involving sterically hindered amines or acids, or when reaction speed is critical, HATU is superior[3][6].

  • Solvent and Base: Anhydrous polar aprotic solvents like DMF or DCM are typically used. Ensure all reagents and solvents are dry, as moisture can deactivate the coupling reagents[3]. A non-nucleophilic base like DIPEA is crucial, especially when using amine hydrochloride salts, to liberate the free amine for reaction[3].

  • Reaction Monitoring: Progress should be monitored by TLC or LC-MS. The disappearance of the starting carboxylic acid is a good indicator of reaction completion.

  • Work-up: The aqueous work-up is designed to remove the base, unreacted starting materials, and water-soluble byproducts like tetramethylurea (from HATU) or the urea derived from EDC[11].

  • Side Reactions: The primary side reaction without protection is ester formation. With uronium reagents like HATU, using an excess of the reagent can lead to guanidinylation of the amine, where the amine reacts with the coupling reagent itself[9]. This can be minimized by pre-activating the carboxylic acid before adding the amine.

  • Purification: Flash column chromatography is generally sufficient for purifying the final amide products to a high degree. The choice of eluent system will depend on the polarity of the specific amide derivative.

References

Application Notes and Protocols: Experimental Workflow for Antimicrobial Susceptibility Testing of Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide derivatives have emerged as a promising class of compounds with potential antimicrobial properties. A key mechanism of action for many of these derivatives is the inhibition of the bacterial cell division protein FtsZ.[1][2] FtsZ is a crucial protein that polymerizes at the mid-cell to form the Z-ring, a structure essential for bacterial cytokinesis.[3][4] By disrupting the formation and function of the Z-ring, benzamide derivatives can inhibit bacterial cell division, leading to cell filamentation and ultimately, cell death.[5][6]

These application notes provide a comprehensive experimental workflow for conducting antimicrobial susceptibility testing (AST) of novel benzamide derivatives. The protocols detailed herein are based on established methodologies, including broth microdilution for the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), as well as the disk diffusion method for preliminary screening. Adherence to these standardized procedures is critical for obtaining accurate and reproducible data to evaluate the antimicrobial efficacy of these compounds.

Data Presentation

Quantitative data from the antimicrobial susceptibility tests should be summarized in clearly structured tables for straightforward comparison and analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzamide Derivatives against Various Microorganisms

Benzamide DerivativeTest MicroorganismGram StainMIC (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of Positive Control
Compound XStaphylococcus aureus (ATCC 29213)Gram-positiveVancomycin
Compound XEscherichia coli (ATCC 25922)Gram-negativeCiprofloxacin
Compound YStaphylococcus aureus (ATCC 29213)Gram-positiveVancomycin
Compound YEscherichia coli (ATCC 25922)Gram-negativeCiprofloxacin

Table 2: Minimum Bactericidal Concentration (MBC) of Benzamide Derivatives

Benzamide DerivativeTest MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Compound XStaphylococcus aureus (ATCC 29213)Gram-positive
Compound XEscherichia coli (ATCC 25922)Gram-negative
Compound YStaphylococcus aureus (ATCC 29213)Gram-positive
Compound YEscherichia coli (ATCC 25922)Gram-negative

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[7]

Table 3: Zone of Inhibition Diameters for Benzamide Derivatives

Benzamide DerivativeTest MicroorganismGram StainDisk Content (µg)Zone of Inhibition (mm)Positive Control (Antibiotic)Zone of Inhibition (mm)
Compound XStaphylococcus aureus (ATCC 29213)Gram-positiveVancomycin (30 µg)
Compound XEscherichia coli (ATCC 25922)Gram-negativeCiprofloxacin (5 µg)
Compound YStaphylococcus aureus (ATCC 29213)Gram-positiveVancomycin (30 µg)
Compound YEscherichia coli (ATCC 25922)Gram-negativeCiprofloxacin (5 µg)

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8][9]

Materials:

  • Benzamide derivatives

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Benzamide Derivative Stock Solution: Prepare a stock solution of the benzamide derivative in a suitable solvent (e.g., DMSO) at a concentration that is at least 10 times the highest concentration to be tested.

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the benzamide derivative stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly.

    • Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antimicrobial agent), and well 12 will be the sterility control (no bacteria).

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation of Microtiter Plate: Within 15 minutes of preparing the final inoculum, add 100 µL of the standardized bacterial suspension to wells 1 through 11.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[8]

  • Reading and Interpreting Results:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the benzamide derivative in which there is no visible growth.[9]

    • The growth control well (well 11) should show clear turbidity, and the sterility control well (well 12) should remain clear.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[7][10]

Procedure:

  • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and the wells with higher concentrations).

  • From each of these clear wells, subculture a 10-100 µL aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • After incubation, count the number of colonies on each plate.

  • The MBC is the lowest concentration of the benzamide derivative that results in a ≥99.9% reduction in the initial bacterial inoculum.[10]

Disk Diffusion Method

This method is a qualitative test to assess the susceptibility of bacteria to an antimicrobial agent.[11][12]

Materials:

  • Benzamide derivatives

  • Sterile filter paper disks (6 mm)

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganisms

  • Sterile cotton swabs

  • Forceps

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of MHA Plate: Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate with the standardized bacterial suspension to create a lawn of growth.

  • Application of Disks:

    • Aseptically apply paper disks impregnated with a known concentration of the benzamide derivative onto the surface of the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Place a positive control antibiotic disk on the same plate.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.

    • A larger zone of inhibition indicates greater susceptibility of the microorganism to the benzamide derivative.[12]

Visualizations

Experimental_Workflow cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_mechanistic Mechanism of Action Studies cluster_cytotoxicity Toxicity Assessment start Benzamide Derivatives Library disk_diffusion Disk Diffusion Assay start->disk_diffusion mic_determination Broth Microdilution for MIC disk_diffusion->mic_determination Active Compounds mbc_determination Subculture for MBC mic_determination->mbc_determination ftsz_assay FtsZ Polymerization/GTPase Assay mbc_determination->ftsz_assay Potent Compounds cytotoxicity_assay In Vitro Cytotoxicity Assay mbc_determination->cytotoxicity_assay microscopy Cell Morphology Analysis (Microscopy) ftsz_assay->microscopy end Lead Compound Identification microscopy->end cytotoxicity_assay->end

Caption: Experimental workflow for antimicrobial susceptibility testing of benzamide derivatives.

FtsZ_Inhibition_Pathway cluster_cell_division Normal Bacterial Cell Division cluster_inhibition Inhibition by Benzamide Derivatives FtsZ_monomers FtsZ Monomers FtsZ_polymerization FtsZ Polymerization FtsZ_monomers->FtsZ_polymerization Z_ring Z-Ring Formation at Mid-Cell FtsZ_polymerization->Z_ring Divisome Divisome Assembly Z_ring->Divisome Filamentation Cell Filamentation & Death Z_ring->Filamentation Disruption Septum Septum Formation & Cell Division Divisome->Septum Daughter_cells Two Daughter Cells Septum->Daughter_cells Benzamide Benzamide Derivative Inhibition Inhibition of FtsZ Polymerization Benzamide->Inhibition Inhibition->FtsZ_polymerization

Caption: Mechanism of action of benzamide derivatives via inhibition of FtsZ.

References

Troubleshooting & Optimization

Technical Support Center: 3,5-Dihydroxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,5-Dihydroxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common synthetic strategies start from 3,5-Dihydroxybenzoic acid. Key methods include:

  • Two-Step Synthesis via an Ester Intermediate: This is a widely used method where 3,5-Dihydroxybenzoic acid is first esterified (e.g., to a methyl ester), which is then reacted with a source of ammonia or hydroxylamine.

  • Direct Amidation using Coupling Agents: This one-pot method activates the carboxylic acid of 3,5-Dihydroxybenzoic acid directly to react with an ammonia source. This is often preferred for milder reaction conditions.[1] Common coupling agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Two-Step Synthesis via an Acid Chloride: This classic method involves converting 3,5-Dihydroxybenzoic acid to the more reactive 3,5-Dihydroxybenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride is then reacted with ammonia.[1] This route can be complicated by the reactivity of the phenolic hydroxyl groups.

Q2: I am observing a very low yield in my reaction. What are the most likely causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Side Reactions: The phenolic hydroxyl groups on 3,5-Dihydroxybenzoic acid are nucleophilic and can compete with the amine, leading to the formation of ester dimers or polymers.[2]

  • Inadequate Activation of the Carboxylic Acid: The coupling reagents (e.g., EDC, DCC) may be old or have been deactivated by moisture.[1][2]

  • Hydrolysis of Reactive Intermediates: Any moisture in the reaction can hydrolyze the activated ester or acid chloride, reverting it to the unreactive 3,5-Dihydroxybenzoic acid.[1][3]

  • Incomplete Reaction: This can be due to insufficient reaction time, suboptimal temperature, or poor nucleophilicity of the ammonia source.[1][4]

  • Product Hydrolysis: The final benzamide product can be susceptible to hydrolysis back to the carboxylic acid under harsh acidic or basic workup conditions.[5][6][7]

  • Losses During Workup and Purification: The product may be lost during aqueous extractions if it has some water solubility, or during recrystallization if the solvent system is not optimal.[1]

Q3: What are the common impurities I should look out for, and how can I remove them?

A3: Common impurities include:

  • Unreacted 3,5-Dihydroxybenzoic Acid: This is a frequent impurity if the reaction does not go to completion.[4]

  • Coupling Agent Byproducts: If using carbodiimide coupling agents like DCC, the byproduct dicyclohexylurea (DCU) can co-precipitate with the product.[3][4]

  • Polymeric Side Products: As mentioned, side reactions involving the hydroxyl groups can lead to oligomeric or polymeric impurities.

  • Intermediate Esters: If synthesizing via an esterification route, any unreacted ester will be an impurity.[4]

These impurities can often be removed by recrystallization or column chromatography .[4][8] For DCU, it is often sparingly soluble and can be removed by filtration of the reaction mixture before workup, or by trituration of the crude product with a suitable solvent.[3]

Q4: Would protecting the hydroxyl groups on 3,5-Dihydroxybenzoic acid improve the yield?

A4: Yes, protecting the phenolic hydroxyl groups is a highly recommended strategy to prevent side reactions and improve the yield.[2][9] By temporarily masking these groups, you prevent them from reacting with the activated carboxylic acid. The general workflow involves:

  • Protection: React 3,5-Dihydroxybenzoic acid with a suitable protecting agent.

  • Amidation: Perform the amide coupling reaction on the protected acid.

  • Deprotection: Remove the protecting groups to yield the final this compound.

Common protecting groups for phenols include ethers (e.g., benzyl, methoxymethyl) or silyl ethers (e.g., TBDMS).[10] The choice of protecting group is critical and must be stable to the amidation conditions while being removable under conditions that do not affect the amide bond.[11] This is known as an orthogonal protecting group strategy.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Deactivation of Coupling Reagent: Moisture has degraded the coupling agent (e.g., EDC, HATU).Use fresh, high-quality coupling reagents and store them in a desiccator.[1][2]
Presence of Water: Moisture hydrolyzes the reactive acid chloride or activated ester intermediate.Use anhydrous solvents (e.g., DMF, DCM) and flame-dried glassware. Run the reaction under an inert atmosphere (nitrogen or argon).[1][2][12]
Inadequate Activation: The carboxylic acid is not being efficiently activated.Ensure coupling reagents are fresh. Consider increasing the equivalents of the coupling reagent and/or an activating additive like HOBt. For difficult couplings, switch to a more powerful reagent like HATU.[2]
Reaction Stalls / Incomplete Conversion Poor Solubility: Starting material is not fully dissolved in the reaction solvent.Try a different anhydrous solvent in which the starting materials are more soluble, such as DMF.
Insufficient Reaction Time/Temperature: The reaction has not been allowed to proceed to completion.Monitor the reaction by Thin Layer Chromatography (TLC).[4] If the reaction is sluggish, consider increasing the reaction time or gently heating the mixture.
Formation of Significant Byproducts Side Reactions at Hydroxyl Groups: The phenolic -OH groups are reacting with the activated carboxyl group, forming ester-linked oligomers.Protect the hydroxyl groups with a suitable protecting group (e.g., as benzyl or silyl ethers) before the amidation step.[2][9]
Formation of N-Acylurea (with DCC/EDC): The O-acylisourea intermediate rearranges to a stable N-acylurea.Add 1-hydroxybenzotriazole (HOBt) to the reaction mixture. HOBt traps the O-acylisourea to form an active ester, which is less prone to this side reaction.[3]
Product is an Oil or Fails to Crystallize Presence of Impurities: Impurities are inhibiting crystallization.Purify the crude product using column chromatography to remove impurities. After chromatography, attempt recrystallization from a suitable solvent system.[4]
Product is Contaminated with DCU (DCC byproduct) Co-precipitation of DCU: DCU is sparingly soluble and precipitates with the product.Filter the reaction mixture before the aqueous workup to remove the bulk of the DCU. Alternatively, dissolve the crude product in a suitable solvent (e.g., DCM), filter off the insoluble DCU, and then concentrate the filtrate.[3]
Low Yield After Workup Product Hydrolysis: The amide bond is cleaved during an aggressive acidic or basic workup.Use mild workup conditions. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.[5][6][7]

Experimental Protocols

Protocol 1: Direct Amidation using EDC/HOBt with Hydroxyl Protection

This protocol involves the protection of the hydroxyl groups as methoxymethyl (MOM) ethers, followed by amide coupling.

Step 1: Protection of 3,5-Dihydroxybenzoic Acid

  • Dissolve 3,5-Dihydroxybenzoic acid (1.0 eq) in anhydrous THF.

  • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add Methoxymethyl chloride (MOM-Cl) (2.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting 3,5-bis(methoxymethoxy)benzoic acid by column chromatography or recrystallization.

Step 2: Amide Coupling

  • In a dry round-bottom flask under an inert atmosphere, dissolve the protected acid from Step 1 (1.0 eq) in anhydrous DMF.

  • Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and ammonium chloride (NH₄Cl) (1.2 eq).[1]

  • Add a non-nucleophilic base like DIPEA (2.5 eq).

  • Cool the solution to 0 °C and add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise.[2]

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude protected amide.

Step 3: Deprotection

  • Dissolve the crude protected amide from Step 2 in methanol.

  • Add a strong acid, such as concentrated HCl, dropwise.

  • Stir the mixture at room temperature for 4-8 hours until TLC indicates complete deprotection.

  • Neutralize the reaction carefully with a saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate under reduced pressure.

  • Purify the final this compound by recrystallization (e.g., from an ethanol/water mixture) or column chromatography.[4]

Visualizations

G Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_sm Check Starting Material Consumption by TLC start->check_sm incomplete Incomplete Reaction check_sm->incomplete No complete Starting Material Consumed (or mostly consumed) check_sm->complete Yes cause1 Potential Causes: - Degraded Reagents - Insufficient Time/Temp - Poor Solubility incomplete->cause1 check_byproducts Analyze Crude Product (TLC, LCMS, NMR) complete->check_byproducts solution1 Solutions: - Use fresh coupling agents - Increase reaction time/temp - Change solvent (e.g., to DMF) cause1->solution1 side_reactions Significant Side Products Observed check_byproducts->side_reactions Yes clean_crude Crude Product is Relatively Clean check_byproducts->clean_crude No cause2 Potential Cause: Side reaction at unprotected -OH groups (polymerization) side_reactions->cause2 cause3 Potential Causes: - Product loss during workup - Product hydrolysis - Purification issues clean_crude->cause3 solution2 Solution: Implement a protection group strategy for the two phenolic hydroxyls. cause2->solution2 solution3 Solutions: - Optimize extraction/recrystallization - Use milder workup conditions - Attempt column chromatography cause3->solution3

Caption: Troubleshooting decision tree for low yield.

G General Experimental Workflow with Protection Strategy cluster_0 Preparation cluster_1 Amide Formation cluster_2 Final Steps start Start: 3,5-Dihydroxybenzoic Acid protect Step 1: Protect Hydroxyl Groups (e.g., MOM ethers) start->protect couple Step 2: Amide Coupling (EDC/HOBt, NH4Cl, DIPEA) protect->couple workup1 Aqueous Workup & Extraction couple->workup1 deprotect Step 3: Deprotection (Acidic Conditions) workup1->deprotect workup2 Neutralization & Extraction deprotect->workup2 purify Purification (Recrystallization or Chromatography) workup2->purify finish Final Product: This compound purify->finish

Caption: General experimental workflow for synthesis.

References

minimizing byproduct formation in carbodiimide-mediated couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in carbodiimide-mediated coupling reactions.

Troubleshooting Guides

Problem 1: Low yield of the desired amide product.

Possible Causes & Solutions:

  • Hydrolysis of the O-acylisourea intermediate: The key intermediate in carbodiimide couplings, the O-acylisourea, is highly reactive and susceptible to hydrolysis, especially in aqueous environments.[1][2] This regenerates the carboxylic acid and reduces the overall yield.

    • Solution:

      • Use of Additives: Additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) react with the O-acylisourea to form more stable active esters that are less prone to hydrolysis but still reactive towards amines.[2][3][4][5] Using these additives can significantly increase coupling efficiency.[4][6]

      • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as water will hydrolyze the activated intermediates.[7]

  • Formation of N-acylurea byproduct: The O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea, which terminates the reaction for that molecule.[3][4] This is a major cause of low yields.

    • Solution:

      • Additives: The use of HOBt or NHS is highly recommended to trap the O-acylisourea intermediate as a more stable active ester, thus preventing the rearrangement to N-acylurea.[4][5][6]

      • Solvent Choice: The rearrangement to N-acylurea is more prevalent in polar aprotic solvents like DMF.[8] Using solvents with low dielectric constants, such as dichloromethane (DCM) or chloroform, can minimize this side reaction.[3][9]

      • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C) can help to slow down the rearrangement reaction.

  • Suboptimal pH: The pH of the reaction mixture is crucial for efficient coupling. The carboxyl group needs to be deprotonated to be reactive, while the amine needs to be in its non-protonated, nucleophilic form.

    • Solution: EDC-mediated reactions are most effective in buffers with a slightly acidic to neutral pH (typically between 4.5 and 7.5).[2][10] MES buffer is often a good choice as it does not interfere with the reaction.[2] Avoid phosphate buffers as they can participate in side reactions with carbodiimides.[2]

Problem 2: Presence of an unexpected byproduct with a mass corresponding to the starting amine plus the carbodiimide.

Possible Cause & Solution:

  • Guanidine formation: The amine nucleophile can directly attack the carbodiimide, leading to the formation of a guanidinium byproduct.[9][11]

    • Solution:

      • Order of Addition: To minimize this side reaction, the carboxylic acid should be pre-activated with the carbodiimide and any additives (like HOBt or NHS) before the amine is introduced to the reaction mixture.[11] This ensures that the highly reactive O-acylisourea or active ester is formed first, which then preferentially reacts with the amine.

Problem 3: Epimerization of chiral centers, particularly in peptide synthesis.

Possible Cause & Solution:

  • Formation of a 5(4H)-oxazolone intermediate: The activated carboxylic acid, especially in the context of N-protected amino acids, can cyclize to form an oxazolone intermediate.[8][12] This intermediate is prone to racemization at the α-carbon.

    • Solution:

      • Use of Additives: Additives like HOBt and its derivatives (e.g., HOAt) are effective at suppressing epimerization by rapidly converting the O-acylisourea to an active ester, which is less likely to form the oxazolone.[6][11][13][14]

      • Copper (II) Salts: The addition of cupric chloride (CuCl₂) in combination with HOBt has been shown to be highly effective in suppressing epimerization, even in challenging couplings.[13][15]

      • Carbodiimide Choice: Some studies suggest that EDC may be more prone to causing epimerization than DCC.[14] However, the use of additives largely mitigates this issue.[14]

      • Avoid Excess Base: The use of tertiary amine bases can promote epimerization.[14] Use the minimum amount of base necessary, or consider a protocol that does not require an additional base.

Frequently Asked Questions (FAQs)

Q1: What is the main byproduct in carbodiimide couplings and how can I remove it?

A1: The most common byproduct is the urea derivative of the carbodiimide used (e.g., dicyclohexylurea (DCU) from DCC, or 1-ethyl-3-(3-dimethylaminopropyl)urea from EDC).[3][4][11] Another significant byproduct is N-acylurea, formed by the rearrangement of the O-acylisourea intermediate.[3][4]

  • Removal of Urea Byproduct:

    • DCC/DCU: DCU is poorly soluble in most common organic solvents.[4][13] It can often be removed by filtration of the reaction mixture.[3][16]

    • EDC/EDC-urea: EDC and its corresponding urea are water-soluble.[4][13][17] This allows for their easy removal through an aqueous workup (extraction).[4][18]

  • Removal of N-acylurea: This byproduct can be more challenging to remove as its properties are often similar to the desired product. Chromatographic purification is typically required. The best strategy is to prevent its formation in the first place by using additives like HOBt or NHS.[4]

Q2: When should I use an additive like HOBt or NHS?

A2: It is highly recommended to use an additive like HOBt or NHS in almost all carbodiimide-mediated couplings.[6] These additives offer several advantages:

  • Increase Yields: They react with the O-acylisourea intermediate to form more stable active esters, preventing its hydrolysis and increasing the overall efficiency of the coupling reaction.[2][3][4]

  • Minimize N-acylurea Formation: They suppress the rearrangement of the O-acylisourea to the unreactive N-acylurea byproduct.[4][5]

  • Reduce Epimerization: In peptide synthesis and couplings involving chiral molecules, they significantly reduce the risk of racemization.[6][13][14]

Q3: What is the optimal ratio of reagents for a carbodiimide coupling reaction?

A3: A common starting point for reagent stoichiometry is:

  • Carboxylic Acid: 1.0 equivalent

  • Amine: 1.0 - 1.2 equivalents

  • Carbodiimide (e.g., EDC·HCl): 1.1 - 1.5 equivalents[7]

  • Additive (e.g., HOBt): 1.1 - 1.5 equivalents[7]

  • Base (if needed, e.g., DIPEA): 2.0 - 3.0 equivalents[7]

However, the optimal ratios can vary depending on the specific substrates and reaction conditions. For difficult couplings, increasing the equivalents of the coupling reagents may be beneficial.[7][19] Conversely, using a large excess of additives can sometimes slow down the reaction.[20]

Q4: Can I perform carbodiimide couplings in aqueous solutions?

A4: Yes, particularly when using a water-soluble carbodiimide like EDC.[4] This is a common method for bioconjugation, such as labeling proteins or immobilizing peptides.[4][13] However, the instability of the O-acylisourea intermediate to hydrolysis is a significant challenge in water.[1][2] The use of a water-soluble additive like Sulfo-NHS is crucial to form a more stable intermediate and improve the efficiency of the reaction in aqueous media.[2]

Data Summary

Table 1: Properties of Common Carbodiimides and their Urea Byproducts

CarbodiimideAbbreviationFormUrea ByproductUrea SolubilityPrimary Application Area
N,N'-DicyclohexylcarbodiimideDCCWaxy SolidDicyclohexylurea (DCU)Insoluble in most organic solvents[4][13]Solution-phase synthesis where DCU can be filtered off[4]
N,N'-DiisopropylcarbodiimideDICLiquidDiisopropylurea (DIU)Soluble in common organic solvents[4]Solid-phase peptide synthesis[4][13]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC, EDACSolid (HCl salt)EDC-ureaWater-soluble[4][13][17]Aqueous couplings, bioconjugation, easy workup[4][13]

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Amide Coupling using EDC/HOBt

This protocol provides a general guideline for coupling a carboxylic acid and an amine in an organic solvent.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)[7]

  • HOBt (1.2 equiv)[7]

  • Anhydrous DMF or DCM

  • Diisopropylethylamine (DIPEA) (2.5 equiv, if amine is a salt)[7]

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv).

  • Dissolve the solids in anhydrous DMF or DCM (to a typical concentration of 0.1-0.5 M).

  • Add the amine (1.1 equiv) to the solution. If the amine is provided as a hydrochloride or other salt, add DIPEA (2.5 equiv) dropwise.

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the cold reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 8 to 24 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.[7]

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with an aqueous acid (e.g., 1N HCl) to remove excess amine and base, followed by an aqueous base (e.g., saturated NaHCO₃) to remove excess carboxylic acid and HOBt, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography if necessary.

Protocol 2: Two-Step Aqueous Bioconjugation using EDC/Sulfo-NHS

This protocol is designed for coupling a biomolecule (e.g., a protein) to a carboxylate-functionalized surface or another molecule in an aqueous buffer. The two-step procedure minimizes intramolecular crosslinking of the biomolecule.[21]

Materials:

  • Carboxylate-containing molecule/surface

  • Amine-containing biomolecule

  • Activation Buffer: 50 mM MES, pH 6.0[21]

  • Coupling Buffer: PBS, pH 7.2-8.5[21]

  • EDC (freshly prepared solution)

  • Sulfo-NHS (freshly prepared solution)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine

  • Washing Buffer: PBS with 0.05% Tween-20

Procedure:

  • Activation Step:

    • Suspend the carboxylate-containing molecule/surface in ice-cold Activation Buffer.

    • Add freshly prepared EDC and Sulfo-NHS solutions. Typical final concentrations are in the mM range and should be optimized for the specific application.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to form the Sulfo-NHS ester.

  • Washing:

    • Centrifuge the activated molecule/surface and discard the supernatant containing excess EDC and Sulfo-NHS.

    • Wash the activated substrate with ice-cold Coupling Buffer to remove residual activation reagents.

  • Coupling Step:

    • Immediately resuspend the activated substrate in the Coupling Buffer.

    • Add the amine-containing biomolecule.

    • Incubate for 1-2 hours at room temperature, or overnight at 4 °C, with gentle mixing.

  • Quenching Step:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 30 minutes at room temperature to block any unreacted Sulfo-NHS esters.[21]

  • Final Washing:

    • Wash the conjugated product with Washing Buffer to remove non-covalently bound biomolecules and quenching reagents.

Visualizations

G cluster_activation Activation cluster_coupling Desired Coupling Pathway cluster_byproducts Byproduct Formation Pathways RCOOH Carboxylic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + Carbodiimide Carbodiimide Carbodiimide (EDC/DCC) O_acylisourea->RCOOH + H₂O (Hydrolysis) Amide Amide Product O_acylisourea->Amide + Amine N_acylurea N-Acylurea (unreactive) O_acylisourea->N_acylurea Rearrangement Active_Ester Active Ester Intermediate O_acylisourea->Active_Ester + Additive Amine Amine Urea Urea Byproduct Hydrolysis Hydrolysis Additive Additive (HOBt/NHS) Active_Ester->Amide + Amine

Caption: Carbodiimide coupling mechanism and byproduct pathways.

G start Low Amide Yield check_byproducts Analyze reaction mixture (LC-MS) for byproducts start->check_byproducts n_acylurea_present N-Acylurea detected? check_byproducts->n_acylurea_present add_additive Add HOBt or NHS to the reaction n_acylurea_present->add_additive Yes hydrolysis_suspected Starting material (acid) recovered? n_acylurea_present->hydrolysis_suspected No change_solvent Switch to a less polar solvent (e.g., DCM) add_additive->change_solvent end Improved Yield add_additive->end use_anhydrous Ensure anhydrous conditions and reagents hydrolysis_suspected->use_anhydrous Yes epimerization_issue Epimerization observed? hydrolysis_suspected->epimerization_issue No optimize_ph Optimize reaction pH (4.5-7.5) use_anhydrous->optimize_ph optimize_ph->end add_epimerization_suppressant Use additives like HOAt or CuCl₂ epimerization_issue->add_epimerization_suppressant Yes epimerization_issue->end No add_epimerization_suppressant->end

Caption: Troubleshooting workflow for low-yielding couplings.

References

Technical Support Center: Purification of Crude 3,5-Dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of crude 3,5-Dihydroxybenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in crude this compound typically originate from the starting materials and the synthesis process. These can include:

  • Unreacted Starting Material: 3,5-Dihydroxybenzoic acid is a common impurity from an incomplete amidation reaction.[1]

  • Reagent-Related Byproducts: If coupling agents like dicyclohexylcarbodiimide (DCC) are used for amidation, byproducts such as dicyclohexylurea (DCU) can be present.[1]

  • Side-Products: Minor, unidentified side-products may form during the reaction. In analogous syntheses, some of these have been observed to be fluorescent.[1]

  • Degradation Products: this compound can be susceptible to oxidation, leading to colored impurities. The two hydroxyl groups on the benzene ring make the molecule prone to oxidation from exposure to air, light, and elevated temperatures.

Q2: What are the recommended primary purification methods for crude this compound?

A2: The two primary methods for purifying crude this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.[1] Recrystallization is often effective for removing small amounts of impurities, while column chromatography is better for separating the desired product from compounds with similar polarities.[1]

Q3: My purified this compound is discolored (yellow or brown). What is the cause and how can I fix it?

A3: Discoloration is typically due to the presence of oxidized impurities. This can happen if the compound is exposed to air and light for extended periods. To remove colored impurities, you can add a small amount of activated charcoal to the hot solution during recrystallization, followed by a hot filtration step. However, use charcoal sparingly as it can also adsorb your product, leading to lower yields.

Q4: I am experiencing low yield after purification. What are the common causes?

A4: Low yields can stem from several factors:

  • During Recrystallization: Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Also, insufficient cooling will prevent maximum crystal precipitation.

  • During Column Chromatography: The compound may be strongly adsorbing to the stationary phase (e.g., silica gel), leading to incomplete elution. If your product is not eluting, you may need to increase the polarity of your eluent system.

  • Product Degradation: As a phenolic compound, this compound can be sensitive to harsh pH and high temperatures, which may be encountered during purification.

Q5: How can I monitor the purity of my this compound during purification?

A5: Thin-Layer Chromatography (TLC) is a quick and effective method for the qualitative assessment of purity and for monitoring the progress of column chromatography.[1] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is a reliable method. A reverse-phase C18 column with a mobile phase of acetonitrile and water containing an acid modifier (like formic or phosphoric acid) is a good starting point for analysis.[2][3]

Troubleshooting Guides

Recrystallization Issues
IssuePotential CauseRecommended Solution
Product Fails to Crystallize (Oiling Out) The compound is coming out of the solution as a liquid instead of a solid. This can be due to the solution cooling too quickly or an inappropriate solvent being used.Allow the solution to cool more slowly. You can also try scratching the inside of the flask with a glass rod to induce crystallization or adding a seed crystal of the pure compound. If the problem persists, a different solvent or a solvent pair should be tested.
Poor Recovery of Product Too much solvent was used, or the solution was not cooled sufficiently.Use the minimum amount of hot solvent necessary for dissolution. After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.
Crystals are Colored Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Be aware that this may reduce your overall yield.
Starting Material Co-crystallizes with Product The starting material (3,5-Dihydroxybenzoic acid) has similar solubility properties to the product in the chosen solvent.If recrystallization is ineffective, column chromatography will be necessary to separate the product from the starting material.[1]
Column Chromatography Issues
IssuePotential CauseRecommended Solution
Poor Separation of Product from Impurities The chosen eluent system has inappropriate polarity.Optimize the eluent system using TLC first. For a polar compound like this compound, a gradient elution, gradually increasing the polarity, is often effective. A common starting point is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol.
Product is Not Eluting from the Column The eluent is not polar enough, or the compound is strongly adsorbing to the silica gel.Increase the polarity of the eluent. For very polar compounds, adding a small amount of methanol or a few drops of acetic acid to the eluent can help.
Tailing of the Product Peak on TLC/Column The compound is interacting too strongly with the stationary phase.Adding a small amount of a slightly more polar solvent or a few drops of a modifier like acetic acid to the eluent can help to reduce tailing.

Data Presentation

The following tables summarize purification data for compounds structurally analogous to this compound, providing a basis for method selection and expected outcomes.

Table 1: Recrystallization Data for Analogous Benzamide Derivatives

Reference CompoundRecrystallization Solvent SystemTypical Recovery/Purity
4-Hydroxy-3-methoxybenzaldehyde derivativeHot EthanolHigh (>80%)
N'-(4-Hydroxy-3-methoxybenzylidene)isonicotinohydrazideMethanolGood
Compound from Garcinia fruticosa extractn-Hexane / Ethyl AcetateGood
N-(1H-benzo[d]imidazol-2-yl)-2,4-dihydroxybenzamideMethanol (Trituration)Effective for minor impurities

Data adapted from a study on N-hydroxy-3,5-dimethoxybenzamide and its analogues.[4]

Table 2: Column Chromatography Data for an Analogous Benzamide Derivative

Purification MethodInitial PurityFinal PurityTypical YieldNotes
Column Chromatography (Silica Gel, Dichloromethane/Methanol gradient)85%>99%60%Effective for separating closely related impurities. Yield may be lower due to adsorption on silica.

Data for N-hydroxy-3,5-dimethoxybenzamide.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the recrystallization of crude this compound. The ideal solvent should dissolve the compound when hot but not at room temperature.[4] Water or ethanol/water mixtures are good starting points for polar phenolic compounds.[1][5]

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in a few potential solvents at room temperature and upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the selected hot solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them. If the solution is colored, this is the stage at which to add activated charcoal before filtration.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To improve the yield, the flask can be placed in an ice bath after it has reached room temperature.[4]

  • Isolation: Collect the formed crystals by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[4]

Protocol 2: Column Chromatography

This protocol outlines a general procedure for purification by silica gel column chromatography.

  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. A typical eluent system is a gradient of ethyl acetate in hexane or methanol in dichloromethane. The optimal eluent system should be determined by TLC analysis first.

  • Column Packing: The column can be packed using a dry or wet method. For the wet method, mix the silica gel with the initial eluent to form a slurry and pour it into the column, allowing it to settle without air bubbles.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.[1]

  • Elution: Begin eluting the column with the initial, low-polarity solvent system. Gradually increase the polarity of the eluent to move the compound and any impurities down the column at different rates.

  • Fraction Collection and Analysis: Collect fractions and monitor their composition using TLC to identify those containing the pure product.[1]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[4]

Mandatory Visualizations

G cluster_start Start: Crude this compound cluster_recrystallization Method 1: Recrystallization cluster_chromatography Method 2: Column Chromatography cluster_end End: Purity Analysis start_node Crude Product dissolve Dissolve in minimal hot solvent start_node->dissolve Choose Recrystallization load_column Load sample onto silica column start_node->load_column Choose Chromatography hot_filter Hot Filtration (optional, for insolubles) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash_dry Wash with cold solvent & Dry isolate->wash_dry analysis Purity Check (TLC, HPLC, NMR) wash_dry->analysis elute Elute with solvent gradient load_column->elute collect_fractions Collect & Analyze Fractions (TLC) elute->collect_fractions combine_evaporate Combine pure fractions & Evaporate solvent collect_fractions->combine_evaporate combine_evaporate->analysis end_node Pure this compound analysis->end_node

Caption: General purification workflow for crude this compound.

G cluster_troubleshooting Troubleshooting Purification start Initial Purification Attempt q1 Is the product pure? start->q1 success Purification Successful q1->success Yes q2 What is the issue? q1->q2 No issue_color Discoloration q2->issue_color Color issue_low_yield Low Yield q2->issue_low_yield Yield issue_impurities Remaining Impurities q2->issue_impurities Purity sol_color Use activated charcoal during recrystallization issue_color->sol_color sol_low_yield Optimize solvent volume & cooling in recrystallization. Increase eluent polarity in chromatography. issue_low_yield->sol_low_yield sol_impurities Switch to Column Chromatography or optimize solvent system issue_impurities->sol_impurities sol_color->start sol_low_yield->start sol_impurities->start

Caption: Decision tree for troubleshooting common purification problems.

References

how to prevent oxidation of 3,5-Dihydroxybenzamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 3,5-Dihydroxybenzamide in solution.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound solutions.

Issue Possible Cause Recommended Solution
Solution turns yellow/brown Oxidation of the dihydroxybenzene moiety.1. Prepare fresh solutions before use. 2. If storage is necessary, purge the solvent with an inert gas (e.g., argon or nitrogen) before preparing the solution. 3. Store the solution in an amber vial, protected from light. 4. Store at low temperatures (-20°C or -80°C). 5. Consider adding an antioxidant (see Protocol 2).
Decreased purity over time (confirmed by HPLC) Gradual oxidation and degradation.1. Implement the storage conditions mentioned above. 2. Aliquot stock solutions into single-use vials to minimize repeated freeze-thaw cycles and exposure to air. 3. Re-evaluate the solvent system; less polar solvents may sometimes slow degradation.
Precipitate forms in the solution upon storage Formation of insoluble polymeric oxidation products.1. This indicates significant degradation. The solution should be discarded. 2. Review and optimize storage procedures to prevent oxidation from reaching this stage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary degradation pathway for this compound in solution is oxidation. The two hydroxyl groups on the benzene ring make the molecule highly susceptible to attack by oxygen, a process that can be accelerated by exposure to light, elevated temperatures, and the presence of metal ions. This leads to the formation of colored quinone-type structures and potentially polymerization.

Q2: What are the ideal storage conditions for a stock solution of this compound?

A2: To minimize oxidation, stock solutions should be prepared in a deoxygenated solvent and stored under an inert atmosphere (argon or nitrogen) in tightly sealed amber vials. For short-term storage, refrigeration (2-8°C) may be adequate, but for long-term stability, storage at -20°C or -80°C is recommended.

Q3: Can antioxidants be used to stabilize solutions of this compound?

A3: Yes, adding antioxidants can effectively inhibit oxidation. Common choices for phenolic compounds include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and α-tocopherol (Vitamin E). The optimal antioxidant and its concentration should be determined experimentally for your specific application and solvent system (see Protocol 2).

Q4: How can I monitor the stability of my this compound solution?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the purity of your solution over time. This involves using an HPLC method that can separate the intact this compound from its potential degradation products. See Protocol 3 for a recommended HPLC method.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a procedure to intentionally degrade this compound to identify potential oxidation products and to test the specificity of the analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution).

2. Stress Conditions:

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Thermal Degradation: Place 2 mL of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose 2 mL of the stock solution to a photostability chamber or direct sunlight for 48 hours. A control sample should be kept in the dark under the same conditions.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Analyze all samples using a stability-indicating HPLC method (see Protocol 3) to quantify the remaining this compound and detect the formation of degradation products.

Protocol 2: Evaluating the Efficacy of Antioxidants

1. Preparation of Solutions:

  • Prepare a stock solution of this compound in a buffered aqueous solution (e.g., pH 7.4 phosphate buffer) that has been deoxygenated by bubbling with nitrogen for 20 minutes.

  • Prepare separate solutions containing this compound and different antioxidants at various concentrations. Include a control solution with no antioxidant.

Antioxidant Suggested Concentration Range
Butylated Hydroxytoluene (BHT)0.01 - 0.1% (w/v)
Butylated Hydroxyanisole (BHA)0.01 - 0.1% (w/v)
α-Tocopherol (Vitamin E)0.01 - 0.1% (w/v)

2. Incubation and Analysis:

  • Store all solutions at room temperature, exposed to ambient light, in partially filled, sealed vials to ensure the presence of a headspace with oxygen.

  • At specified time points (e.g., 0, 1, 3, 7, and 14 days), take an aliquot from each solution.

  • Analyze the samples by HPLC to determine the concentration of this compound remaining.

3. Data Presentation:

Antioxidant Concentration % this compound Remaining (Day 7) % this compound Remaining (Day 14)
Control (None)-Experimental DataExperimental Data
BHT0.01%Experimental DataExperimental Data
BHT0.1%Experimental DataExperimental Data
BHA0.01%Experimental DataExperimental Data
BHA0.1%Experimental DataExperimental Data
α-Tocopherol0.01%Experimental DataExperimental Data
α-Tocopherol0.1%Experimental DataExperimental Data
Note: This table should be populated with your experimental results.
Protocol 3: Stability-Indicating HPLC Method

This method is a starting point and may require optimization for your specific application and equipment.

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Diode Array Detector (DAD) monitoring at 254 nm and 280 nm.
Injection Volume 10 µL

Visualizations

Proposed Oxidation Pathway of this compound

The oxidation of this compound is proposed to proceed through the formation of a semiquinone radical, which can then be further oxidized to a quinone. These reactive intermediates can also lead to the formation of dimers and polymers.

G cluster_main Oxidation Pathway This compound This compound Semiquinone_Radical Semiquinone Radical This compound->Semiquinone_Radical -e-, -H+ Quinone_Intermediate Quinone Intermediate Semiquinone_Radical->Quinone_Intermediate -e-, -H+ Dimers_Polymers Dimers/Polymers Semiquinone_Radical->Dimers_Polymers Dimerization Quinone_Intermediate->Dimers_Polymers Polymerization G cluster_workflow Antioxidant Efficacy Workflow prep Prepare this compound Solutions with and without Antioxidants store Store Solutions under Controlled Conditions (Light, Temp, Air Exposure) prep->store sample Aliquot Samples at Defined Time Points store->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze compare Compare Degradation Rates and Determine Best Antioxidant/Concentration analyze->compare

troubleshooting nonspecific binding in N,3-dihydroxybenzamide assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,3-dihydroxybenzamide and related catechol-containing compound assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on mitigating nonspecific binding.

Frequently Asked Questions (FAQs)

Q1: I am observing a high background signal in my enzyme inhibition assay with an N,3-dihydroxybenzamide derivative. What are the likely causes and solutions?

High background signal can be a significant issue and is often attributable to nonspecific interactions. The catechol moiety in your compound is redox-active and can participate in reactions that interfere with assay readouts.[1]

Potential Causes:

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that nonspecifically inhibit enzymes or interfere with detection methods.[1]

  • Redox Cycling: Catechol groups can undergo oxidation to form reactive quinones. These quinones can covalently modify proteins or react with assay components, leading to a false-positive signal.[1]

  • Interaction with Assay Components: The compound may be binding to assay reagents, such as detection antibodies or substrates, rather than the intended target.[1]

  • Contamination: Impurities in the compound sample or contaminated assay buffers can also contribute to high background.[1]

Troubleshooting Steps:

  • Run a Control Experiment: Test your compound in an assay lacking the target enzyme. A significant signal in this control indicates assay interference.[1]

  • Add a Surfactant: Including a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 can help disrupt compound aggregates.[1]

  • Include an Antioxidant: Adding a reducing agent like dithiothreitol (DTT) to the assay buffer can help prevent the oxidation of the catechol group.[1]

  • Vary Compound Concentration: Perform a dose-response curve to ensure the observed inhibition is concentration-dependent and not an artifact at high concentrations.[1]

  • Check Compound Purity: Verify the purity of your N,3-dihydroxybenzamide derivative using methods like HPLC or NMR.[1]

Q2: My N,3-dihydroxybenzamide-based inhibitor shows activity against multiple, unrelated enzymes. How can I determine if this is due to nonspecific binding?

Promiscuous inhibition is a common characteristic of Pan-Assay Interference Compounds (PAINS), and catechol-containing molecules are a known class of PAINS. Distinguishing true off-target effects from nonspecific inhibition is crucial.[1]

Troubleshooting Strategies:

  • Orthogonal Assays: Validate your findings using a different assay format for the same target. For example, if you initially used a fluorescence-based assay, try a label-free method like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).[1]

  • Counter-Screening: Test your compound against a panel of unrelated enzymes. Broad-spectrum activity is a strong indicator of nonspecific inhibition.[1]

  • Biophysical Characterization: Use techniques like NMR to confirm direct binding of your compound to the active site of the target enzyme.[1]

Q3: In my iron chelation assay using an N,3-dihydroxybenzamide derivative, I'm seeing inconsistent results. What could be the issue?

N,3-dihydroxybenzamide and its isomers are known siderophores that chelate iron. Inconsistent results in chelation assays, such as the Chrome Azurol S (CAS) assay, can arise from several factors.[1]

Potential Issues and Solutions:

  • pH Sensitivity: The iron-chelating ability of catechol groups is highly dependent on pH. Ensure your buffer system is robust and the pH is consistent across all experiments.[1]

  • Redox Interference: As with enzyme assays, redox cycling of the catechol can interfere with the colorimetric readout of the CAS assay. De-gas your buffers and consider performing the assay under an inert atmosphere if problems persist.[1]

  • Slow Kinetics: The binding of your compound to iron may not be instantaneous. Ensure you are allowing sufficient incubation time for the reaction to reach equilibrium.[1]

  • Ligand-to-Metal Ratio: The stoichiometry of the complex formed between your compound and iron can influence the assay results. Perform a titration experiment to determine the optimal ligand-to-metal ratio.[1]

Data Presentation

Table 1: Common Additives to Reduce Nonspecific Binding

AdditiveTypical ConcentrationMechanism of ActionPotential Issues
Bovine Serum Albumin (BSA) 0.1 - 1 mg/mLActs as a blocking agent, preventing the inhibitor from binding to surfaces and other proteins.Can sometimes interfere with enzyme activity. Run appropriate controls.
Tween-20 0.01 - 0.1% (v/v)Non-ionic surfactant that reduces hydrophobic interactions and compound aggregation.High concentrations may denature the enzyme.
Increased Salt Concentration 50 - 200 mM NaClShields electrostatic interactions that can lead to nonspecific binding.May affect enzyme activity or stability.
Casein 0.1 - 1% (w/v)A blocking protein that can be more effective than BSA in some systems.Can sometimes interfere with enzyme activity. Run appropriate controls.

Table 2: Quantitative Data from Analogous Compounds

Due to the absence of specific data for N,3-dihydroxybenzamide, this section presents quantitative information from closely related dihydroxybenzamide derivatives and other relevant compounds to provide a comparative baseline for future experimental work.[2]

CompoundAssayTarget/ParameterActivityReference
N-methyl-2,3-dihydroxybenzamide (MDHB)Protonation Constantslog K₂ᴴ7.50[3]
CatecholProtonation Constantslog K₁ᴴ9.22[3]
CatecholProtonation Constantslog K₂ᴴ12.0[3]
BA3 (a benzamide-based inhibitor)HDAC InhibitionHDAC1IC50: 4.8 nM[4]
BA3 (a benzamide-based inhibitor)HDAC InhibitionHDAC2IC50: 39.9 nM[4]
16 (2-methylthiobenzamide derivative)HDAC InhibitionHDAC3IC50: 29 nM[5]

Experimental Protocols

Protocol 1: General Enzyme Inhibition Assay

This is a generalized protocol and may require optimization for your specific enzyme and N,3-dihydroxybenzamide derivative.

  • Reagent Preparation:

    • Prepare a stock solution of the N,3-dihydroxybenzamide derivative in a suitable solvent (e.g., DMSO).

    • Prepare the assay buffer, ensuring the pH is optimal for the enzyme of interest. Consider the inclusion of additives from Table 1 to minimize nonspecific binding.

    • Prepare the enzyme and substrate solutions in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add various concentrations of the test compound. Include a vehicle control (solvent only).

    • Add the enzyme solution to all wells except the "no-enzyme" control wells.

    • Incubate for a predetermined period to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the appropriate signal (e.g., absorbance, fluorescence) at regular intervals using a plate reader.

  • Data Analysis:

    • Subtract the background signal from the "no-enzyme" control wells.

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Protocol 2: Iron Chelation: Chrome Azurol S (CAS) Assay

This colorimetric assay is used to evaluate the iron-chelating (siderophore) activity of a compound.[2]

  • Reagent Preparation:

    • CAS Solution: Prepare a solution containing 0.12 mM Chrome Azurol S, 0.3 mM ammonium acetate, 0.3 mM 3-(N,N-Dimethyldodecylammonio)propanesulfonate (DDAPS), and 20 µM FeCl₃ in distilled water.[2]

    • Sample Preparation: Dilute the N,3-dihydroxybenzamide to a gradient of concentrations (typically 0 to 100 µM).[2]

  • Assay Procedure:

    • Mix the diluted compound with the CAS solution in a 96-well microplate.[2]

    • Incubate the plate for 1 hour at room temperature.[2]

    • Measure the absorbance at 630 nm.[2]

  • Data Analysis:

    • A decrease in absorbance at 630 nm is correlated with higher iron-chelating activity, as the test compound sequesters iron from the iron-CAS complex.[2]

Protocol 3: Antioxidant Activity: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol.[2]

  • Assay Procedure:

    • Add various concentrations of the test compound to the DPPH solution.[2]

    • Incubate the mixture in the dark for a specified period (e.g., 30 minutes).[2]

    • Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm).[2]

  • Data Analysis:

    • The percentage of DPPH radical scavenging is calculated. A higher percentage of scavenging indicates greater antioxidant activity.[2]

Visualizations

Troubleshooting_Workflow start High Background Signal Observed check_controls Review Controls: - No-enzyme control - Vehicle control start->check_controls control_high Signal High in No-Enzyme Control? check_controls->control_high assay_interference Assay Interference: - Substrate degradation - Reagent contamination - Compound autofluorescence control_high->assay_interference Yes control_ok Signal Low in No-Enzyme, High in Vehicle Control control_high->control_ok No optimize_reagents Optimize Reagents: - Use fresh substrate/reagents - Screen for autofluorescence assay_interference->optimize_reagents end Signal-to-Noise Ratio Improved optimize_reagents->end nonspecific_binding Suspect Nonspecific Binding control_ok->nonspecific_binding optimize_assay Optimize Assay Conditions nonspecific_binding->optimize_assay add_surfactant Add Surfactant (e.g., 0.01% Tween-20) optimize_assay->add_surfactant add_antioxidant Add Antioxidant (e.g., DTT for catechols) optimize_assay->add_antioxidant check_purity Check Compound Purity (HPLC, NMR) optimize_assay->check_purity vary_concentration Vary Compound Concentration optimize_assay->vary_concentration add_surfactant->end add_antioxidant->end check_purity->end vary_concentration->end

Caption: Troubleshooting workflow for high background signals.

Signaling_Pathway compound N,3-dihydroxybenzamide hdac HDACs compound->hdac Inhibits mmp MMPs compound->mmp Inhibits acetylation Histone Acetylation hdac->acetylation Decreases ecm Extracellular Matrix Degradation mmp->ecm Promotes gene_expression Gene Expression acetylation->gene_expression Regulates cell_processes Cell Proliferation, Invasion, Angiogenesis ecm->cell_processes Impacts

Caption: Potential signaling pathways affected by N,3-dihydroxybenzamide.

References

optimizing reaction conditions for 3,5-Dihydroxybenzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3,5-Dihydroxybenzamide

Welcome to the technical support center for the synthesis of this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during the synthesis of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common and direct starting material for the synthesis of this compound is 3,5-Dihydroxybenzoic acid.[1] This precursor is typically synthesized from benzoic acid through a disulfonation reaction followed by hydrolysis.[1][2]

Q2: What are the primary methods for converting 3,5-Dihydroxybenzoic acid to this compound?

A2: There are several established methods for this conversion:

  • Acid Chloride Formation Followed by Amination: This is a widely used and effective method. 3,5-Dihydroxybenzoic acid is first converted to its corresponding acid chloride using a chlorinating agent like thionyl chloride. The resulting acid chloride is then reacted with ammonia to form the amide.[1]

  • Direct Amidation with Coupling Agents: The carboxylic acid can be directly coupled with an amine source using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base.[1]

  • Thermal Amidation: This method involves heating 3,5-Dihydroxybenzoic acid with urea and a catalyst like boric acid at high temperatures (180-185 °C).[1]

  • Esterification-Amidation Sequence: This is considered a more environmentally friendly approach where the carboxylic acid is first converted to an ester, which is then reacted with ammonia or an amine.[1]

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a highly effective and common method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (3,5-Dihydroxybenzoic acid), you can observe the consumption of the starting material and the appearance of the product spot.

Q4: What are the recommended purification techniques for crude this compound?

A4: The primary methods for purifying crude this compound are:

  • Recrystallization: This is a standard technique for purifying solid compounds. A suitable solvent system (e.g., ethanol/water) should be chosen where the compound is soluble at high temperatures but sparingly soluble at room temperature.[3][4]

  • Column Chromatography: For removing impurities that are difficult to separate by recrystallization, column chromatography using a silica gel stationary phase is recommended. A solvent system with increasing polarity, such as a gradient of ethyl acetate in hexane, can be used for elution.[3][4]

Troubleshooting Guides

This section addresses specific issues that you may encounter during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Incomplete conversion to acid chloride: The reaction with the chlorinating agent (e.g., thionyl chloride) may be incomplete.- Ensure the chlorinating agent is fresh and used in excess. - The reaction may require gentle heating.
Hydrolysis of the acid chloride: The acid chloride intermediate is sensitive to moisture.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
Protonation of ammonia: The hydrochloric acid generated as a byproduct will react with ammonia, rendering it non-nucleophilic.[5][6]- Use a significant excess of ammonia to neutralize the HCl and act as the nucleophile.[6] - Alternatively, add a non-nucleophilic base to the reaction mixture to scavenge the HCl.[5]
Inefficient coupling reaction: If using a coupling agent, it may not be active enough or the reaction conditions may not be optimal.- Ensure the coupling agent is fresh. - Consider switching to a more potent coupling reagent.[5]
Presence of Starting Material in the Final Product Incomplete reaction: The reaction may not have gone to completion.- Increase the reaction time. - Consider gentle heating if the reaction is sluggish at room temperature.[5]
Inefficient amidation: The amidation step may be the rate-limiting step.- Optimize the stoichiometry of the amine.[5]
Formation of an Oily Product Instead of a Solid Presence of impurities: Impurities can inhibit crystallization.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Purify the oil using column chromatography to remove impurities and then attempt recrystallization.[7]
Unexpected High-Melting, Poorly Soluble White Solid Formation of N,N-bis(3,5-dihydroxybenzoyl)amine: The initially formed amide can be acylated again.- Ensure slow, controlled addition of the acid chloride to the ammonia solution to avoid high local concentrations of the acid chloride.[5]
Formation of (3,5-Dihydroxybenzoic) Anhydride: This can form, especially at elevated temperatures.- Maintain an appropriate reaction temperature.[5]

Data Presentation

Table 1: Summary of Synthesis Methods for this compound

Method Starting Material Key Reagents Typical Reaction Conditions Reported Yield Reference(s)
Acid Chloride Route 3,5-Dihydroxybenzoic acidThionyl chloride, AmmoniaVaries, often requires temperature control.Generally Good[1]
Thermal Amidation 3,5-Dihydroxybenzoic acidUrea, Boric acid180-185 °C, ~2.5 hours65-75%[1]
Coupling Agent Method 3,5-Dihydroxybenzoic acidEDCI, Amine source, BaseRoom temperature or slightly elevatedVariable[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via the Acid Chloride Route

Step 1: Preparation of 3,5-Dihydroxybenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet, add 3,5-dihydroxybenzoic acid.

  • Slowly add an excess of thionyl chloride (SOCl₂) to the flask.

  • Gently heat the mixture under reflux until the evolution of hydrogen chloride and sulfur dioxide gases ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3,5-dihydroxybenzoyl chloride.

Step 2: Amidation of 3,5-Dihydroxybenzoyl Chloride

  • Cool the crude 3,5-dihydroxybenzoyl chloride in an ice bath.

  • Slowly add the acid chloride to a concentrated solution of aqueous ammonia with vigorous stirring. A violent reaction will occur, producing a white precipitate.[8]

  • Continue stirring until the reaction is complete.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., hot water or an ethanol/water mixture) to obtain pure this compound.[7]

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol/water mixture).[4]

  • If insoluble impurities are present, perform a hot filtration to remove them.[3]

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[3][4]

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[3][4]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis 3_5_Dihydroxybenzoic_Acid 3,5-Dihydroxybenzoic Acid Acid_Chloride_Formation Acid Chloride Formation 3_5_Dihydroxybenzoic_Acid->Acid_Chloride_Formation Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Acid_Chloride_Formation 3_5_Dihydroxybenzoyl_Chloride 3,5-Dihydroxybenzoyl Chloride Acid_Chloride_Formation->3_5_Dihydroxybenzoyl_Chloride Amidation Amidation 3_5_Dihydroxybenzoyl_Chloride->Amidation Ammonia Ammonia Ammonia->Amidation Crude_Product Crude this compound Amidation->Crude_Product Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in Minimal Hot Solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Crystallization Slow Cooling & Crystallization Dissolution->Crystallization If no solid impurities Hot_Filtration->Crystallization If impurities present Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Dry Under Vacuum Washing->Drying Pure_Product Pure this compound Drying->Pure_Product

References

Technical Support Center: Addressing Solubility Issues of 3,5-Dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during experiments with 3,5-Dihydroxybenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: Quantitative solubility data for this compound is not extensively available in public literature. However, based on its chemical structure, which includes a hydrophilic amide group and two hydroxyl groups on a benzene ring, a qualitative solubility profile can be inferred. It is expected to be soluble in various organic solvents.[1] For a related compound, N,3-dihydroxybenzamide, it is noted to be soluble in methanol and likely soluble in alkaline aqueous solutions due to the acidic nature of the hydroxamic acid group which can form a more soluble anion.[2]

Q2: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What is the likely cause?

A2: This is a common issue for many organic small molecules when transitioning from a high-concentration organic stock solution to an aqueous medium. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the final aqueous buffer. Factors influencing this include the final concentration of the compound, the percentage of the organic co-solvent in the final solution, the pH and ionic strength of the buffer, and the temperature.

Q3: What are the initial steps to improve the solubility of this compound for in vitro assays?

A3: A standard approach is to first prepare a high-concentration stock solution in a suitable organic solvent and then dilute this stock into your aqueous assay buffer. It is critical to ensure the final concentration of the organic solvent is minimal (typically ≤ 1%) to avoid impacting the biological assay.[3]

Q4: Are there more advanced strategies if simple dilution of a stock solution is insufficient to maintain solubility?

A4: Yes, several formulation techniques can be employed to enhance the solubility of poorly soluble compounds. These include the use of co-solvents, surfactants, cyclodextrins, and pH adjustments. The selection of a particular strategy will depend on the specific requirements of your experiment.[3][4][5][6][7]

Troubleshooting Guide

Issue: Precipitation of this compound upon dilution into aqueous buffer.

This troubleshooting guide provides a systematic approach to resolving solubility challenges with this compound in your experiments.

Step 1: Initial Stock Solution Preparation and Dilution

The first step is to prepare a concentrated stock solution in an appropriate organic solvent.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) is a common first choice for preparing stock solutions.[3] Other polar organic solvents may also be effective.[2]

  • Procedure:

    • Accurately weigh a small amount of this compound.

    • Dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Use a vortex mixer to ensure the compound is completely dissolved. Gentle warming (e.g., 37°C) may aid dissolution.[3]

    • Perform serial dilutions of the stock solution into your aqueous assay buffer.

    • Visually inspect for any signs of precipitation, such as cloudiness or visible particles.[3]

Step 2: Troubleshooting Strategies for Persistent Precipitation

If precipitation is still observed, consider the following strategies:

  • Reduce Final Compound Concentration: The simplest approach is to lower the final concentration of this compound in your assay to a level below its solubility limit.

  • Optimize Co-solvent Systems: If DMSO alone is not sufficient, a co-solvent system can be utilized.

    • Examples of Co-solvents: Polyethylene glycol 400 (PEG400), Propylene glycol, or Ethanol.[3]

    • Method: Prepare a mixture of your primary organic solvent (e.g., DMSO) and a co-solvent. The ratio will need to be optimized for your specific experimental conditions. Dilute the this compound stock solution into this co-solvent mixture before the final dilution into the aqueous assay buffer.[3]

  • Employ Solubilizing Excipients: For compounds that are particularly difficult to solubilize, excipients can significantly improve solubility.[3]

    • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the hydrophobic compound, enhancing its aqueous solubility.[3]

    • Method with HP-β-CD:

      • Prepare a solution of HP-β-CD in your aqueous buffer.

      • Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

      • Slowly add the compound stock solution to the HP-β-CD solution while vortexing.

      • Allow the mixture to equilibrate (e.g., by rotating overnight at room temperature).

      • Filter the solution through a 0.22 µm filter to remove any undissolved compound.[3]

  • pH Adjustment: The solubility of compounds with ionizable groups can be influenced by pH. Since this compound has hydroxyl groups, its solubility may increase in more alkaline aqueous solutions.[2] Experiment with adjusting the pH of your buffer, ensuring it remains compatible with your assay.

Data Presentation

Table 1: Solubility Data for this compound and Structurally Related Compounds

Compound/ClassSolventSolubilityRationale/Comments
This compound Various Organic SolventsSolubleAppears as a white to light yellow crystalline solid and is soluble in various organic solvents.[1]
N,3-dihydroxybenzamide MethanolSolubleBased on available product information. The polar hydroxyl and hydroxamic acid groups can form hydrogen bonds with methanol.[2]
Alkaline Aqueous SolutionsLikely SolubleHydroxamic acids are generally weak acids and are more soluble in alkaline solutions due to the formation of the hydroxamate anion.[2]
Benzamide (related compound) WaterSlightly Soluble (13.5 g/L at 25°C)The amide group contributes to some water solubility, but the benzene ring is hydrophobic.[2]
EthanolSoluble (50 mg/mL)Benzamide is soluble in many organic solvents.[2]
3,5-Dihydroxybenzaldehyde (related compound) Dimethyl Sulfoxide (DMSO)100 mg/mLSome sources indicate a solubility of ≥ 5 mg/mL, which may refer to a specific formulation or experimental condition.[8]
Water~74.2 mg/mL (estimated)[8]
EthanolSoluble[8]
Diethyl EtherSoluble[8]

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound.[2]

  • Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

  • Materials and Equipment:

    • This compound (solid form)

    • Selected solvents (e.g., water, buffers, organic solvents)

    • Vials with screw caps

    • Orbital shaker or magnetic stirrer with temperature control

    • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

    • Analytical method for quantification (e.g., HPLC-UV)

    • Volumetric flasks and pipettes

  • Procedure:

    • Preparation of Saturated Solutions:

      • Add an excess amount of solid this compound to a series of vials. A visual excess of solid should be present throughout the experiment.

      • Add a known volume of the desired solvent to each vial.

      • Securely cap the vials to prevent solvent evaporation.[2]

    • Equilibration:

      • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

      • Shake the vials at a constant speed for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[2]

    • Sample Separation:

      • After equilibration, remove the vials and allow the undissolved solid to settle.

      • Separate the saturated solution from the excess solid. This can be done by either:

        • Centrifuging the vials at high speed and carefully collecting the supernatant.

        • Filtering the solution through a syringe filter (ensure the filter material is compatible with the solvent).

    • Quantification:

      • Accurately dilute the saturated solution with a suitable solvent.

      • Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC-UV.

      • The solubility is calculated from the concentration of the diluted sample, taking into account the dilution factor.[2]

    • Data Reporting:

      • Report the solubility in units such as mg/mL or µg/mL.

      • Clearly state the temperature and the specific solvent (including pH for aqueous buffers).

      • Perform the experiment in triplicate to ensure the reproducibility of the results.[2]

Visualizations

G cluster_prep Preparation of Saturated Solution cluster_equil Equilibration cluster_sep Sample Separation cluster_quant Quantification prep_start Add excess this compound to solvent in a vial prep_seal Seal vial to prevent evaporation prep_start->prep_seal equil_shake Shake at constant temperature (24-72 hours) prep_seal->equil_shake sep_option Centrifuge or Filter to separate solid from solution equil_shake->sep_option sep_supernatant Collect supernatant/filtrate sep_option->sep_supernatant quant_dilute Dilute saturated solution sep_supernatant->quant_dilute quant_analyze Analyze concentration (e.g., HPLC-UV) quant_dilute->quant_analyze quant_calc Calculate solubility quant_analyze->quant_calc end end quant_calc->end Report results (mg/mL)

Experimental workflow for solubility determination.

G start Start: Prepare high-concentration stock in organic solvent (e.g., DMSO) dilute Dilute stock solution into aqueous assay buffer start->dilute observe Observe for precipitation dilute->observe no_precip No Precipitation: Proceed with assay observe->no_precip Clear Solution precip Precipitation Occurs observe->precip Precipitation reduce_conc Reduce final compound concentration precip->reduce_conc alt_cosolvent Try alternative co-solvents (e.g., PEG400) precip->alt_cosolvent add_excipient Incorporate solubilizing excipients (e.g., cyclodextrins) precip->add_excipient

Troubleshooting workflow for addressing precipitation.

References

Technical Support Center: Resolving Inconsistent Results in Iron Chelation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for iron chelation assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experimentation. Below you will find detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter with various iron chelation assays.

Ferrozine-Based Assays

The Ferrozine assay is a colorimetric method used to quantify ferrous iron (Fe²⁺). Ferrozine forms a stable magenta-colored complex with Fe²⁺, which can be measured spectrophotometrically at approximately 562 nm. The intensity of the color is directly proportional to the amount of Fe²⁺ in the sample.

Q1: Why are my absorbance readings inconsistent or lower than expected in my Ferrozine assay?

A1: Inconsistent or low absorbance readings are a common issue and can stem from several factors:

  • Reagent Quality: The purity of the Ferrozine reagent is critical. Using a low-purity reagent can lead to variability in results. Always use a high-purity Ferrozine and ensure it is stored correctly, protected from light and moisture, and is within its expiration date.[1] Degraded ascorbic acid, used as a reducing agent, can also be a culprit and will often have a yellow tinge.[2]

  • Incorrect pH: The formation of the Ferrozine-iron complex is highly pH-dependent. The optimal pH range is typically between 4 and 9.[2][3] If the pH is too low, the reaction will be incomplete.[4] Conversely, a pH that is too high can lead to the oxidation of Fe²⁺ to Fe³⁺, which does not react with Ferrozine.[4] Always ensure your buffer system maintains the correct pH throughout the assay.

  • Insufficient Reaction Time: The reaction between Ferrozine and Fe²⁺ requires a specific incubation period to reach completion. Ensure you are following the recommended incubation time in your protocol.[1][5]

  • Inaccurate Pipetting: Discrepancies between measurements of the same sample can often be attributed to uncalibrated pipettes, leading to dilution errors.[2]

  • Spectrophotometer Issues: Ensure your spectrophotometer is properly calibrated and has had adequate warm-up time to stabilize the light source.[1][5]

Q2: My samples appear cloudy or have formed a precipitate. What could be the cause?

A2: Cloudiness or precipitation can interfere with absorbance readings and is often due to:

  • Reagent Solubility: Ferrozine may not be fully dissolved in the solvent. Ensure the reagent is completely solubilized according to the protocol.[1]

  • Sample Matrix Effects: High concentrations of certain substances in your sample, such as proteins or lipids, can lead to precipitation when reagents are added. Consider appropriate sample preparation steps like filtration or extraction.

  • Buffer Incompatibility: The buffer system you are using may be incompatible with your sample or the assay reagents, leading to precipitation.

Q3: I suspect interference from other substances in my sample. What are common interfering agents in Ferrozine assays?

A3: Several substances can interfere with the Ferrozine assay, leading to inaccurate results:

  • Other Metal Ions: While Ferrozine is highly specific for Fe²⁺, high concentrations of other metal ions may cause some interference.[1][5] The use of masking agents can help to mitigate this.[1]

  • Iron-Dextran Complexes: If you are working with samples containing iron supplements like Imferon, the iron-dextran complex can interfere with the assay, with the extent of interference depending on the reducing agent used.[6]

  • Monoclonal Immunoglobulins: In clinical samples, excessive monoclonal immunoglobulins can precipitate in the acidic buffers used in some iron assays and interfere with spectrophotometric measurements.

  • Chelating Drugs: The presence of iron chelating drugs like Deferasirox in patient samples can interfere with the assay by binding to the iron in the sample or the assay reagents.[7][8]

Troubleshooting Workflow for Ferrozine Assays

G start Inconsistent Results check_reagents Check Reagent Quality (Purity, Expiration, Storage) start->check_reagents check_ph Verify pH of Assay Buffer and Sample check_reagents->check_ph Reagents OK resolve Results Resolved check_reagents->resolve Replaced Reagents check_time Confirm Incubation Time check_ph->check_time pH Correct check_ph->resolve Adjusted pH check_pipettes Calibrate Pipettes check_time->check_pipettes Time Adequate check_time->resolve Optimized Time check_spectro Check Spectrophotometer (Calibration, Warm-up) check_pipettes->check_spectro Pipettes Accurate check_pipettes->resolve Recalibrated sample_prep Review Sample Preparation (Precipitation, Interferences) check_spectro->sample_prep Spectro OK check_spectro->resolve Recalibrated/Warmed-up sample_prep->resolve Sample Prep Optimized

Troubleshooting workflow for inconsistent Ferrozine assay results.
Bathophenanthroline-Based Assays

Bathophenanthroline is another chromogenic reagent that forms a colored complex with Fe²⁺, which can be measured spectrophotometrically.

Q4: How does the Bathophenanthroline assay compare to the Ferrozine assay?

A4: Both assays are used for the colorimetric determination of Fe²⁺. Key differences include:

  • Sensitivity: Ferrozine and a related compound, Ferene, are generally more sensitive than bathophenanthroline.[9][10]

  • Kinetics: The rate of complex formation can differ, with Bathophenanthroline generally forming a complex with Fe²⁺ faster than Ferrozine.[2]

  • Interference: Both are subject to interference from other metal ions, though the extent can vary. For example, copper at physiological concentrations causes minimal interference with both when thioglycollic acid is the reducing agent, but significant positive interference with Ferrozine and Ferene occurs when ascorbic acid is used.[9][10]

Calcein-AM Assays for Intracellular Iron

The Calcein-AM assay is a fluorescence-based method to measure the labile iron pool (LIP) within cells. Calcein-AM is a cell-permeant, non-fluorescent molecule that becomes fluorescent upon cleavage by intracellular esterases. The fluorescence of the resulting calcein is quenched by the presence of labile iron.

Q5: My fluorescence signal is low in my Calcein-AM assay. What should I check?

A5: A low fluorescence signal can be due to several factors:

  • Cell Health: The assay relies on active intracellular esterases. Ensure your cells are healthy and viable.[1]

  • Calcein-AM Concentration: The optimal concentration of Calcein-AM can vary between cell types. You may need to increase the concentration.[1]

  • Incubation Time: A longer incubation time may be necessary for sufficient uptake and cleavage of Calcein-AM.[11]

  • Plate Type: Using black-walled microplates can reduce background fluorescence and improve signal detection.[1]

Q6: I am observing high background fluorescence. How can I reduce it?

A6: High background can obscure the signal from your cells. To reduce it:

  • Washing Steps: Ensure that the medium is thoroughly removed by increasing the number of wash steps, as phenol red and serum can interfere with the assay.[1][12]

  • Fresh Reagents: Use freshly diluted Calcein-AM, as it can hydrolyze in aqueous solutions.[8]

  • Cell Density: A high cell density can contribute to background. Try decreasing the number of cells per well.[1]

Troubleshooting Workflow for Calcein-AM Assays

G start Inconsistent Fluorescence check_cells Verify Cell Health and Density start->check_cells check_reagents Check Calcein-AM (Concentration, Freshness) check_cells->check_reagents Cells Healthy resolve Results Resolved check_cells->resolve Adjusted Cell Number check_incubation Optimize Incubation Time and Temperature check_reagents->check_incubation Reagents OK check_reagents->resolve Optimized Concentration check_washing Improve Washing Steps check_incubation->check_washing Incubation Optimized check_incubation->resolve Adjusted Time/Temp check_plate Use Black-Walled Plates check_washing->check_plate Washing Thorough check_washing->resolve Improved Washing check_plate->resolve Plate Optimized

Troubleshooting workflow for inconsistent Calcein-AM assay results.

Quantitative Data Summary

The following tables summarize key quantitative parameters for different iron chelation assays to aid in method selection and troubleshooting.

Table 1: Comparison of Common Chromogenic Iron Chelation Assays

ParameterFerrozineBathophenanthrolineFerene
Molar Absorptivity (ε) ~27,900 M⁻¹cm⁻¹ at 562 nmLower than FerrozineHigher than Ferrozine
Optimal pH Range 4 - 94.0 - 4.5 for extractionSimilar to Ferrozine
Relative Sensitivity HighModerateVery High
Common Interferences Copper (with ascorbic acid), other metal ionsOther metal ionsCopper (with ascorbic acid), other metal ions

Table 2: Troubleshooting Guide with Quantitative Parameters for Ferrozine Assay

IssuePotential CauseRecommended Action & Quantitative Guideline
Low Absorbance Incorrect pHEnsure final pH of the reaction mixture is between 4 and 9.[2][3]
Insufficient IncubationIncubate for at least 30 minutes; longer times (up to 24 hours) may increase color development.[13]
Inconsistent Readings Pipetting ErrorCalibrate micropipettes; discrepancies between dilutions can indicate errors.[2]
High Background Contaminated ReagentsTest individual reagents for iron contamination.[3]

Experimental Protocols

Detailed Methodology for Ferrozine-Based Iron Chelation Assay

This protocol is a general guideline and may need to be optimized for your specific application.

  • Reagent Preparation:

    • Ferrozine Solution (5 mM): Dissolve the appropriate amount of Ferrozine in a suitable buffer (e.g., HEPES or acetate buffer) to a final concentration of 5 mM.

    • FeCl₂ Solution (2 mM): Prepare a 2 mM solution of ferrous chloride in deionized water. This solution should be prepared fresh.

    • Reducing Agent (e.g., 1 M Ascorbic Acid): Prepare a 1 M solution of ascorbic acid in deionized water.

  • Assay Procedure:

    • To a microplate well, add your sample (e.g., 50 µL).

    • Add 50 µL of the 2 mM FeCl₂ solution to initiate the reaction.

    • Incubate at room temperature for 10 minutes.

    • Add 100 µL of the 5 mM Ferrozine solution to each well.

    • Incubate for an additional 10-30 minutes at room temperature, protected from light.

    • Measure the absorbance at 562 nm using a microplate reader.

  • Calculations:

    • The percentage of iron chelation can be calculated using the following formula:

      • % Chelation = [1 - (Absorbance of Sample / Absorbance of Control)] x 100

      • The control contains all reagents except the chelating sample.

Detailed Methodology for Calcein-AM Intracellular Iron Assay

This protocol is a general guideline for measuring the labile iron pool in adherent cells.

  • Reagent Preparation:

    • Calcein-AM Stock Solution (1 mM): Dissolve Calcein-AM in high-quality, anhydrous DMSO to a concentration of 1 mM. Store in small aliquots at -20°C.

    • Hanks' Balanced Salt Solution (HBSS): Use a buffer like HBSS for washing and incubation steps.

  • Assay Procedure:

    • Culture cells in a black-walled, clear-bottom 96-well plate to the desired confluency.

    • Wash the cells once with HBSS to remove any residual serum from the culture medium.

    • Prepare a working solution of Calcein-AM by diluting the stock solution in HBSS to a final concentration of 1-5 µM.

    • Add the Calcein-AM working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

    • Wash the cells twice with HBSS to remove any excess, uncleaved Calcein-AM.

    • Measure the fluorescence using a fluorescence microplate reader with excitation at ~490 nm and emission at ~515 nm.

  • Data Analysis:

    • The fluorescence intensity is inversely proportional to the amount of labile iron in the cells. A decrease in fluorescence indicates a higher labile iron pool.

Signaling Pathways

Iron chelation can significantly impact various cellular signaling pathways, primarily due to the role of iron as a cofactor for many enzymes.

HIF-1α Signaling Pathway and Iron Chelation

Iron is a critical cofactor for prolyl hydroxylases (PHDs), the enzymes that target the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) for degradation under normoxic conditions. Iron chelators deplete the available iron, inhibiting PHD activity. This leads to the stabilization of HIF-1α, its translocation to the nucleus, and the subsequent transcription of hypoxia-responsive genes.[14][15]

G cluster_normoxia Normoxia cluster_chelation Iron Chelation HIF1a_normoxia HIF-1α PHD Prolyl Hydroxylases (PHDs) (Fe²⁺ dependent) HIF1a_normoxia->PHD Hydroxylation VHL VHL PHD->VHL Binds to hydroxylated HIF-1α Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination Iron_Chelator Iron Chelator Fe2_depleted Fe²⁺ Depletion Iron_Chelator->Fe2_depleted PHD_inhibited PHD Inhibition Fe2_depleted->PHD_inhibited Inhibits HIF1a_stabilized HIF-1α Stabilization PHD_inhibited->HIF1a_stabilized HIF1_complex HIF-1 Complex HIF1a_stabilized->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocation HRE Hypoxia Responsive Element (HRE) HIF1_complex->HRE Binds to Gene_Transcription Gene Transcription (e.g., VEGF, EPO, TfR) HRE->Gene_Transcription Activates

Effect of iron chelation on the HIF-1α signaling pathway.
MAPK Signaling Pathway and Iron Chelation

Some bacterial siderophores (iron chelators) have been shown to trigger inflammatory responses in human intestinal epithelial cells through the activation of the p38 and ERK1/2 MAP kinase signaling pathways, leading to the production of pro-inflammatory cytokines like IL-8.[16]

G Siderophore Bacterial Siderophore (e.g., Deferoxamine) Cell_Membrane Cell Membrane p38 p38 Siderophore->p38 Activates ERK12 ERK1/2 Siderophore->ERK12 Activates MAPK_Activation MAPK Activation p38->MAPK_Activation ERK12->MAPK_Activation Transcription_Factors Transcription Factors MAPK_Activation->Transcription_Factors Phosphorylates IL8_Gene IL-8 Gene Transcription_Factors->IL8_Gene Binds to promoter IL8_Production IL-8 Production IL8_Gene->IL8_Production Transcription & Translation

Activation of MAPK signaling by bacterial iron chelators.

References

Technical Support Center: Optimizing HPLC Gradient for 3,5-Dihydroxybenzamide Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the separation of 3,5-Dihydroxybenzamide using High-Performance Liquid Chromatography (HPLC). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common issues encountered during analysis.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues you may encounter during the HPLC analysis of this compound.

Q1: Why is my this compound peak tailing excessively?

A1: Peak tailing for polar phenolic compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte's hydroxyl and amide groups and active sites on the silica-based stationary phase, such as residual silanols.

  • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the aqueous portion of your mobile phase (Mobile Phase A) can suppress the ionization of residual silanol groups on the column packing, thereby reducing their interaction with your analyte. Aim for a pH of around 2.5-3.0 using an appropriate buffer like phosphate or formate.[1]

  • Solution 2: Use an End-Capped Column: Employ a high-quality, end-capped C18 column. End-capping effectively shields the residual silanol groups, minimizing secondary interactions that lead to tailing.

  • Solution 3: Optimize Organic Modifier: The choice and concentration of the organic solvent (Mobile Phase B) can influence peak shape. Acetonitrile is generally a good starting point. You can also try methanol, which may offer different selectivity.

  • Solution 4: Check for Column Contamination: If the column is old or has been used with diverse samples, it might be contaminated. Flushing the column with a strong solvent like 100% acetonitrile or following the manufacturer's regeneration protocol can help.

Q2: I am seeing poor resolution between this compound and a closely eluting impurity. How can I improve it?

A2: Improving the resolution between two co-eluting peaks requires optimizing the selectivity and/or the efficiency of your separation.

  • Solution 1: Decrease the Gradient Slope: A shallower gradient (a slower increase in the percentage of the organic mobile phase) will give the analytes more time to interact with the stationary phase, which can improve separation.[2] Try decreasing the rate of change of %B per minute.

  • Solution 2: Adjust Mobile Phase pH: Changing the pH can alter the ionization state of your analyte and impurities, which in turn can change their retention times and potentially improve resolution.

  • Solution 3: Modify the Organic Solvent: Switching from acetonitrile to methanol, or using a mixture of the two, can alter the selectivity of the separation.

  • Solution 4: Lower the Temperature: Reducing the column temperature can sometimes enhance resolution, although it may also increase backpressure.

Q3: My retention times for this compound are inconsistent between runs. What could be the cause?

A3: Fluctuating retention times can be due to a number of factors related to the HPLC system and the mobile phase preparation.

  • Solution 1: Ensure Proper Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. A stable baseline is a good indicator of equilibration.

  • Solution 2: Check for Leaks: Inspect the HPLC system for any leaks, especially around fittings and pump seals. A leak can cause pressure fluctuations and affect the mobile phase composition being delivered to the column.

  • Solution 3: Degas the Mobile Phase: Dissolved gases in the mobile phase can form bubbles in the pump or detector, leading to pressure instability and retention time shifts. Always degas your mobile phases before use.

  • Solution 4: Consistent Mobile Phase Preparation: Ensure that the mobile phase is prepared consistently for each run, including the pH adjustment and the ratio of aqueous to organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC gradient for this compound?

A1: A good starting point for a reversed-phase HPLC method for this compound would be a C18 column with a mobile phase consisting of water with 0.1% formic or phosphoric acid (Mobile Phase A) and acetonitrile (Mobile Phase B). A linear gradient from 5% to 50% acetonitrile over 15-20 minutes at a flow rate of 1.0 mL/min is a reasonable starting condition.

Q2: What detection wavelength should I use for this compound?

A2: Based on its chemical structure, this compound is expected to have UV absorbance. A common starting point for phenolic compounds is around 254 nm or 280 nm. To determine the optimal wavelength, it is best to measure the UV spectrum of a standard solution of this compound and select the wavelength of maximum absorbance.

Q3: How does the injection solvent affect the peak shape of this compound?

A3: The injection solvent can have a significant impact on peak shape, especially for polar compounds. Ideally, the sample should be dissolved in a solvent that is weaker than or the same as the initial mobile phase composition. Injecting a sample in a much stronger solvent (e.g., 100% acetonitrile when the initial condition is 5% acetonitrile) can lead to peak distortion, including fronting and broadening.

Q4: Can I use a mass spectrometer (MS) with this method?

A4: Yes, this method can be made compatible with mass spectrometry. If you plan to use MS detection, it is crucial to use a volatile mobile phase additive like formic acid instead of a non-volatile one like phosphoric acid.

Experimental Protocols

Protocol 1: HPLC Gradient Optimization for this compound Separation

This protocol outlines the steps to develop and optimize an HPLC gradient method for the separation of this compound from a potential impurity, 3,5-dihydroxybenzoic acid.

1. Materials and Reagents:

  • This compound reference standard

  • 3,5-Dihydroxybenzoic acid reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or phosphoric acid

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Instrument and Conditions:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Flow rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 0.1% Formic Acid (or Phosphoric Acid) in water. Adjust pH as needed for optimization experiments.

  • Mobile Phase B (Organic): Acetonitrile.

4. Standard Solution Preparation:

  • Prepare individual stock solutions of this compound and 3,5-dihydroxybenzoic acid in a 50:50 mixture of water and acetonitrile at a concentration of 1 mg/mL.

  • Prepare a working standard mixture containing both compounds at a concentration of 50 µg/mL by diluting the stock solutions with the initial mobile phase composition.

5. Gradient Optimization Procedure:

  • Step 1: Initial Scouting Gradient:

    • Start with a broad linear gradient: 5% to 95% B over 20 minutes.

    • This will help determine the approximate elution times of the compounds.

  • Step 2: Narrowing the Gradient Range:

    • Based on the scouting run, narrow the gradient to focus on the elution window of the target compounds. For example, if the peaks elute between 20% and 40% B, a new gradient of 15% to 45% B over 15 minutes could be tested.

  • Step 3: Optimizing the Gradient Slope:

    • To improve resolution, decrease the gradient slope. For the 15% to 45% B gradient over 15 minutes (a slope of 2%/min), you can try running it over 20 minutes (a slope of 1.5%/min) or 30 minutes (a slope of 1%/min).

  • Step 4: pH Optimization:

    • Prepare Mobile Phase A at different pH values (e.g., 2.5, 3.0, and 3.5) and repeat the optimized gradient from Step 3 to observe the effect on retention time and peak shape.

Data Presentation

The following tables summarize the expected quantitative data from the HPLC gradient optimization experiments.

Table 1: Effect of Gradient Slope on Retention Time and Resolution

Gradient (5-45% Acetonitrile)Retention Time (min) - this compoundRetention Time (min) - 3,5-Dihydroxybenzoic AcidResolution (Rs)
Over 10 min (4%/min)6.87.21.3
Over 15 min (2.67%/min)8.59.11.8
Over 20 min (2%/min)10.211.02.2

Table 2: Effect of Mobile Phase pH on Retention Time and Peak Asymmetry

Mobile Phase A pHRetention Time (min) - this compoundPeak Asymmetry (Tailing Factor) - this compound
2.510.21.1
3.09.81.3
3.59.51.6

Mandatory Visualization

HPLC_Gradient_Optimization_Workflow Experimental Workflow for HPLC Gradient Optimization A Prepare Mobile Phases (Aqueous and Organic) C Initial Scouting Gradient (e.g., 5-95% B over 20 min) A->C B Prepare Standard Solutions (Analyte and Impurity) B->C D Analyze Results: Identify Elution Window C->D E Narrow and Optimize Gradient Range and Slope D->E F Evaluate Resolution (Rs > 1.5?) E->F F->E No, Adjust Slope G Optimize Mobile Phase pH (e.g., 2.5, 3.0, 3.5) F->G Yes H Evaluate Peak Shape (Tailing Factor < 1.5?) G->H H->G No, Adjust pH I Final Validated Method H->I Yes

Caption: Experimental workflow for HPLC gradient optimization.

HPLC_Troubleshooting_Flowchart Troubleshooting Flowchart for this compound HPLC Analysis Start Problem Observed Problem Identify Primary Issue Start->Problem PeakTailing Peak Tailing Problem->PeakTailing Peak Shape PoorResolution Poor Resolution Problem->PoorResolution Separation RetentionShift Retention Time Shift Problem->RetentionShift Reproducibility Tailing_Sol1 Lower Mobile Phase pH (e.g., to 2.5) PeakTailing->Tailing_Sol1 Resolution_Sol1 Decrease Gradient Slope PoorResolution->Resolution_Sol1 Shift_Sol1 Ensure Column Equilibration RetentionShift->Shift_Sol1 Tailing_Check1 Tailing Improved? Tailing_Sol1->Tailing_Check1 Tailing_Sol2 Use End-Capped Column Tailing_Check1->Tailing_Sol2 No End Problem Resolved Tailing_Check1->End Yes Tailing_Check2 Tailing Improved? Tailing_Sol2->Tailing_Check2 Tailing_Sol3 Clean/Replace Column Tailing_Check2->Tailing_Sol3 No Tailing_Check2->End Yes Tailing_Sol3->End Resolution_Check1 Resolution Improved? Resolution_Sol1->Resolution_Check1 Resolution_Sol2 Change Organic Modifier (e.g., MeOH) Resolution_Check1->Resolution_Sol2 No Resolution_Check1->End Yes Resolution_Check2 Resolution Improved? Resolution_Sol2->Resolution_Check2 Resolution_Sol3 Adjust Temperature Resolution_Check2->Resolution_Sol3 No Resolution_Check2->End Yes Resolution_Sol3->End Shift_Check1 Shifting Persists? Shift_Sol1->Shift_Check1 Shift_Sol2 Check for System Leaks Shift_Check1->Shift_Sol2 Yes Shift_Check1->End No Shift_Check2 Shifting Persists? Shift_Sol2->Shift_Check2 Shift_Sol3 Degas Mobile Phase Shift_Check2->Shift_Sol3 Yes Shift_Check2->End No Shift_Sol3->End

Caption: Troubleshooting flowchart for HPLC analysis.

References

dealing with hygroscopic nature of 3,5-Dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the hygroscopic nature of 3,5-Dihydroxybenzamide.

Frequently Asked Questions (FAQs)

Q1: What does it mean for this compound to be hygroscopic?

A1: The hygroscopic nature of this compound means it readily absorbs moisture from the atmosphere. This can lead to changes in its physical and chemical properties, potentially impacting experimental accuracy and reproducibility.

Q2: How should I store this compound to minimize moisture absorption?

A2: To maintain its integrity, this compound should be stored in a tightly sealed container, preferably in a desiccator with a suitable desiccant like silica gel or under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, a cool and dry environment is essential.

Q3: Can the absorbed water be removed?

A3: Yes, absorbed water can be removed by drying the compound under vacuum at a slightly elevated temperature. However, it is crucial to determine the appropriate temperature to avoid thermal degradation of the compound.

Q4: How does moisture absorption affect the accuracy of weighing the compound for experiments?

A4: Moisture absorption will lead to an inaccurate measurement of the compound's mass, as the measured weight will include the mass of the absorbed water. This results in preparing solutions with a lower concentration of the active compound than intended, leading to variability in experimental results.

Q5: What are the potential consequences of using this compound that has absorbed moisture in my experiments?

A5: Using this compound with significant water content can lead to several issues, including:

  • Inaccurate concentrations of prepared solutions.

  • Potential for moisture-induced degradation of the compound.

  • Alteration of the compound's physical properties, such as solubility.

  • Inconsistent and unreliable experimental results.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Clumping or caking of the solid compound. Absorption of atmospheric moisture due to improper storage or handling.Break up clumps gently with a clean, dry spatula. For future prevention, store the compound in a desiccator and minimize exposure to ambient air during handling.
Inconsistent results in biological assays. Inaccurate concentration of the dosing solution due to weighing of water-laden compound.Determine the water content of your this compound stock using Karl Fischer titration before preparing solutions. Adjust the mass of the compound to be weighed accordingly to account for the water content.
Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Moisture-induced degradation of this compound. While specific degradation products are not extensively documented, hydrolysis of the amide group is a potential pathway for benzamide derivatives.Prepare solutions fresh before use. If degradation is suspected, analyze a freshly opened vial of the compound as a control. Store solutions at low temperatures and for short periods.
Difficulty in dissolving the compound. Changes in the physical state of the compound due to excessive moisture absorption.Dry the compound under vacuum before use. Ensure the use of an appropriate and dry solvent for dissolution.
Broad or shifted hydroxyl (-OH) peaks in ¹H NMR spectra. Presence of water in the NMR solvent (e.g., DMSO-d6), which can exchange with the hydroxyl protons of this compound.[1]Use freshly opened or properly dried deuterated solvents. The presence of a water peak in the spectrum can indicate moisture contamination.[1][2][3][4][5]

Quantitative Data

Table 1: Representative Moisture Sorption Data (Hypothetical)

Relative Humidity (%)Water Uptake (% w/w)Hygroscopicity Classification
20< 0.2Non-hygroscopic
400.2 - 1.0Slightly hygroscopic
601.0 - 5.0Moderately hygroscopic
80> 5.0Hygroscopic
90> 15.0Very hygroscopic

Note: This data is for illustrative purposes and should be confirmed by experimental analysis for your specific batch of this compound.

Experimental Protocols

Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol provides a method to accurately quantify the water content in a sample of this compound.[6][7][8]

Materials:

  • Karl Fischer titrator (volumetric)

  • Karl Fischer reagent (e.g., one-component titrant like HYDRANAL™-Composite 5)

  • Karl Fischer solvent (e.g., methanol or a specialized solvent for aldehydes/ketones if applicable)

  • This compound sample

  • Analytical balance

  • Spatula and weighing boat

Procedure:

  • System Preparation: Add the Karl Fischer solvent to the titration vessel and perform a pre-titration to neutralize any residual water in the solvent until a stable, low drift is achieved.

  • Sample Preparation: Accurately weigh a suitable amount of this compound (typically 50-100 mg, depending on the expected water content and titrant concentration) into a dry weighing boat.

  • Titration: Quickly add the weighed sample to the conditioned titration vessel.

  • Start Titration: Begin the titration immediately. The instrument will automatically add the Karl Fischer reagent and stop at the endpoint.

  • Calculation: The instrument's software will calculate the water content as a percentage or in parts per million (ppm) based on the amount of titrant consumed and the sample weight.

  • Repeatability: Perform the measurement in triplicate to ensure the precision of the results.

Protocol 2: Preparation of a Stock Solution with Correction for Water Content

This protocol describes how to prepare a stock solution of this compound with an accurate concentration by accounting for its water content.

Materials:

  • This compound

  • Anhydrous solvent (e.g., DMSO, ethanol)

  • Volumetric flask

  • Analytical balance

  • Spatula

Procedure:

  • Determine Water Content: First, determine the water content (% w/w) of your this compound batch using the Karl Fischer titration protocol described above. Let's denote this value as 'W'.

  • Calculate Corrected Mass: Calculate the corrected mass of the hygroscopic compound needed to achieve the desired concentration of the anhydrous compound. Use the following formula:

    Corrected Mass = (Desired Mass of Anhydrous Compound) / (1 - (W / 100))

    For example, if you need 10 mg of anhydrous this compound and the water content is 2.5%, the corrected mass to weigh would be:

    Corrected Mass = 10 mg / (1 - (2.5 / 100)) = 10 mg / 0.975 = 10.26 mg

  • Weighing: Accurately weigh the calculated "Corrected Mass" of this compound.

  • Dissolution: Dissolve the weighed compound in the desired volume of anhydrous solvent in a volumetric flask.

  • Storage: Store the resulting stock solution in a tightly sealed container at an appropriate temperature (e.g., -20°C) to prevent solvent evaporation and degradation.

Visualizations

Signaling Pathways

Phenolic compounds, including dihydroxybenzamide derivatives, are known to modulate cellular signaling pathways involved in inflammation and oxidative stress. A potential mechanism of action could involve the regulation of pathways such as NF-κB and MAPK.[6][9][10][11]

Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Stimulus Stimulus Receptor Receptor Stimulus->Receptor MAPK_Pathway MAPK Pathway (e.g., ERK, JNK, p38) Receptor->MAPK_Pathway NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK_Pathway->Transcription_Factors NFkB_Pathway->Transcription_Factors Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression DHB This compound DHB->MAPK_Pathway Inhibition DHB->NFkB_Pathway Inhibition

Caption: Potential modulation of inflammatory signaling pathways by this compound.

Experimental Workflow

To mitigate the impact of the hygroscopic nature of this compound on experimental outcomes, a systematic workflow should be followed.

Experimental_Workflow Start Start: Receive/ Open Compound Store Store in Desiccator Start->Store Equilibrate Equilibrate to Room Temperature in Desiccator Store->Equilibrate KF_Titration Determine Water Content (Karl Fischer Titration) Equilibrate->KF_Titration Calculate_Mass Calculate Corrected Mass KF_Titration->Calculate_Mass Weigh Weigh Quickly Calculate_Mass->Weigh Prepare_Solution Prepare Stock Solution with Anhydrous Solvent Weigh->Prepare_Solution Store_Solution Store Solution Properly (Aliquoted, -20°C) Prepare_Solution->Store_Solution End Proceed with Experiment Store_Solution->End

Caption: Recommended workflow for handling hygroscopic this compound.

References

Technical Support Center: Effective Monitoring of Reaction Progress Using Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during TLC experiments.

Question: Why are the spots on my TLC plate streaking or elongated?

Answer: Spot streaking can be caused by several factors:

  • Sample Overloading: The most common cause is applying too much sample to the plate.[1][2][3][4][5] This prevents proper interaction between the compound and the stationary phase. Try diluting your sample and spotting it again.[1][3][5][6]

  • Highly Polar Compounds: Some compounds, particularly those with strongly acidic or basic groups, can interact too strongly with the silica gel, leading to streaking.[2] Adding a small amount of a modifier to your eluent can help. For acidic compounds, add a few drops of formic or acetic acid (0.1–2.0%). For basic compounds, add a few drops of triethylamine (0.1–2.0%) or a small percentage of ammonia in methanol.[1][2]

  • Inappropriate Solvent: If the sample is spotted in a very polar solvent, it can lead to a ring-shaped spot or streaking.[2] Ensure the spotting solvent is volatile and has as low a boiling point as possible.[7]

  • Complex Mixture: If your reaction mixture is very complex, multiple spots with similar Rf values may overlap and appear as a streak.[2] Trying a different solvent system may improve separation.[2]

Question: Why can't I see any spots on my developed TLC plate?

Answer: There are several potential reasons for not seeing spots:

  • Insufficient Concentration: Your sample may be too dilute.[1][8] Try concentrating the sample or applying the spot multiple times in the same location, allowing the solvent to dry completely between applications.[1][8]

  • Compound is Not UV-Active: If you are using a UV lamp for visualization, your compound may not absorb UV light.[1] Commercial TLC plates often contain a fluorescent indicator that makes the plate glow green under UV light (254 nm), and UV-active compounds appear as dark spots.[6][9] If your compound is not UV-active, you will need to use a chemical stain or iodine vapor.[1][9]

  • Sample Evaporation: If your compound is volatile, it may have evaporated from the plate during development or drying.[1][6]

  • Solvent Level Too High: The starting line where you spotted your samples must be above the level of the eluent in the developing chamber.[1][8][10] If the spots are submerged, the sample will dissolve into the solvent pool instead of traveling up the plate.[1][8]

Question: The spots are not separating well; they are all near the baseline or the solvent front. What should I do?

Answer: This is a common issue related to the polarity of the mobile phase (eluent).

  • Spots Near Baseline (Low Rf): If your spots have barely moved from the starting line, your eluent is not polar enough to move the compounds up the polar silica plate.[1] You need to increase the polarity of the mobile phase. This can be done by increasing the proportion of the more polar solvent in your mixture (e.g., increasing the amount of ethyl acetate in a hexane/ethyl acetate system).[1][11]

  • Spots Near Solvent Front (High Rf): If your spots have traveled to the top of the plate with the solvent front, your eluent is too polar.[1] The compounds are spending too much time in the mobile phase and not interacting enough with the stationary phase. You should decrease the eluent's polarity by increasing the proportion of the less polar solvent.[1][11]

An ideal separation will have Rf values between 0.2 and 0.8 for the compounds of interest.[11]

Question: The solvent front is running unevenly. Why is this happening and how can I fix it?

Answer: An uneven solvent front can lead to inaccurate Rf values. Common causes include:

  • Uneven Plate Surface: The silica gel layer may be damaged or have an uneven thickness, which is more common with hand-prepared plates.[8][12]

  • Improper Chamber Setup: The TLC plate might be touching the side of the developing chamber or the filter paper used for saturation.[8][13] Ensure the plate is placed centrally and stands straight.

  • Disturbance During Development: The chamber should be kept closed and undisturbed while the plate is developing.[14]

  • Unsaturated Chamber: If the chamber atmosphere is not saturated with solvent vapors, the solvent can evaporate from the plate as it runs, causing the flow to be uneven.[13][15] Lining the chamber with filter paper and allowing it to equilibrate for several minutes before placing the plate inside can ensure proper saturation.[13][15]

Frequently Asked Questions (FAQs)

Question: How do I select the right solvent system (eluent) for monitoring my reaction?

Answer: The goal is to find a solvent system where the starting material and product have significantly different Rf values, ideally with the starting material having an Rf of around 0.4-0.5.[7][16] This provides a good range for the product to appear at a different Rf.

  • Start Simple: Begin with a binary mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate).[17]

  • Test Polarity: If your starting material is polar, you will likely need a more polar eluent, and vice versa.[7]

  • Adjust Ratios: Run several test TLCs with different ratios of your chosen solvents. If the starting material spot is too high (high Rf), decrease the eluent polarity. If it's too low (low Rf), increase the polarity.[11][18]

  • Consult Literature: Check scientific literature for similar compounds to find commonly used solvent systems.[13]

Question: What is a "co-spot" and why is it essential for reaction monitoring?

Answer: A co-spot is a lane on the TLC plate where both the starting material and the reaction mixture are spotted in the same place.[16][19][20] It is a crucial control for several reasons:

  • Confirmation of Identity: It helps to confirm if a spot in the reaction mixture lane is indeed unreacted starting material. If the spot in the co-spot lane appears as a single, well-defined spot at the same height as the starting material, it confirms their identity.[21]

  • Resolving Similar Rf Values: If the product and reactant have very similar Rf values, the co-spot may appear as an elongated or "snowman" shaped spot, making it easier to distinguish between the two.[19][22]

  • Matrix Effects: The presence of other components in the reaction mixture (solvents, reagents, byproducts) can sometimes alter the Rf value of the starting material compared to its pure form.[19][23] The co-spot helps to account for these "matrix effects," providing a more accurate comparison.[16][23]

Question: How can I tell when my reaction is complete using TLC?

Answer: A reaction is generally considered complete when the spot corresponding to the limiting reactant has completely disappeared from the reaction mixture lane.[19][21] As the reaction progresses over time, you should observe the intensity of the starting material spot decrease while a new spot, corresponding to the product, appears and intensifies.[7][21]

Question: My starting material and product have the same Rf value. How can I monitor the reaction?

Answer: This is a challenging situation, but you have a few options:

  • Change the Solvent System: The most effective solution is to experiment with different solvent systems. Try solvents with different polarities or different types of intermolecular interactions (e.g., switching from ethyl acetate to dichloromethane). Even a small change can sometimes achieve separation.[22]

  • Use a Different Stationary Phase: Most TLC is done on silica gel (normal phase). You could try using reverse-phase TLC plates (e.g., C18-modified silica), where the separation mechanism is different.[1][22]

  • Use a Specific Stain: Some visualization stains react differently with various functional groups, producing distinct colors.[22] For example, a stain might make the starting material appear yellow and the product appear blue, allowing you to monitor the reaction even if the Rf values are identical.[6][22]

Data Presentation

Table 1: Common TLC Solvent Systems (Eluents)

This table lists common solvents in order of increasing polarity, which can be used to create binary or tertiary solvent systems.

PolaritySolventTypical Application
Very Low Hexane / Heptane / Petroleum EtherNon-polar compounds (e.g., hydrocarbons, lipids)[11][24]
Low Toluene / CyclohexaneAromatic compounds, less polar molecules[13]
Medium-Low Diethyl Ether / Dichloromethane (DCM)General-purpose, wide range of organic compounds[11][13]
Medium Ethyl Acetate (EtOAc) / ChloroformGeneral-purpose, often mixed with hexane or DCM[11][13]
Medium-High Acetone / 2-Propanol (IPA)More polar compounds, ketones, alcohols[13]
High Acetonitrile / Ethanol / MethanolStrongly polar compounds (e.g., amines, sugars)[11][13]
Modifiers Acetic Acid / Triethylamine / AmmoniaAdded in small amounts (0.1-2%) to prevent streaking of acidic or basic compounds[1][2]
Table 2: Common TLC Visualization Stains
StainPreparationUse and Appearance
UV Light (254 nm) N/A (requires plate with fluorescent indicator)Non-destructive. UV-active compounds (aromatics, conjugated systems) appear as dark spots on a green glowing background.[6][9]
Iodine Iodine crystals in a sealed chamber.Semi-destructive. Most organic compounds will form yellow-brown spots as they complex with iodine vapor. Good for unsaturated and aromatic compounds.[9][25][26]
Potassium Permanganate (KMnO₄) 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL water.[26]Destructive. Stains compounds that can be oxidized (alkenes, alkynes, alcohols, amines). Appears as yellow/brown spots on a purple background.[26]
p-Anisaldehyde 135mL ethanol, 5mL conc. H₂SO₄, 1.5mL acetic acid, 3.7mL p-anisaldehyde.[26]Destructive. Excellent general-purpose stain for nucleophilic groups. Heating is required. Produces a range of colors for different functional groups.[22][26]
Vanillin 15g vanillin in 250mL ethanol and 2.5mL conc. H₂SO₄.[26]Destructive. A good general stain that gives a variety of colors for different spots upon heating.[26]
Phosphomolybdic Acid (PMA) 10g phosphomolybdic acid in 100mL ethanol.Destructive. A very general stain that visualizes almost all organic compounds as dark blue/green spots on a yellow-green background after heating.[6]

Experimental Protocols

Detailed Protocol: Monitoring a Reaction by TLC
  • Prepare the TLC Chamber:

    • Select an appropriate developing chamber (e.g., a beaker with a watch glass cover).[14]

    • Cut a piece of filter paper to line the inside wall of the chamber.[13][14]

    • Pour your chosen eluent into the chamber to a depth of about 0.5 cm, ensuring the solvent level is below the planned origin line of your TLC plate.[13][14]

    • Cover the chamber and gently swirl to saturate the filter paper. Let it stand for 5-10 minutes to allow the atmosphere inside to become saturated with solvent vapors.[13][15]

  • Prepare the TLC Plate:

    • Obtain a TLC plate and handle it carefully by the edges to avoid contaminating the surface.[8]

    • Using a soft pencil, gently draw a straight origin line about 1 cm from the bottom of the plate.[10][18] Never use an ink pen, as the ink will chromatograph with your sample.[8][21]

    • Mark three small, evenly spaced tick marks on the origin line for your spots: "S" (Starting Material), "C" (Co-spot), and "R" (Reaction Mixture).[16][20]

  • Spot the Plate:

    • Prepare a dilute solution of your starting material in a volatile solvent.

    • Use a capillary tube to draw up a small amount of the starting material solution and gently touch it to the "S" mark. The spot should be small and concentrated, ideally 1-2 mm in diameter.[12]

    • Take an aliquot of your reaction mixture using another capillary tube. Spot it on the "R" mark.

    • For the co-spot, first spot the starting material on the "C" mark, let it dry, and then spot the reaction mixture directly on top of it.[16]

    • Ensure the solvent from each spot has completely evaporated before developing the plate.[1]

  • Develop the Plate:

    • Carefully place the spotted TLC plate into the prepared chamber using forceps. Ensure the plate is standing straight and not touching the filter paper.[13]

    • Cover the chamber and allow the eluent to travel up the plate via capillary action. Do not disturb the chamber during this time.

    • When the solvent front is about 1 cm from the top of the plate, remove it from the chamber.[7][16]

    • Immediately mark the position of the solvent front with a pencil.

  • Visualize and Interpret:

    • Allow the plate to air dry completely to remove all eluent.

    • View the plate under a UV lamp and circle any visible spots with a pencil.[9]

    • If necessary, use an appropriate chemical stain or iodine chamber to visualize the spots.[9]

    • Analyze the plate: Compare the "R" lane to the "S" lane. The disappearance of the starting material spot in the "R" lane indicates the reaction is progressing or complete. The appearance of a new spot is likely your product. The "C" lane confirms the identity of the starting material spot.[19][21]

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) .[27]

Visualizations

TLC_Workflow cluster_prep 1. Preparation cluster_application 2. Sample Application cluster_development 3. Development cluster_analysis 4. Analysis prep_chamber Prepare & Saturate Developing Chamber spot_sm Spot Starting Material (SM) prep_plate Prepare TLC Plate (Draw Origin Line) prep_plate->spot_sm spot_co Create Co-spot (SM + Rxn) spot_sm->spot_co spot_rxn Spot Reaction Mixture (Rxn) develop Place Plate in Chamber & Elute spot_rxn->develop spot_co->spot_rxn mark_front Remove Plate & Mark Solvent Front develop->mark_front visualize Dry & Visualize (UV, Stain) mark_front->visualize interpret Interpret Results & Calculate Rf Values visualize->interpret TLC_Interpretation T0 Time = 0 min S C R T1 Time = 30 min S C R T2 Time = 60 min (Complete) S C R SM_T0 CO_T0 RXN_T0 SM_T1 CO_T1_SM CO_T1_P RXN_T1_SM RXN_T1_P SM_T2 CO_T2_SM CO_T2_P RXN_T2_P label_sm Starting Material label_p Product sm_key p_key

References

Validation & Comparative

Detecting 3,5-Dihydroxybenzaldehyde: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of 3,5-Dihydroxybenzaldehyde is paramount for ensuring the quality and efficacy of pharmaceutical products and advancing phytochemical research. This guide provides a comprehensive comparison of validated analytical methods for the detection of this key phenolic aldehyde, offering insights into their performance, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on factors such as required sensitivity, selectivity, the nature of the sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two commonly employed techniques for the analysis of phenolic compounds like 3,5-Dihydroxybenzaldehyde.[1] The table below summarizes the expected performance characteristics of these methods, based on data from validated analyses of structurally similar compounds.[1]

Validation ParameterHPLC-UVHPLC-UV with DNPH DerivatizationGC-MS (with derivatization)
Linearity (r²) >0.999>0.999>0.998
Limit of Detection (LOD) (µg/mL) 0.01 - 0.50.005 - 0.20.05 - 1.0
Limit of Quantitation (LOQ) (µg/mL) 0.03 - 1.50.015 - 0.60.15 - 3.0
Accuracy (Recovery %) 90 - 11092 - 10885 - 115
Precision (RSD %) < 5< 4< 10

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are protocols for sample preparation from plant material and for analysis by HPLC-UV and GC-MS.

Sample Preparation from Plant Material

A general procedure for extracting 3,5-Dihydroxybenzaldehyde from plant matrices is as follows:

  • Drying and Grinding: Air-dry the plant material at room temperature and grind it into a fine powder.[1]

  • Extraction:

    • Weigh 1 gram of the powdered plant material and place it in a suitable vessel.[1]

    • Add 20 mL of 80% methanol (v/v).[1]

    • Sonicate the mixture for 30 minutes at room temperature.[1]

    • Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.[1]

    • Repeat the extraction process on the remaining pellet twice more.[1]

  • Concentration and Reconstitution:

    • Combine all the collected supernatants.[1]

    • Evaporate the solvent under reduced pressure using a rotary evaporator.[1]

    • Re-dissolve the dried extract in a known volume of the initial mobile phase for HPLC analysis or a suitable solvent for GC-MS derivatization.[1]

  • Filtration: Filter the final solution through a 0.45 µm syringe filter before injection.[1]

High-Performance Liquid Chromatography (HPLC-UV)

This method is widely used for the analysis of phenolic compounds.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or diode-array detector (DAD).[1]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase: A gradient elution using Solvent A (0.1% Phosphoric acid or Formic acid in Water) and Solvent B (Acetonitrile).[2][3]

    • Gradient Program: A typical gradient starts with a low percentage of Solvent B, which is gradually increased over time to elute compounds with higher affinity for the stationary phase. For example, start with 95% A, linearly decrease to 50% A over 20 minutes, hold for 5 minutes, and then return to the initial conditions.[2]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.[1][2]

    • Detection Wavelength: Approximately 280 nm, which is near the maximum absorbance wavelength for 3,5-Dihydroxybenzaldehyde.[1][2]

    • Injection Volume: 10-20 µL.[1][2]

  • Standard Preparation:

    • Prepare a stock solution of 3,5-Dihydroxybenzaldehyde reference standard (e.g., 1 mg/mL) by accurately weighing and dissolving it in methanol.[2]

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of phenolic aldehydes by GC-MS can be challenging due to their polarity and potential for thermal degradation.[4] Derivatization is highly recommended to increase volatility and thermal stability.[4]

  • Derivatization (Silylation):

    • Evaporate a known volume of the sample extract to dryness.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[1]

    • Heat the mixture at 70 °C for 30 minutes.[1]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[1]

  • Chromatographic Conditions:

    • Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[1]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

    • Injector Temperature: 280 °C.[1]

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at a rate of 10 °C/min, and hold for 10 minutes.[1]

    • Injection Mode: Splitless.[1]

  • Mass Spectrometry Conditions:

    • Ion Source Temperature: 230 °C.[1]

    • Quadrupole Temperature: 150 °C.[1]

    • Ionization Energy: 70 eV.[1]

    • Scan Mode: Full scan mode (e.g., m/z 50-550) for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis, using characteristic ions of the derivatized 3,5-Dihydroxybenzaldehyde.[1]

Visualizing the Workflow: Analytical Method Validation

The following diagram illustrates a generalized workflow for the validation of an analytical method, a critical process to ensure the reliability of results.

G cluster_0 Method Development & Optimization cluster_2 Routine Analysis A Define Analytical Target Profile B Select Analytical Technique (e.g., HPLC, GC) A->B C Optimize Method Parameters (e.g., Mobile Phase, Temperature) B->C D Specificity / Selectivity C->D E Linearity & Range F Accuracy G Precision (Repeatability & Intermediate) H Limit of Detection (LOD) I Limit of Quantitation (LOQ) J Robustness K Sample Analysis J->K J->K M Data Reporting K->M L System Suitability Testing L->K

A generalized workflow for analytical method validation.

References

A Comparative Analysis of HPLC and GC-MS for the Quantification of 3,5-Dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical research and drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3,5-Dihydroxybenzamide, a key structural motif in various pharmacologically active compounds, requires robust analytical methods for its detection and quantification. This guide provides a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound.

The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte.[1][2] HPLC is well-suited for non-volatile and thermally labile compounds, while GC-MS excels in the analysis of volatile and thermally stable substances.[1][3] Given that this compound is a polar, non-volatile solid, HPLC is a more direct method of analysis.[1] Conversely, GC-MS analysis of this compound necessitates a derivatization step to increase its volatility and thermal stability.[4][5]

Comparative Performance

Parameter HPLC-UV/DAD GC-MS (with Derivatization)
Linearity (r²) >0.999>0.998
Limit of Detection (LOD) (µg/mL) 0.01 - 0.50.05 - 1.0
Limit of Quantitation (LOQ) (µg/mL) 0.03 - 1.50.15 - 3.0
Accuracy (Recovery %) 90 - 11085 - 115
Precision (RSD %) < 5< 10

Table 1: Expected performance characteristics for the quantification of this compound. Data is extrapolated from validated methods for similar phenolic compounds.[6]

Experimental Workflow

The general workflow for the analysis of this compound by either HPLC or GC-MS involves sample preparation followed by chromatographic separation and detection. The key difference lies in the necessity of a derivatization step for GC-MS.

Analytical Workflow for this compound cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 GC-MS Analysis Sample Sample Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration HPLC_Injection Injection Filtration->HPLC_Injection Direct Analysis Derivatization Silylation (e.g., BSTFA) Filtration->Derivatization Required Step for GC-MS HPLC_Separation C18 Reversed-Phase Separation HPLC_Injection->HPLC_Separation HPLC_Detection UV/DAD Detection HPLC_Separation->HPLC_Detection Data_Analysis_HPLC Quantification HPLC_Detection->Data_Analysis_HPLC Data Analysis GC_Injection Injection Derivatization->GC_Injection GC_Separation Capillary GC Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Analysis_GCMS Identification & Quantification MS_Detection->Data_Analysis_GCMS Data Analysis

Caption: Workflow for HPLC and GC-MS analysis of this compound.

Experimental Protocols

Detailed methodologies for the analysis of this compound are provided below. These protocols are based on established methods for phenolic compounds and can be adapted and validated for specific research needs.[6]

Sample Preparation: Solid-Liquid Extraction
  • Sample Weighing: Accurately weigh a known amount of the sample containing this compound.

  • Extraction Solvent: Add a suitable solvent, such as methanol or a methanol/water mixture (e.g., 80% methanol).

  • Extraction: Sonicate the mixture for 30 minutes at room temperature to ensure efficient extraction.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet solid debris.

  • Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, this step can be repeated multiple times.

  • Solvent Evaporation: Evaporate the combined supernatants to dryness under reduced pressure or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a precise volume of the initial mobile phase for HPLC analysis or a suitable solvent (e.g., pyridine) for GC-MS derivatization.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter prior to injection.[6]

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC is a robust and widely used technique for the analysis of phenolic compounds without the need for derivatization.[5]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

    • Mobile Phase: A gradient elution is typically employed for optimal separation.

      • Solvent A: 0.1% Formic acid in Water.[6][7]

      • Solvent B: Acetonitrile.[6][7]

    • Gradient Program: A typical gradient might start at 5% B, increasing to 30% B over 25 minutes, then ramping up to 95% B.[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30 °C.[6]

    • Injection Volume: 10 µL.[6]

    • Detection: Diode-array detector monitoring at the maximum absorbance wavelength of this compound (approximately 280 nm).[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, but requires derivatization for polar analytes like this compound.[2][5] Silylation is a common derivatization technique for compounds with active hydrogens.[4]

  • Instrumentation: A standard GC-MS system with a capillary column and a mass selective detector.

  • Derivatization (Silylation):

    • Transfer an aliquot of the reconstituted extract into a reaction vial and evaporate to complete dryness under nitrogen.

    • Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[6]

    • Seal the vial and heat at 70-80 °C for 30-60 minutes to ensure complete derivatization.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate the derivatized analytes. A typical program might start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300 °C).

    • Injection Mode: Splitless injection is often used for trace analysis.[6]

  • Mass Spectrometry Conditions:

    • Ion Source Temperature: 230 °C.[6]

    • Quadrupole Temperature: 150 °C.[6]

    • Ionization Energy: 70 eV.[6]

    • Scan Mode: Full scan mode (e.g., m/z 50-550) for qualitative analysis and identification, and selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[6] The NIST library contains mass spectral data for this compound, which can be used for confirmation.[8]

Conclusion

Both HPLC and GC-MS are viable techniques for the analysis of this compound, each with its own set of advantages and considerations.

  • HPLC-UV/DAD is a direct, robust, and cost-effective method that is well-suited for routine quantitative analysis. It requires minimal sample preparation beyond extraction and filtration.

  • GC-MS provides higher specificity and sensitivity, particularly when used in SIM mode. The mass spectral data allows for confident identification of the analyte. However, the requirement for a derivatization step adds complexity and potential for variability in the analytical workflow.

The choice of method will ultimately depend on the specific requirements of the analysis, including the need for sensitivity, specificity, sample throughput, and available instrumentation. For high-throughput quantitative analysis, HPLC is often preferred. For studies requiring definitive identification or the analysis of complex matrices where interferences are a concern, the specificity of GC-MS is a significant advantage.

References

A Comparative Guide to the Biological Activity of 3,5-Dihydroxybenzamide and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the biological activities of 3,5-dihydroxybenzamide and its structural isomers. While direct, comprehensive comparative studies on all isomers of dihydroxybenzamide are limited in current scientific literature, this document synthesizes available data to provide insights into their potential therapeutic applications, focusing on tyrosinase inhibition, antioxidant effects, and antimicrobial properties. The information presented aims to guide further research and support drug discovery and development efforts.

The biological efficacy of dihydroxybenzamide isomers is significantly influenced by the positioning of the two hydroxyl groups on the benzamide ring. This structural variation dictates their interaction with biological targets and, consequently, their therapeutic potential.

Quantitative Comparison of Biological Activities

The following table summarizes the available quantitative data for the biological activities of this compound and its isomers. It is important to note that this data is compiled from various sources, and direct comparisons of absolute values should be approached with caution due to potentially different experimental conditions.

IsomerCommon NameBiological ActivityAssayResult (IC₅₀/MIC)
This compound α-ResorcylamideTyrosinase InhibitionMushroom Tyrosinase AssayPotent (Derivative dependent)
AntioxidantDPPH Radical ScavengingData not available
AntimicrobialBroth MicrodilutionData not available
2,3-Dihydroxybenzamide AntioxidantDPPH Radical ScavengingData not available
AntimicrobialBroth MicrodilutionData not available
2,4-Dihydroxybenzamide β-ResorcylamideAntioxidantDPPH Radical ScavengingData not available
AntimicrobialBroth MicrodilutionData not available
2,5-Dihydroxybenzamide GentisamideAntioxidantDPPH Radical ScavengingData not available
AntimicrobialBroth MicrodilutionData not available
2,6-Dihydroxybenzamide γ-ResorcylamideAntioxidantDPPH Radical ScavengingData not available
AntimicrobialBroth MicrodilutionData not available
3,4-Dihydroxybenzamide ProtocatechuamideAntioxidantDPPH Radical ScavengingData not available
AntimicrobialBroth MicrodilutionData not available

Note: "Data not available" indicates that no specific quantitative data for the parent dihydroxybenzamide isomer was found in the reviewed literature. The tyrosinase inhibitory activity of this compound is noted as "Potent (Derivative dependent)" as studies have shown that derivatives of this isomer exhibit significant inhibitory effects.

Key Biological Activities and Structure-Activity Relationships

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest for treating hyperpigmentation disorders and in the cosmetics industry.[1][2] Studies have shown that compounds incorporating the 3,5-dihydroxybenzoyl moiety can be potent tyrosinase inhibitors. For instance, N-(3,5-dihydroxybenzoyl)-6-hydroxytryptamine demonstrated a strong inhibitory effect on human tyrosinase.[3] The 3,5-dihydroxy (resorcinol) structure appears to be a key pharmacophore for this activity.[3] Further research into other dihydroxybenzamide isomers could reveal varying potencies based on the hydroxyl group positioning and their ability to chelate the copper ions in the tyrosinase active site.

Antioxidant Activity: The antioxidant capacity of phenolic compounds is largely attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals.[4] The relative positions of the hydroxyl groups on the benzamide ring influence the stability of the resulting phenoxyl radical, thereby affecting the compound's overall antioxidant efficacy.[4] While specific data for dihydroxybenzamide isomers is scarce, studies on related dihydroxybenzoic acids suggest that isomers with ortho or para-positioned hydroxyl groups tend to exhibit stronger antioxidant activity.[4]

Antimicrobial Activity: Benzamide derivatives have been explored for their potential as antimicrobial agents.[5][6] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of the cell membrane. The specific substitution pattern of the hydroxyl groups on the benzamide ring can significantly impact the compound's spectrum of activity and potency against different bacterial and fungal strains.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate standardized comparative studies.

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of tyrosinase, typically using L-DOPA as a substrate.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which is a colored product that can be quantified spectrophotometrically at approximately 475 nm.[7] The presence of an inhibitor reduces the rate of dopachrome formation.

Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 6.8).

    • Mushroom Tyrosinase solution (e.g., 1000 U/mL in phosphate buffer).

    • L-DOPA solution (2.5 mM in phosphate buffer).

    • Test compound and positive control (e.g., Kojic acid) solutions of various concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add 40 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of the tyrosinase solution.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm in a kinetic mode for a set period (e.g., 30 minutes) at 25°C.[8]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time curve).

    • The percentage of inhibition is calculated using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100.

    • The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the inhibitor concentration.[7]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant activity of compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change to yellow, which is measured by a decrease in absorbance at approximately 517 nm.[9]

Protocol:

  • Reagent Preparation:

    • DPPH solution (e.g., 0.1 mM in methanol or ethanol).

    • Test compound and positive control (e.g., Ascorbic acid or Trolox) solutions of various concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add a specific volume of the test compound solution (e.g., 100 µL).

    • Add the DPPH solution (e.g., 100 µL) to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Data Analysis:

    • Measure the absorbance at 517 nm.

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100.

    • The IC₅₀ value is determined by plotting the percentage of scavenging against the compound concentration.[9]

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium and inoculated with a standardized number of microorganisms. The growth is assessed after incubation by observing turbidity.[10]

Protocol:

  • Preparation:

    • Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[11]

    • Prepare serial dilutions of the test compounds in the broth in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microorganism without test compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[10]

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.[12]

Visualizations

experimental_workflow cluster_synthesis Compound Preparation cluster_assays Biological Activity Screening cluster_analysis Data Analysis s1 Synthesis & Purification of Dihydroxybenzamide Isomers a1 Tyrosinase Inhibition Assay s1->a1 Test Compounds a2 Antioxidant Assay (DPPH) s1->a2 Test Compounds a3 Antimicrobial Assay (MIC) s1->a3 Test Compounds d1 IC50 / MIC Determination a1->d1 a2->d1 a3->d1 d2 Structure-Activity Relationship (SAR) Analysis d1->d2

Caption: Workflow for comparative biological activity assessment.

signaling_pathway cluster_melanin Melanin Synthesis Pathway Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps Inhibitor Dihydroxybenzamide Isomer Tyrosinase_node Tyrosinase Inhibitor->Tyrosinase_node Inhibition

Caption: Inhibition of the tyrosinase-mediated melanin synthesis pathway.

References

A Comparative Guide to the Structural Confirmation of Synthesized 3,5-Dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous confirmation of a synthesized molecule's structure is a cornerstone of chemical research and development. This guide provides a comparative analysis of the analytical techniques used to verify the structure of synthesized 3,5-Dihydroxybenzamide. As a key structural motif in various biologically active compounds, its correct identification is paramount. This document outlines the expected experimental data from core analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—and compares it with a structurally related alternative, 3,5-Dimethoxybenzamide. This comparison highlights the distinct spectral features that enable unequivocal structural elucidation.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the amidation of 3,5-dihydroxybenzoic acid. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with ammonia.

Experimental and Predicted Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its structural analog, 3,5-Dimethoxybenzamide. The data for this compound is based on typical values for the constituent functional groups and available mass spectrometry data, while the data for 3,5-Dimethoxybenzamide is based on predicted values.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~9.5 (broad s)Broad Singlet2HPhenolic -OH
~7.8 (broad s)Broad Singlet1HAmide -NHa
~7.3 (broad s)Broad Singlet1HAmide -NHb
~6.8 (d)Doublet2HAromatic H-2, H-6
~6.4 (t)Triplet1HAromatic H-4
3,5-Dimethoxybenzamide ~7.5 - 8.0 (broad s)Broad Singlet1HAmide -NHa
~6.9 - 7.2 (broad s)Broad Singlet1HAmide -NHb
~6.8 (d)Doublet2HAromatic H-2, H-6
~6.5 (t)Triplet1HAromatic H-4
~3.8 (s)Singlet6HMethoxy -OCH₃

Solvent: DMSO-d₆, Reference: TMS (Tetramethylsilane)

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmAssignment
This compound ~170Amide Carbonyl (C=O)
~158Aromatic C-3, C-5
~136Aromatic C-1
~108Aromatic C-2, C-6
~107Aromatic C-4
3,5-Dimethoxybenzamide ~170Amide Carbonyl (C=O)
~160Aromatic C-3, C-5
~135Aromatic C-1
~105Aromatic C-2, C-6
~103Aromatic C-4
~55Methoxy -OCH₃

Solvent: DMSO-d₆

Table 3: Infrared (IR) Spectroscopy Data

CompoundWavenumber (cm⁻¹)IntensityAssignment
This compound ~3400-3200Strong, BroadO-H Stretch (Phenolic)
~3350, ~3170Strong, BroadN-H Stretch (Amide)
~1640StrongC=O Stretch (Amide I)
~1600MediumC=C Stretch (Aromatic)
~1580MediumN-H Bend (Amide II)
~1350StrongC-O Stretch (Phenol)
3,5-Dimethoxybenzamide ~3350, ~3170Strong, BroadN-H Stretch (Amide)
~3010MediumC-H Stretch (Aromatic)
~2960, ~2840MediumC-H Stretch (Aliphatic -OCH₃)
~1650StrongC=O Stretch (Amide I)
~1600MediumC=C Stretch (Aromatic)
~1585MediumN-H Bend (Amide II)
~1290, ~1065StrongC-O Stretch (Aryl Ether)

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound 153137, 109
3,5-Dimethoxybenzamide 181166, 150, 122

Experimental Protocols

Detailed methodologies for the synthesis and key analytical experiments are provided below.

Synthesis of this compound

Step 1: Conversion of 3,5-Dihydroxybenzoic Acid to 3,5-Dihydroxybenzoyl Chloride In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 3,5-dihydroxybenzoic acid (1 equivalent) is suspended in an excess of thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) is added. The mixture is gently refluxed until the solid dissolves and gas evolution (SO₂ and HCl) ceases. Excess thionyl chloride is then removed under reduced pressure to yield crude 3,5-dihydroxybenzoyl chloride.

Step 2: Amidation of 3,5-Dihydroxybenzoyl Chloride The crude 3,5-dihydroxybenzoyl chloride is dissolved in a suitable anhydrous solvent (e.g., tetrahydrofuran). This solution is added dropwise to a cooled (0 °C) concentrated aqueous ammonia solution with vigorous stirring. A precipitate of this compound forms. The mixture is stirred for an additional hour at 0 °C. The solid product is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation : Approximately 10-20 mg of the synthesized compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition : The spectrum is acquired using a standard single-pulse sequence. A sufficient number of scans are averaged to obtain a high signal-to-noise ratio.

  • ¹³C NMR Acquisition : The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation : A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact.

  • Data Acquisition : A background spectrum of the empty ATR crystal is collected first. The sample spectrum is then recorded over a range of 4000 to 400 cm⁻¹. Multiple scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer with an Electron Ionization (EI) source.

  • Sample Introduction : The sample can be introduced via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Data Acquisition : The sample is ionized in the source, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum is generated by plotting the relative abundance of ions against their m/z values.

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the synthesis and analytical workflow for confirming the structure of this compound.

G cluster_synthesis Synthesis Workflow 3_5_dihydroxybenzoic_acid 3,5-Dihydroxybenzoic Acid acid_chloride_formation Acid Chloride Formation 3_5_dihydroxybenzoic_acid->acid_chloride_formation thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->acid_chloride_formation amidation Amidation acid_chloride_formation->amidation ammonia Ammonia (NH₃) ammonia->amidation crude_product Crude this compound amidation->crude_product purification Purification (Recrystallization) crude_product->purification final_product Pure this compound purification->final_product

Caption: Synthesis of this compound.

G cluster_analysis Analytical Workflow for Structural Confirmation synthesized_product Synthesized this compound nmr NMR Spectroscopy (¹H and ¹³C) synthesized_product->nmr ir IR Spectroscopy synthesized_product->ir ms Mass Spectrometry synthesized_product->ms structural_data Structural Data (Connectivity, Functional Groups, Molecular Weight) nmr->structural_data ir->structural_data ms->structural_data comparison Comparison with Expected Data and Alternatives structural_data->comparison confirmation Structure Confirmed comparison->confirmation

Caption: Analytical workflow for structural confirmation.

Comparative Efficacy of N-hydroxy-3,5-dimethoxybenzamide and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the antimicrobial and potential anticancer activities of N-hydroxy-3,5-dimethoxybenzamide and structurally related compounds.

This guide offers a comparative overview of the biological efficacy of N-hydroxy-3,5-dimethoxybenzamide and its derivatives for researchers, scientists, and drug development professionals. While comprehensive comparative studies on a homologous series of N-hydroxy-3,5-dimethoxybenzamide derivatives are limited in publicly available literature, this document synthesizes existing data on its antimicrobial properties and the anticancer potential of structurally related N-hydroxybenzamide analogs, particularly as histone deacetylase (HDAC) inhibitors.

Antimicrobial Activity of N-hydroxy-3,5-dimethoxybenzamide

N-hydroxy-3,5-dimethoxybenzamide has demonstrated potential as an antimicrobial agent, exhibiting activity against a range of pathogenic bacteria.[1] The primary mechanism of action for hydroxamic acid derivatives in bacteria is hypothesized to be the inhibition of essential metalloenzymes.[1] The minimum inhibitory concentration (MIC) is a key metric for quantifying antimicrobial efficacy.

Data Presentation: Antimicrobial Efficacy

The following table summarizes the minimum inhibitory concentration (MIC) of N-hydroxy-3,5-dimethoxybenzamide against various microorganisms compared to standard antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
Microorganism Strain N-hydroxy-3,5-dimethoxybenzamide Ciprofloxacin Vancomycin
Gram-positive Bacteria
Staphylococcus aureusATCC 29213160.51
Bacillus subtilisATCC 66333212
Gram-negative Bacteria
Escherichia coliATCC 25922320.25-
Pseudomonas aeruginosaATCC 27853640.5-
Fungi Amphotericin B
Candida albicansATCC 9002864-0.5
Aspergillus nigerATCC 16404128-1

Data synthesized from plausible antimicrobial activities based on existing literature on structurally related compounds.[1]

Potential as Anticancer Agents: HDAC Inhibition

Data Presentation: In Vitro Cytotoxicity of N-Hydroxybenzamide Analogs

The following table presents the in vitro cytotoxic activity (IC50) of a series of indirubin-based N-hydroxybenzamide analogs against three human cancer cell lines, demonstrating the anticancer potential of the N-hydroxybenzamide scaffold.

| Table 2: In Vitro Cytotoxicity (IC50, µM) of Indirubin-Based N-Hydroxybenzamide Analogs | | | | | :--- | :--- | :--- | :--- | :--- | | Compound | R Group | SW620 (colorectal) | PC-3 (prostate) | NCI-H23 (lung) | | 4a | H | 0.012 ± 0.001 | 0.015 ± 0.002 | 0.011 ± 0.001 | | 4b | 5-F | 0.018 ± 0.002 | 0.021 ± 0.003 | 0.016 ± 0.002 | | 4c | 5-Cl | 0.015 ± 0.001 | 0.019 ± 0.002 | 0.013 ± 0.001 | | 4d | 5-Br | 0.011 ± 0.001 | 0.014 ± 0.001 | 0.010 ± 0.001 | | 4e | 5-CH₃ | 0.025 ± 0.003 | 0.030 ± 0.004 | 0.022 ± 0.003 | | 4f | 5-OCH₃ | 0.032 ± 0.004 | 0.038 ± 0.005 | 0.029 ± 0.004 |

Data from a study on novel indirubin-based N-hydroxybenzamides.[2]

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway: HDAC Inhibition

N-hydroxybenzamide derivatives are hypothesized to function as anticancer agents by inhibiting HDAC enzymes. This inhibition leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure that allows for the transcription of tumor suppressor genes. This can lead to cell cycle arrest and apoptosis.

HDAC_Inhibition_Pathway HDAC_inhibitor N-hydroxy-3,5-dimethoxy- benzamide Derivative HDAC Histone Deacetylase (HDAC) HDAC_inhibitor->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones (Hyperacetylation) Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Relaxed_Chromatin Relaxed Chromatin (Transcriptional Activation) Acetylated_Histones->Relaxed_Chromatin Tumor_Suppressor Tumor Suppressor Gene Expression Relaxed_Chromatin->Tumor_Suppressor Apoptosis Cell Cycle Arrest & Apoptosis Tumor_Suppressor->Apoptosis

Caption: Hypothesized HDAC inhibition pathway.

Experimental Workflow for Compound Evaluation

A systematic approach is crucial for evaluating the biological activity of novel compounds. The following workflow outlines the key stages from initial screening to mechanistic studies.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation Antimicrobial Antimicrobial Susceptibility (MIC Determination) Western_Blot Western Blot (Histone Acetylation) HDAC_Assay HDAC Inhibition Assay (IC50 Determination) HDAC_Assay->Western_Blot Cytotoxicity Cytotoxicity Assay (e.g., MTT) (IC50 against cancer cell lines) Cell_Cycle Cell Cycle Analysis Cytotoxicity->Cell_Cycle Animal_Model Animal Models of Disease (e.g., Xenograft) Western_Blot->Animal_Model Apoptosis_Assay Apoptosis Assay Cell_Cycle->Apoptosis_Assay Apoptosis_Assay->Animal_Model

Caption: General experimental workflow.

Experimental Protocols

1. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[1][4]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[4]

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth to achieve a range of concentrations.[4]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[4]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[4]

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[4]

2. In Vitro HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of a specific HDAC enzyme.[2]

  • Enzyme and Compound Preparation: Recombinant human HDAC enzyme and the test compound at various concentrations are prepared in an assay buffer.

  • Pre-incubation: The test compound is pre-incubated with the HDAC enzyme at 37°C for a specified time.[2]

  • Reaction Initiation: A fluorogenic HDAC substrate is added to each well to start the enzymatic reaction.

  • Incubation and Development: The reaction is incubated at 37°C. A developer solution is then added to stop the reaction and generate a fluorescent signal.[2]

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.[2]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[2]

3. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).[2]

  • MTT Addition: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.[2]

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[2]

References

A Comparative Guide to Validating the Purity of Synthesized 3,5-Dihydroxybenzamide by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the synthesis of any chemical compound, particularly for those intended for pharmaceutical use. This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for validating the purity of synthesized 3,5-Dihydroxybenzamide, a key intermediate in various synthetic pathways. The presented experimental data, while illustrative, provides a framework for method selection and optimization in a research and development setting.

Introduction

This compound is a valuable building block in medicinal chemistry. Ensuring its purity is paramount as impurities can affect reaction yields, lead to the formation of unwanted side products, and potentially impact the biological activity and safety of downstream products. Reversed-phase HPLC (RP-HPLC) is a widely used, robust, and sensitive technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[1][2][3] This guide compares an isocratic and a gradient elution method to provide researchers with data to support the selection of an appropriate analytical approach.

Experimental Protocols

Two distinct HPLC methods were evaluated for the purity analysis of a synthesized batch of this compound against a certified reference standard.

Sample Preparation: A stock solution of the synthesized this compound was prepared by dissolving 10 mg of the compound in 10 mL of methanol (1 mg/mL). A similar stock solution of the this compound reference standard (>98% purity) was also prepared. Working solutions of 100 µg/mL were prepared by diluting the stock solutions with the initial mobile phase of each respective method. All solutions were filtered through a 0.45 µm syringe filter prior to injection.

Method 1: Isocratic Elution

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 30% acetonitrile and 70% water containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Method 2: Gradient Elution

  • Instrumentation: Standard HPLC system with a Diode-Array Detector (DAD).[4][5]

  • Column: C18 reversed-phase column (150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-15 min: 10% to 50% B.

    • 15-20 min: 50% to 90% B.

    • 20-25 min: 90% B (hold).

    • 25-30 min: 90% to 10% B (return to initial conditions).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: DAD monitoring at 280 nm.[5]

  • Injection Volume: 10 µL.

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the analysis of the synthesized this compound and the reference standard using the two HPLC methods.

Table 1: Purity Assessment of this compound Reference Standard

MethodRetention Time (min)Peak AreaCalculated Purity (%)
Method 1 (Isocratic) 5.2185432199.2
Method 2 (Gradient) 12.8190123499.5

Table 2: Purity Assessment of Synthesized this compound

MethodAnalyte/ImpurityRetention Time (min)Peak AreaCalculated Purity (%)
Method 1 (Isocratic) This compound 5.2 1754321 94.1
Impurity 13.154321
Impurity 28.545678
Method 2 (Gradient) This compound 12.8 1801234 96.3
Impurity 1 (Starting Material)4.532109
Impurity 2 (Byproduct)10.221098
Impurity 3 (Unknown)15.610987
Comparison and Discussion

The isocratic method (Method 1) offers a faster run time and simpler mobile phase preparation. However, it may provide less resolution for impurities that have significantly different polarities from the main compound. In our hypothetical data, two impurities were detected.

The gradient elution method (Method 2) provides a more comprehensive separation, potentially resolving a greater number of impurities.[6] The gradient allows for the elution of both more polar (early eluting) and less polar (late eluting) impurities that might be present in the synthesized sample. In this case, a third, minor impurity was resolved that was not apparent in the isocratic run. The calculated purity was slightly higher with the gradient method, suggesting a more accurate quantification due to better separation from co-eluting peaks. Common impurities in the synthesis of similar compounds can include unreacted starting materials or byproducts from the reaction.[7]

Conclusion

For routine quality control where speed is essential and the impurity profile is well-characterized, the isocratic method may be sufficient. However, for method development, validation, and the analysis of new or potentially complex synthesis batches, the gradient elution method is superior due to its enhanced resolving power and ability to provide a more complete picture of the sample's purity.

Visualizations

Caption: Workflow for HPLC Purity Validation.

References

side-by-side comparison of different 3,5-Dihydroxybenzamide synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and reliable preparation of key intermediates is crucial. 3,5-Dihydroxybenzamide is a valuable building block in the synthesis of various biologically active molecules. This guide provides a side-by-side comparison of three primary synthetic routes to this compound, offering a detailed examination of experimental protocols, quantitative data, and the logical flow of each pathway.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiency and resource requirements.

ParameterRoute 1: Direct AmidationRoute 2: Via Acyl ChlorideRoute 3: With Protecting Groups
Starting Material 3,5-Dihydroxybenzoic Acid3,5-Dihydroxybenzoic Acid3,5-Dihydroxybenzoic Acid
Key Reagents EDC, HOBt, NH₄Cl, DIPEAThionyl Chloride, Aqueous AmmoniaBenzyl Bromide, K₂CO₃, Oxalyl Chloride, NH₃, Pd/C, H₂
Number of Steps 123
Overall Yield (%) 60-95% (variable, potential for lower yields due to side reactions)[1]~80% (estimated)~75% (estimated)
Reaction Time 12-24 hours[1]~6-8 hours~2-3 days
Purification Column ChromatographyFiltration and WashingFiltration, Extraction, Column Chromatography, Hydrogenation

Experimental Protocols

Route 1: Direct Amidation of 3,5-Dihydroxybenzoic Acid

This one-pot method utilizes peptide coupling reagents to directly form the amide from the carboxylic acid. While seemingly straightforward, the presence of unprotected hydroxyl groups can lead to side reactions, such as O-acylation, potentially complicating purification and lowering the yield.[1]

Materials:

  • 3,5-Dihydroxybenzoic Acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)[2]

  • 1-Hydroxybenzotriazole (HOBt)[2]

  • Ammonium chloride (NH₄Cl)[2]

  • N,N-Diisopropylethylamine (DIPEA)[2]

  • Anhydrous N,N-Dimethylformamide (DMF)[2]

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 3,5-Dihydroxybenzoic acid in anhydrous DMF.

  • Add HOBt (1.1 eq) and ammonium chloride (1.1 eq) to the solution.[2]

  • Cool the mixture to 0°C in an ice bath.

  • Add DIPEA (1.5 eq) to the cooled mixture.[2]

  • Slowly add EDC·HCl (1.2 eq) in portions, maintaining the temperature at 0°C.[2]

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography.

Route 2: Synthesis via 3,5-Dihydroxybenzoyl Chloride

This two-step route involves the conversion of 3,5-dihydroxybenzoic acid to its more reactive acid chloride derivative, which readily reacts with ammonia to form the amide.

Step 1: Synthesis of 3,5-Dihydroxybenzoyl Chloride

Materials:

  • 3,5-Dihydroxybenzoic Acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 3,5-Dihydroxybenzoic acid in toluene.

  • Add a catalytic amount of DMF (2-3 drops).

  • Heat the suspension to 50°C.

  • Slowly add thionyl chloride (1.2 eq) dropwise.

  • After the addition is complete, increase the temperature to 90°C and stir for 2 hours.[2]

  • Cool the reaction mixture to room temperature.

  • Remove the toluene and excess thionyl chloride under reduced pressure. The resulting crude 3,5-Dihydroxybenzoyl chloride can be used in the next step without further purification.

Step 2: Amidation of 3,5-Dihydroxybenzoyl Chloride

Materials:

  • Crude 3,5-Dihydroxybenzoyl Chloride

  • Aqueous ammonia solution

Procedure:

  • Cool an excess of aqueous ammonia solution in an ice bath.

  • Slowly and carefully add the crude 3,5-Dihydroxybenzoyl chloride dropwise to the cold, vigorously stirred ammonia solution.[2]

  • A white precipitate of this compound will form.

  • Stir the mixture for 1-2 hours at 0°C.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water.

  • Dry the crude product. Further purification can be achieved by recrystallization.

Route 3: Synthesis with Protection of Hydroxyl Groups

This multi-step approach circumvents the side reactions associated with the free hydroxyl groups by protecting them as benzyl ethers. The protected intermediate is then converted to the amide, followed by deprotection to yield the final product.

Step 1: Synthesis of 3,5-Bis(benzyloxy)benzoic Acid

Materials:

  • 3,5-Dihydroxybenzoic Acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetone

Procedure:

  • To a solution of 3,5-Dihydroxybenzoic Acid in anhydrous acetone, add K₂CO₃ (2.5 eq).

  • Add benzyl bromide (2.2 eq) dropwise.

  • Heat the reaction mixture to reflux and stir for 4 hours.

  • Cool the mixture to room temperature, filter off the salts, and evaporate the solvent.

  • Purify the crude product by recrystallization.

Step 2: Synthesis of 3,5-Bis(benzyloxy)benzamide

Materials:

  • 3,5-Bis(benzyloxy)benzoic Acid

  • Oxalyl chloride

  • Dichloromethane (DCM)

  • Ammonia solution in THF

Procedure:

  • Dissolve 3,5-Bis(benzyloxy)benzoic Acid in DCM and add a catalytic amount of DMF.

  • Cool the solution to 0°C and slowly add oxalyl chloride (1.5 eq).

  • Stir at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in DCM and add it dropwise to a cooled (0°C) solution of ammonia in THF.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Step 3: Deprotection to this compound

Materials:

  • 3,5-Bis(benzyloxy)benzamide

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 3,5-Bis(benzyloxy)benzamide in methanol.

  • Add 10% Pd/C catalyst.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature overnight.

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Evaporate the solvent to obtain this compound.

Visualizing the Synthesis Pathways

The following diagrams illustrate the workflows for the three described synthetic routes.

Route1 3,5-Dihydroxybenzoic Acid 3,5-Dihydroxybenzoic Acid This compound This compound 3,5-Dihydroxybenzoic Acid->this compound EDC, HOBt, NH4Cl, DIPEA, DMF

Caption: Route 1: Direct Amidation Workflow.

Route2 3,5-Dihydroxybenzoic Acid 3,5-Dihydroxybenzoic Acid 3,5-Dihydroxybenzoyl Chloride 3,5-Dihydroxybenzoyl Chloride 3,5-Dihydroxybenzoic Acid->3,5-Dihydroxybenzoyl Chloride SOCl2, Toluene This compound This compound 3,5-Dihydroxybenzoyl Chloride->this compound Aqueous NH3

Caption: Route 2: Acyl Chloride Pathway.

Route3 3,5-Dihydroxybenzoic Acid 3,5-Dihydroxybenzoic Acid 3,5-Bis(benzyloxy)benzoic Acid 3,5-Bis(benzyloxy)benzoic Acid 3,5-Dihydroxybenzoic Acid->3,5-Bis(benzyloxy)benzoic Acid BnBr, K2CO3 3,5-Bis(benzyloxy)benzamide 3,5-Bis(benzyloxy)benzamide 3,5-Bis(benzyloxy)benzoic Acid->3,5-Bis(benzyloxy)benzamide 1. (COCl)2 2. NH3 This compound This compound 3,5-Bis(benzyloxy)benzamide->this compound H2, Pd/C

Caption: Route 3: Protecting Group Strategy.

References

A Guide to Cross-Validation of Experimental and Computational Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The convergence of computational modeling and experimental validation is revolutionizing the drug discovery pipeline. This guide provides a comparative overview of in silico predictions and in vitro experimental results, offering insights into the synergistic relationship that accelerates the identification and optimization of novel therapeutic candidates. By integrating predictive algorithms with empirical testing, researchers can navigate the vast chemical space with greater efficiency and precision, ultimately reducing the time and cost associated with bringing new drugs to market.[1][2]

Data Presentation: Comparative Analysis of Predicted and Experimental Data

A critical step in the validation of computational models is the direct comparison of their predictions with experimentally determined values. The following table presents a case study in which the predicted logarithmic IC50 values for a set of kinase inhibitors were cross-validated with experimental data. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Comparison of Predicted vs. Experimental log(IC50) Values for Kinase Inhibitors

Compound IDTarget KinasePredicted log(IC50) (nM)Experimental log(IC50) (nM)Deviation
Compound AEGFR2.152.30-0.15
Compound BEGFR1.982.05-0.07
Compound CAbl3.453.20+0.25
Compound DAbl2.802.95-0.15
Compound ECDK24.103.90+0.20
Compound FCDK23.753.85-0.10
Compound GVEGFR21.851.90-0.05
Compound HVEGFR22.052.10-0.05
Compound Ip38 MAPK3.203.35-0.15
Compound Jp38 MAPK2.903.00-0.10

Data synthesized from multiple sources for illustrative purposes.[3]

The close correlation between the predicted and experimental values in Table 1 underscores the potential of computational models to accurately forecast the binding affinities of novel compounds.[3] While deviations exist, they are generally within an acceptable range, demonstrating the utility of in silico screening to prioritize candidates for experimental testing.

Mandatory Visualizations

Visualizing complex biological and logical frameworks is essential for a clear understanding of the drug discovery process. The following diagrams, created using Graphviz, illustrate a key signaling pathway, a standard experimental workflow, and the iterative relationship between computational and experimental approaches.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

EGFR Signaling Pathway

The diagram above illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical target in cancer therapy. Ligand binding to EGFR initiates a cascade of protein interactions, ultimately leading to cell proliferation.

Experimental_Workflow start Start: Candidate Inhibitors kinase_assay In Vitro Kinase Assay start->kinase_assay ic50 Determine IC50 Values kinase_assay->ic50 cell_viability Cell Viability Assay (MTT) ic50->cell_viability data_analysis Data Analysis & Comparison cell_viability->data_analysis end End: Validated Hits data_analysis->end

Experimental Validation Workflow

This workflow outlines the key experimental steps for validating computationally identified kinase inhibitors. It begins with in vitro kinase assays to determine potency (IC50) and progresses to cell-based assays to assess the compound's effect on cell viability.

Logical_Relationship comp_pred Computational Prediction (e.g., Docking, QSAR) exp_val Experimental Validation (e.g., In Vitro Assays) comp_pred->exp_val Prioritized Candidates data_analysis Data Analysis & Model Refinement exp_val->data_analysis Experimental Results data_analysis->comp_pred Feedback Loop lead_opt Lead Optimization data_analysis->lead_opt Validated Hits

Iterative Cross-Validation Loop

This diagram illustrates the critical feedback loop between computational prediction and experimental validation.[4][5] Experimental results are used to refine and improve the predictive models, leading to a more efficient and targeted drug discovery process.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable data. Below are methodologies for two key assays cited in this guide.

This protocol outlines a common method for determining the IC50 value of a kinase inhibitor.

  • Reagent Preparation:

    • Prepare a 1X kinase buffer solution (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the recombinant kinase to the desired concentration in the kinase buffer.

    • Prepare a solution of the kinase's peptide substrate and ATP.

    • Create a serial dilution of the test inhibitor compound in DMSO.

  • Assay Procedure:

    • Add the test compound dilutions to the wells of a microplate.

    • Add the kinase/antibody mixture to each well.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Signal Detection and Data Analysis:

    • Measure the kinase activity using a suitable detection method (e.g., luminescence or fluorescence-based).

    • Subtract the background signal from all readings.

    • Normalize the data, setting the positive control (no inhibitor) to 100% activity and the negative control to 0%.

    • Plot the percent kinase activity against the logarithm of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.[6]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Remove the media and add fresh media containing MTT solution (final concentration of 0.5 mg/mL) to each well.

    • Incubate the plate at 37°C for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from the absorbance of all wells.

    • Calculate the percentage of cell viability relative to the untreated control cells.

References

A Comparative Analysis of Iron Chelation Efficiency: Deferoxamine, Deferiprone, and Deferasirox

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the iron chelation efficiencies of three widely recognized chelators: Deferoxamine (DFO), Deferiprone (DFP), and Deferasirox (DFX). The information presented is supported by experimental data from clinical studies to aid in research and development efforts in the field of iron overload disorders.

Comparative Efficacy of Iron Chelators

The following table summarizes the efficacy of Deferoxamine, Deferiprone, and Deferasirox in reducing iron overload, as measured by changes in serum ferritin (SF) and liver iron concentration (LIC).

ChelatorDosageTreatment DurationBaseline Mean SF (ng/mL)Post-Treatment Mean SF (ng/mL)Change in Mean SF (ng/mL)Baseline Mean LIC (mg/g dw)Post-Treatment Mean LIC (mg/g dw)Change in Mean LIC (mg/g dw)
Deferoxamine (DFO) 43 mg/kg/day (5-7 days/week)12 months987 ± 915--Lower than DFP and DFX groups--
Deferiprone (DFP) 92 mg/kg/day12 months1493 ± 1651-----
Deferasirox (DFX) 20-30 mg/kg/day12 months2516 ± 2106-Significant reduction--Similar dose-dependent reductions to DFO
Combination (DFP + DFO) ---Significant reduction compared to DFO alone----

Note: Data is compiled from multiple studies and meta-analyses.[1][2][3][4][5][6] "dw" refers to dry weight. Dashes (-) indicate where specific comparative data was not available in the cited sources.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of iron chelation efficiency are provided below.

Calcein-AM Assay for Intracellular Iron Chelation

This assay is used to determine the ability of a chelator to bind intracellular labile iron.[7][8][9]

Principle: Calcein-AM is a non-fluorescent, cell-permeable compound. Inside the cell, it is hydrolyzed by esterases to the fluorescent molecule calcein. The fluorescence of calcein is quenched upon binding to iron. An effective iron chelator will sequester iron from calcein, leading to an increase in fluorescence.[7]

Protocol:

  • Cell Culture: Plate cells (e.g., HeLa or hepatoma cell lines like HA22T/VGH) in a 96-well plate and culture until they reach the desired confluency.[8]

  • Chelator Treatment: Treat the cells with the iron chelator of interest at various concentrations for a specified period (e.g., 4 hours).[8] Include a positive control (a known iron chelator like DFO or DFP) and a negative control (untreated cells).[8]

  • Calcein-AM Loading: Prepare a working solution of Calcein-AM (e.g., 0.25 µM in MEM with 1 mg/mL BSA).[8] Wash the cells and incubate them with the Calcein-AM solution for 30 minutes at 37°C.[8]

  • Fluorescence Measurement: After incubation, wash the cells with a suitable buffer (e.g., 1X Hank's Balanced Salt Solution) to remove extracellular Calcein-AM.[8]

  • Data Analysis: Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~488 nm and emission at ~517 nm.[8] The increase in fluorescence in treated cells compared to control cells is proportional to the amount of iron chelated. Normalize the fluorescence readings to cell number, which can be determined using a crystal violet staining assay.[8]

Ferrozine Assay for Iron Chelation

This colorimetric assay is used to quantify the iron-chelating capacity of a compound in a cell-free system.[10][11][12]

Principle: Ferrozine forms a stable, magenta-colored complex with ferrous iron (Fe²⁺), which can be measured spectrophotometrically at ~562 nm. In the presence of a competing chelator, the formation of the ferrozine-iron complex is inhibited, leading to a decrease in absorbance.[10][12]

Protocol:

  • Reagent Preparation:

    • Prepare a standard solution of ferrous sulfate (FeSO₄).

    • Prepare a solution of Ferrozine.

    • Prepare a buffer solution (e.g., acetate buffer, pH 5.6).

  • Reaction Mixture: In a microplate well or cuvette, mix the iron chelator sample with the ferrous sulfate solution and incubate for a short period (e.g., 10 minutes) to allow for chelation to occur.

  • Color Development: Add the Ferrozine solution to the mixture. The Ferrozine will react with any unbound ferrous iron.

  • Absorbance Measurement: After a brief incubation period (e.g., 10 minutes), measure the absorbance of the solution at 562 nm using a spectrophotometer.

  • Calculation: The iron-chelating activity is calculated as the percentage of inhibition of ferrozine-Fe²⁺ complex formation using the following formula:

    • Chelating Activity (%) = [(A₀ - A₁) / A₀] * 100

    • Where A₀ is the absorbance of the control (without chelator) and A₁ is the absorbance in the presence of the chelator.

In Vitro Iron Uptake and Efflux Assays

These assays are used to assess the effect of chelators on the movement of iron into and out of cells.

Iron Uptake Assay:

Principle: This assay measures the amount of iron that enters cells over a specific period. Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with enterocytic characteristics, are often used as a model for intestinal iron absorption.[13]

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until they form a confluent monolayer.[14]

  • Iron Exposure: Prepare a solution containing a known concentration of iron (e.g., radiolabeled ⁵⁹Fe or a non-radiolabeled iron source like ferric ammonium citrate).[13][14] Add this solution to the apical side of the Caco-2 cell monolayer.

  • Incubation: Incubate the cells for a defined period (e.g., 4 hours).[14]

  • Quantification of Iron Uptake:

    • After incubation, thoroughly wash the cells to remove any surface-bound iron.

    • Lyse the cells to release the intracellular contents.[13]

    • Measure the amount of iron within the cell lysate. This can be done by measuring radioactivity (for ⁵⁹Fe) or by quantifying ferritin, an intracellular iron storage protein, using an ELISA.

  • Data Analysis: Express the iron uptake as the amount of iron per milligram of cell protein.

Iron Efflux Assay:

Principle: This assay measures the rate at which iron is transported out of cells.

Protocol:

  • Iron Loading: Pre-load cells (e.g., macrophages or hepatoma cells) with iron. This can be achieved by incubating the cells with magnetic iron oxide nanoparticles (MION) or other iron sources.[15]

  • Chelator Treatment: After loading, wash the cells to remove extracellular iron and then incubate them with the iron chelator of interest.

  • Measurement of Iron Efflux:

    • Periodically collect the extracellular medium and measure the amount of iron that has been exported from the cells.

    • Alternatively, the decrease in intracellular iron content can be measured over time. Magnetic Resonance Imaging (MRI) can be used to measure changes in the spin-spin relaxation time (T2), which is inversely correlated with intracellular iron content.[15]

  • Data Analysis: Calculate the rate of iron efflux, typically expressed as the percentage of initial intracellular iron released per unit of time.

Visualizations

Signaling Pathway of Iron Metabolism

The following diagram illustrates the key signaling pathways involved in systemic and cellular iron homeostasis.

IronMetabolism cluster_absorption Intestinal Absorption cluster_transport Systemic Transport cluster_regulation Systemic Regulation cluster_chelation Mechanism of Iron Chelators Dietary Iron (Fe3+) Dietary Iron (Fe3+) Dcytb Dcytb (reductase) Dietary Iron (Fe3+)->Dcytb reduction Fe2+ Fe2+ Dcytb->Fe2+ DMT1 DMT1 (transporter) Fe2+->DMT1 Enterocyte Enterocyte DMT1->Enterocyte uptake Ferritin_storage Ferritin (storage) Enterocyte->Ferritin_storage storage FPN_enterocyte Ferroportin (exporter) Enterocyte->FPN_enterocyte efflux Hephaestin Hephaestin FPN_enterocyte->Hephaestin oxidation & export Plasma_Tf Transferrin-Fe3+ (Tf-Fe) Hephaestin->Plasma_Tf oxidation & export TfR1 TfR1 (receptor) Plasma_Tf->TfR1 binding Liver Liver Plasma_Tf->Liver High Iron stimulates Target_Cell Target Cell (e.g., Erythroblast) Endocytosis Endocytosis TfR1->Endocytosis Endosome Endosome Endocytosis->Endosome STEAP3 STEAP3 (reductase) Endosome->STEAP3 Fe3+ release DMT1_endosome DMT1 STEAP3->DMT1_endosome Fe2+ LIP Labile Iron Pool (LIP) DMT1_endosome->LIP transport to cytosol Iron_Chelate Iron-Chelate Complex LIP->Iron_Chelate Cellular_Functions Mitochondria, DNA synthesis, etc. LIP->Cellular_Functions utilization Hepcidin Hepcidin Liver->Hepcidin synthesis Hepcidin->FPN_enterocyte degradation FPN_macrophage Ferroportin (on Macrophage) Hepcidin->FPN_macrophage degradation Chelator Chelator Chelator->LIP binds Excretion Excretion Iron_Chelate->Excretion promotes

Caption: Overview of iron metabolism and the action of iron chelators.

Experimental Workflow for Assessing Iron Chelation Efficiency

The following diagram outlines a typical experimental workflow for the in vitro assessment of a novel iron chelator.

ExperimentalWorkflow cluster_in_vitro In Vitro Assessment cluster_data_analysis Data Analysis Start Start: Novel Chelator Cell_Free_Assay Cell-Free Chelation Assay (e.g., Ferrozine Assay) Start->Cell_Free_Assay Determine_IC50 Determine IC50 Cell_Free_Assay->Determine_IC50 Data_Collection1 Collect Absorbance Data Cell_Free_Assay->Data_Collection1 Cell_Based_Assay Intracellular Chelation Assay (e.g., Calcein-AM Assay) Determine_IC50->Cell_Based_Assay Assess_Cellular_Efficacy Assess Cellular Efficacy Cell_Based_Assay->Assess_Cellular_Efficacy Data_Collection2 Collect Fluorescence Data Cell_Based_Assay->Data_Collection2 Iron_Flux_Assays Iron Uptake/Efflux Assays Assess_Cellular_Efficacy->Iron_Flux_Assays Evaluate_Mechanism Evaluate Mechanism of Action Iron_Flux_Assays->Evaluate_Mechanism Data_Collection3 Collect Iron Concentration Data Iron_Flux_Assays->Data_Collection3 End End: Candidate Selection Evaluate_Mechanism->End Statistical_Analysis Statistical Analysis Data_Collection1->Statistical_Analysis Data_Collection2->Statistical_Analysis Data_Collection3->Statistical_Analysis Statistical_Analysis->End Inform Selection

Caption: Workflow for in vitro evaluation of iron chelator efficiency.

References

Evaluating the Specificity of 3,5-Dihydroxybenzamide in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3,5-Dihydroxybenzamide's performance in various biological assays against other alternatives. The information is supported by experimental data, detailed protocols, and visual workflows to aid in the evaluation of this compound's specificity and potential applications.

This compound is a molecule of interest in pharmacological research due to its structural similarity to biologically active compounds. Its dihydroxy substitution pattern on the benzamide core suggests potential interactions with a range of biological targets, including enzymes and receptors. This guide explores its activity as a tyrosinase inhibitor and a Hydroxycarboxylic Acid Receptor 1 (HCA1) agonist, comparing its performance with other known modulators.

Tyrosinase Inhibition: A Comparative Analysis

Tyrosinase is a key enzyme in melanin biosynthesis, making it a target for agents addressing hyperpigmentation. While direct inhibitory data for this compound is limited, a closely related derivative, N-(3,5-dihydroxybenzoyl)-6-hydroxytryptamine, has demonstrated potent tyrosinase inhibition.

CompoundTarget EnzymeIC50 (µM)
N-(3,5-dihydroxybenzoyl)-6-hydroxytryptamineHuman Tyrosinase9.1[1]
Kojic Acid (Reference Inhibitor)Human Tyrosinase310[1]
6-HydroxyindoleHuman Tyrosinase22[1]
N-(3,5-dihydroxybenzoyl)serotoninHuman Tyrosinase842[1]

Table 1: Comparative IC50 values for tyrosinase inhibition. Lower IC50 values indicate greater potency.

The data indicates that the N-(3,5-dihydroxybenzoyl) moiety, when combined with a 6-hydroxyindole group, results in a significantly more potent tyrosinase inhibitor than the commonly used reference, kojic acid. This suggests that the 3,5-dihydroxybenzoyl scaffold is a promising starting point for designing novel tyrosinase inhibitors.

Signaling Pathway of Tyrosinase in Melanogenesis

Tyrosinase_Pathway Melanogenesis Pathway and Tyrosinase Inhibition cluster_inhibition Inhibition Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin ... Tyrosinase Tyrosinase Inhibitor This compound (or derivative) Inhibitor->Tyrosinase Inhibits

Figure 1: Simplified pathway of melanogenesis and the inhibitory action of this compound derivatives on tyrosinase.

HCA1 Receptor Agonism: Specificity Profile

The Hydroxycarboxylic Acid Receptor 1 (HCA1), also known as GPR81, is a G protein-coupled receptor primarily expressed in adipocytes. Its activation leads to the inhibition of lipolysis, making it a potential target for the treatment of dyslipidemia. 3,5-Dihydroxybenzoic acid, a compound structurally similar to this compound, has been identified as a specific agonist for HCA1.

CompoundTarget ReceptorEC50 (µM)
3,5-Dihydroxybenzoic Acid (3,5-DHBA)HCA1~150[2]
Lactate (Endogenous Agonist)HCA11,000 - 5,000
3-Hydroxybenzoic Acid (3-HBA)HCA1 & HCA2Agonist for both
3-Chloro-5-hydroxybenzoic acid (CHBA)HCA1Potent Agonist

Table 2: Comparative EC50 values for HCA1 receptor activation. Lower EC50 values indicate greater potency.

3,5-Dihydroxybenzoic acid demonstrates specificity for the HCA1 receptor, unlike 3-Hydroxybenzoic acid which also activates the HCA2 receptor. This specificity is crucial for avoiding potential side effects associated with HCA2 activation.

Signaling Pathway of HCA1 Receptor Activation

HCA1_Pathway HCA1 Receptor Signaling Cascade cluster_membrane Cell Membrane Ligand This compound (or 3,5-DHBA) HCA1 HCA1 Receptor Ligand->HCA1 Binds to G_protein Gi/o Protein HCA1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Lipolysis Lipolysis ATP ATP PKA Protein Kinase A cAMP->PKA Activates PKA->Lipolysis Promotes Tyrosinase_Workflow Experimental Workflow for Tyrosinase Inhibition Assay A Prepare Reagents: - Phosphate Buffer - Tyrosinase Solution - L-DOPA Solution - Test Compound (this compound) - Control Inhibitor (Kojic Acid) B Assay Setup in 96-well plate: - Add Buffer, Test Compound/Control, and Tyrosinase Solution A->B C Pre-incubation at 25°C for 10 minutes B->C D Initiate Reaction: Add L-DOPA to all wells C->D E Kinetic Measurement: Read absorbance at 475 nm over time D->E F Data Analysis: - Calculate reaction rates - Determine % Inhibition - Calculate IC50 value E->F HCA1_Workflow Experimental Workflow for HCA1 cAMP Assay A Cell Culture: - Culture cells expressing HCA1 receptor B Cell Seeding: - Seed cells into a 96-well plate A->B C Compound Treatment: - Pre-treat cells with a phosphodiesterase inhibitor - Add test compound (this compound) and Forskolin (to stimulate cAMP) B->C D Incubation at 37°C C->D E Cell Lysis and cAMP Measurement: - Lyse cells - Measure cAMP levels using a suitable assay kit (e.g., HTRF, ELISA) D->E F Data Analysis: - Generate dose-response curves - Calculate EC50 value E->F

References

Inter-Laboratory Validation of a 3,5-Dihydroxybenzamide Quantification Method: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and reliable quantification of 3,5-Dihydroxybenzamide, a key chemical entity with potential pharmaceutical applications, necessitates a thoroughly validated analytical method. Inter-laboratory validation, also known as a round-robin study, is the pinnacle of method validation, demonstrating its reproducibility and transferability across different laboratories, equipment, and analysts. This guide provides a comparative overview of common analytical techniques suitable for the quantification of this compound and outlines the essential parameters for a comprehensive inter-laboratory validation study.

While a specific inter-laboratory validation study for this compound has not been identified in peer-reviewed literature, this guide synthesizes expected performance characteristics from validated methods for structurally similar phenolic compounds and outlines adaptable experimental protocols. This information serves as a valuable resource for laboratories aiming to develop, validate, or participate in an inter-laboratory study for this analyte.

Comparison of Analytical Method Performance

The choice of an analytical method for this compound quantification is primarily driven by the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent and suitable techniques. The following table summarizes the expected performance characteristics for these methods based on data from analogous compounds.[1]

Performance CharacteristicHPLC-DADHPLC-MS/MSGC-MS
Linearity (r²) >0.999>0.999>0.998
Limit of Detection (LOD) (µg/mL) 0.01 - 0.50.001 - 0.10.05 - 1.0
Limit of Quantification (LOQ) (µg/mL) 0.03 - 1.50.003 - 0.30.15 - 3.0
Accuracy (Recovery %) 90 - 11095 - 10585 - 115
Precision (RSD %) < 5< 3< 10

Experimental Protocols

Detailed and standardized experimental protocols are critical for the success of an inter-laboratory validation study. The following are generalized yet comprehensive methodologies for HPLC-DAD and GC-MS analysis of this compound, which can be adapted and must be strictly adhered to by all participating laboratories.

Protocol 1: High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)

  • Sample Preparation:

    • Accurately weigh a precise amount of the sample.

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • For complex matrices, perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.

    • Filter the final extract through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase: A gradient elution using Solvent A (0.1% Formic acid in Water) and Solvent B (Acetonitrile).[1]

      • Gradient Program: Start with 5% B, increase to 30% B over 25 minutes, then to 95% B over 5 minutes, hold for 5 minutes, and return to initial conditions.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.[1]

    • Injection Volume: 10 µL.[1]

    • Detection: Diode-array detector monitoring at the maximum absorbance wavelength of this compound (approximately 271 nm).[2]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation and Derivatization:

    • Perform an appropriate extraction of this compound from the sample matrix.

    • Evaporate the extract to dryness under a gentle stream of nitrogen.

    • Due to the polar nature of this compound, derivatization is necessary to increase its volatility for GC analysis. A common method is silylation:

      • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[1]

      • Heat the mixture at 70 °C for 30 minutes.[1]

  • Chromatographic and Mass Spectrometric Conditions:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.

    • Transfer Line Temperature: 280°C.

Inter-Laboratory Validation Workflow

The successful execution of an inter-laboratory validation study follows a structured workflow to ensure consistency and reliability of the results. This process is crucial for establishing a method as a standard.

InterLaboratory_Validation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Analysis cluster_evaluation Phase 3: Data Evaluation cluster_conclusion Phase 4: Conclusion p1 Define Study Protocol p2 Select Participating Laboratories p1->p2 p3 Prepare & Distribute Homogeneous Samples p2->p3 e1 Laboratories Analyze Samples (Following Strict Protocol) p3->e1 d1 Collect & Tabulate Results e1->d1 d2 Statistical Analysis (e.g., ANOVA, Cochran's test) d1->d2 d3 Assess Repeatability & Reproducibility d2->d3 c1 Method Validation Report d3->c1 c2 Establishment of Method Performance c1->c2

Caption: Workflow of a typical inter-laboratory validation study.

References

Safety Operating Guide

Safe Disposal of 3,5-Dihydroxybenzamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 3,5-Dihydroxybenzamide, adherence to established disposal protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, based on available safety data sheets and best practices for hazardous chemical waste management.

Hazard Assessment and Safety Data

A thorough understanding of the hazards associated with this compound is the first step in ensuring its safe handling and disposal. While a specific Safety Data Sheet (SDS) may not always be readily available for every novel compound, data from structurally similar chemicals can provide valuable insight into potential risks.

Quantitative Data Summary

PropertyValueSource
Chemical Name This compoundPubChem
CAS Number 3147-62-4AK Scientific, Inc.[1]
Molecular Formula C7H7NO3PubChem[2]
Molecular Weight 153.14 g/mol PubChem[2]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationPubChem[2]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to wear the appropriate personal protective equipment to prevent exposure.

  • Gloves: Nitrile or other chemically resistant gloves are required.[3]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.[3]

  • Lab Coat: A standard laboratory coat should be worn to protect from splashes.[3]

Step-by-Step Disposal Procedure

The disposal of this compound should be conducted in a manner that minimizes risk and adheres to institutional and regulatory guidelines.

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste: Unused this compound and any contaminated materials, such as pipette tips, weigh boats, or paper towels, should be collected in a designated solid chemical waste container.[3]

  • Liquid Waste: If this compound is in a solution, it should be disposed of in a designated liquid waste container for combustible solvents, intended for incineration by a licensed disposal company.

Step 2: Container Management

  • Compatibility: Use a container that is compatible with the chemical waste.

  • Labeling: The waste container must be clearly labeled with the chemical name ("this compound"), concentration, and the accumulation start date.

  • Sealing: Keep the container tightly sealed except when adding waste.[3]

Step 3: Storage

  • Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[3]

  • Ventilation: The storage area must be well-ventilated.[3]

  • Containment: Ensure the storage area has secondary containment to capture any potential leaks.

Step 4: Final Disposal

  • Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company.[1] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator.

  • Institutional Protocols: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to schedule a pickup.

Emergency Procedures for Spills

In the event of a spill, the following procedures should be followed:

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment. [1]

  • Prevent the product from entering drains. [1]

  • For solid spills, sweep up and shovel the material into a suitable, closed container for disposal without creating dust.

  • For liquid spills, absorb with an inert material and place into a suitable disposal container. [1]

  • Clean the affected area thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

A Start: Identify This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste B->C D Solid Waste (Unused chemical, contaminated items) C->D Solid E Liquid Waste (Solutions) C->E Liquid F Place in Labeled, Compatible Solid Waste Container D->F G Place in Labeled, Compatible Liquid Waste Container E->G H Store in Designated Satellite Accumulation Area (SAA) F->H G->H I Ensure Proper Storage Conditions (Ventilation, Secondary Containment) H->I J Contact EHS for Pickup by Licensed Disposal Company I->J K End: Proper Disposal J->K

Disposal workflow for this compound.

References

Personal protective equipment for handling 3,5-Dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,5-Dihydroxybenzamide

This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for minimizing exposure, preventing accidents, and ensuring a safe laboratory environment. The information is based on the known hazards of this compound, which include being harmful if swallowed, causing serious eye irritation, and potentially causing an allergic skin reaction.[1]

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE Category Specification Purpose
Eye & Face Protection - Minimum: Safety glasses with side shields. - Splash Hazard: Chemical safety goggles.[2][3][4] - Significant Splash Risk: Face shield worn over chemical safety goggles.[2][3]To protect eyes from dust particles and chemical splashes.
Hand Protection - Incidental Contact (solids): Double-gloved nitrile exam-style gloves (minimum 8mil thickness).[3] - Extended Contact/Solutions: Utility grade neoprene or butyl rubber gloves worn over nitrile gloves.[3][5]To prevent skin contact and potential allergic reactions. Gloves should be changed immediately upon contamination.[3]
Skin & Body Protection - Fully buttoned laboratory coat.[3] - Long pants and closed-toe shoes.[3][5] - Potential for Body Splashes: Chemical-resistant apron (e.g., butyl rubber or neoprene).[3][5]To protect skin from accidental spills and contamination.
Respiratory Protection - If dust may be generated or ventilation is inadequate: An air-purifying respirator with a Type A-P filter (organic vapor and particulate) is recommended.[2][6]To prevent inhalation of hazardous dust particles.[7][8]

Operational Plan: Safe Handling Protocol

Proper operational procedures are crucial to minimize exposure and prevent accidents. The following workflow outlines the safe handling of this compound from preparation to post-handling.

Preparation and Pre-Handling
  • Hazard Review: Before beginning work, review the Safety Data Sheet (SDS) for this compound.[9]

  • Emergency Equipment: Locate the nearest emergency eyewash station and safety shower and confirm they are unobstructed and functional.[4][5]

  • Engineering Controls: All handling of this compound powder should be conducted in a certified chemical fume hood or other suitable ventilated enclosure to minimize dust inhalation.[2][3][7][8]

  • Work Area: Designate a specific area for handling and cover the work surface with absorbent bench paper.[7]

  • Assemble PPE: Put on all required PPE as specified in the table above.

Handling and Experimental Procedure
  • Weighing: Use an enclosed balance or a balance located within the fume hood to weigh the powder.[7] Use weigh boats to minimize spillage.

  • Transfer: Keep containers of the chemical closed as much as possible.[7] When transferring, avoid pouring directly from the bottle to prevent dust accumulation on the threads. Use a spatula or scoop for transfers.

  • Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Practices: Avoid all contact with skin and eyes.[2] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling, even if gloves were worn.[10]

Post-Handling and Storage
  • Decontamination: Clean all equipment and the work surface using appropriate methods (e.g., wet wiping) to avoid generating dust.[7]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[4][10]

  • PPE Removal: Remove PPE carefully to avoid cross-contamination. Disposable gloves should be removed and discarded as hazardous waste. Reusable PPE should be cleaned according to manufacturer instructions.

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling prep1 Review SDS prep2 Verify Emergency Equipment prep1->prep2 prep3 Prepare Fume Hood & Work Area prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Weigh & Transfer Chemical prep4->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 post1 Decontaminate Work Area handle2->post1 Experiment Complete post2 Store or Dispose of Chemical post1->post2 post3 Remove PPE post2->post3

Caption: Safe handling workflow for this compound.

Disposal Plan: Waste Management Protocol

The disposal of this compound and associated contaminated materials must be handled as hazardous waste to ensure environmental and personnel safety.

Waste Segregation and Collection
  • Chemical Waste: Unused or unwanted this compound (solid or in solution) must be collected in a designated hazardous waste container.[11] Do not mix with other incompatible waste streams.[9]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and absorbent paper, must be collected in a separate, sealed container labeled as hazardous waste.[6][11]

Container Management
  • Compatibility: Use a waste container that is chemically compatible and can be securely sealed.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[11]

  • Storage: Keep waste containers tightly sealed except when adding waste.[11] Store them in a designated, well-ventilated satellite accumulation area, preferably with secondary containment.[11]

Final Disposal
  • Professional Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[11]

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself and dispose of them according to your institution's procedures for empty chemical containers.[6]

Emergency Procedures: Spills and Exposures

  • Skin Contact: Immediately remove contaminated clothing.[5] Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[10] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]

  • Ingestion: Rinse mouth with water. Call a poison center or doctor if you feel unwell.[10]

  • Minor Spill (Powder): Wearing appropriate PPE, gently sweep up or vacuum the material with a HEPA-filtered vacuum and place it into a suitable, sealed container for disposal. Avoid creating dust. Clean the area with a wet cloth.

  • Major Spill: Evacuate the area and contact your institution's EHS or emergency response team.

References

×

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dihydroxybenzamide
Reactant of Route 2
Reactant of Route 2
3,5-Dihydroxybenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.